molecular formula C8H17N B1287062 4-Ethyl-4-methylpiperidine CAS No. 4045-31-2

4-Ethyl-4-methylpiperidine

カタログ番号: B1287062
CAS番号: 4045-31-2
分子量: 127.23 g/mol
InChIキー: FMPQITXSSWLMDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Ethyl-4-methylpiperidine is a useful research compound. Its molecular formula is C8H17N and its molecular weight is 127.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-ethyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17N/c1-3-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPQITXSSWLMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590737
Record name 4-Ethyl-4-methylpiperidine
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Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-31-2
Record name 4-Ethyl-4-methylpiperidine
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Record name 4-Ethyl-4-methylpiperidine
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Record name 4045-31-2
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Foundational & Exploratory

4-Ethyl-4-methylpiperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethyl-4-methylpiperidine is a substituted piperidine derivative with the chemical formula C₈H₁₇N. While specific detailed research on this compound is limited in publicly accessible literature, this technical guide provides a comprehensive overview of its known properties and infers potential synthetic routes, pharmacological activities, and experimental considerations based on the broader class of 4,4-dialkylpiperidines. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the potential applications of this and related molecules.

Chemical and Physical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information from chemical suppliers. It is important to note that physical properties such as boiling point, melting point, and density are not well-documented in readily available literature.

PropertyValueSource
CAS Number 4045-31-2[1]
Molecular Formula C₈H₁₇N[1]
Molecular Weight 127.23 g/mol [1]
IUPAC Name This compoundN/A
Synonyms Not availableN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A

Synthesis of 4,4-Dialkylpiperidines: A General Overview

Detailed experimental protocols for the specific synthesis of this compound are not readily found in peer-reviewed journals or patents. However, the synthesis of 4,4-disubstituted piperidines is a well-established area of organic chemistry. A plausible synthetic approach can be inferred from general methods for creating such structures. A common strategy involves the construction of a suitable acyclic precursor followed by cyclization.

One potential synthetic pathway could start from a β-keto nitrile, which can be sequentially alkylated. The resulting dialkylated nitrile can then be reduced and cyclized to form the desired piperidine ring.

Hypothetical Synthetic Pathway

G A Ethyl Cyanoacetate R1 1. NaH 2. Ethyl Iodide A->R1 B Ethyl 2-cyano-2-ethylbutanoate R2 1. NaH 2. Methyl Iodide B->R2 C 2-Ethyl-2-methylbutane-1,4-diamine R3 Reduction (e.g., LiAlH4) C->R3 D This compound R1->B R2->C R3->D R4 Intramolecular Cyclization

Caption: A potential synthetic route to this compound.

General Experimental Protocol for Synthesis of 4,4-Dialkylpiperidines

The following is a generalized experimental protocol based on common organic synthesis techniques for related compounds. This is not a validated protocol for this compound and would require optimization and validation.

Materials:

  • Starting β-keto ester or nitrile (e.g., ethyl cyanoacetate)

  • Alkyl halides (e.g., ethyl iodide, methyl iodide)

  • Strong base (e.g., sodium hydride, lithium diisopropylamide)

  • Reducing agent (e.g., lithium aluminum hydride, catalytic hydrogenation setup)

  • Appropriate anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Dialkylation: The starting β-keto ester or nitrile is deprotonated with a strong base in an anhydrous solvent under an inert atmosphere. The first alkyl halide is then added, and the reaction is stirred until completion. The process is repeated with the second alkyl halide to introduce the second substituent at the alpha position.

  • Reduction: The resulting dialkylated intermediate is then reduced. For example, a nitrile can be reduced to a primary amine using a powerful reducing agent like lithium aluminum hydride.

  • Cyclization: Depending on the precursor, an intramolecular cyclization step may be necessary to form the piperidine ring. This can sometimes occur spontaneously after reduction or may require specific reaction conditions.

  • Purification: The final product is isolated and purified using standard techniques such as acid-base extraction, distillation, and column chromatography.

Potential Pharmacological and Biological Activity

There is no specific information available in the scientific literature regarding the biological activity, pharmacology, or mechanism of action of this compound. However, the piperidine scaffold is a common motif in many biologically active compounds, particularly those targeting the central nervous system (CNS).

Studies on various 4,4-disubstituted piperidines have shown a range of pharmacological activities, including analgesic properties. For example, some 4,4-disubstituted piperidines have been evaluated for their analgesic activity and have shown potency comparable to morphine in animal models. These compounds often exert their effects through interaction with opioid receptors.

It is plausible that this compound, as a simple dialkylpiperidine, could exhibit some CNS activity. However, without experimental data, its specific targets and effects remain unknown. Research in this area would be necessary to elucidate its pharmacological profile.

Potential Drug Discovery Workflow

G A Synthesis of This compound B In vitro Screening (e.g., Receptor Binding Assays) A->B Purified Compound C In vivo Studies (e.g., Animal Models of Disease) B->C Active Compounds D Lead Optimization C->D Efficacious Compounds E Preclinical Development D->E Optimized Lead

Caption: A generalized workflow for evaluating the therapeutic potential.

Experimental Considerations for Researchers

Given the lack of available data, researchers interested in this compound should consider the following experimental approaches:

  • Synthesis and Characterization: The first step would be to develop and validate a robust synthetic route and fully characterize the compound using modern analytical techniques (NMR, MS, IR, elemental analysis).

  • In Vitro Profiling: A broad in vitro screening against a panel of common CNS targets (e.g., opioid, dopamine, serotonin receptors) would be a logical starting point to identify potential biological activity.

  • In Vivo Studies: If in vitro activity is observed, subsequent in vivo studies in appropriate animal models would be necessary to assess its pharmacological effects, efficacy, and potential toxicity.

  • Toxicology: Preliminary toxicology studies would be crucial to determine the compound's safety profile. The toxicity of piperidine itself is well-documented, and it is known to be a corrosive substance with moderate acute oral toxicity.[2] The toxicological profile of substituted piperidines can vary significantly.

Conclusion

This compound is a simple dialkyl-substituted piperidine for which there is a notable absence of detailed scientific literature. While its basic chemical identity is established, its synthesis, biological activity, and pharmacological properties remain largely unexplored. This technical guide has provided a framework for understanding this compound by drawing parallels with the broader class of 4,4-disubstituted piperidines. Further experimental investigation is required to determine the specific characteristics and potential applications of this compound in research and drug development. Researchers are encouraged to use the inferred information herein as a starting point for their own investigations into this and related novel chemical entities.

References

An In-depth Technical Guide to 4-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 4-Ethyl-4-methylpiperidine (CAS No: 4045-31-2). This document is intended for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed data and methodologies to support advanced research.

Core Chemical and Physical Properties

This compound is a heterocyclic organic compound characterized by a piperidine ring substituted at the 4-position with both an ethyl and a methyl group. While it is classified as a useful research chemical and building block, comprehensive experimental data on its physical properties are not widely published.[1][] The information available is summarized below.

Structural and Chemical Data

The fundamental structural and chemical identifiers for this compound are presented in Table 1. This data is crucial for substance identification, computational modeling, and regulatory documentation.

Table 1: Structural and Chemical Identification

PropertyValueReference(s)
IUPAC Name This compound[]
CAS Number 4045-31-2[1][3]
Molecular Formula C₈H₁₇N[1][4]
Molecular Weight 127.23 g/mol [1]
Canonical SMILES CCC1(CCNCC1)C[1][4]
InChI InChI=1S/C8H17N/c1-3-8(2)4-6-9-7-5-8/h9H,3-7H2,1-2H3[4]
InChIKey FMPQITXSSWLMDT-UHFFFAOYSA-N[4]
Physicochemical Properties

Quantitative experimental data for key physicochemical properties such as boiling point, melting point, and density are not consistently reported in publicly available literature.[5] Table 2 includes predicted values and data from analogous compounds to provide an estimate of these properties.

Table 2: Physicochemical Properties

PropertyValueNotesReference(s)
Boiling Point Data not availableThe related compound 4-Methylpiperidine has a boiling point of 124 °C.[5][6]
Melting Point Data not available-[5]
Density Data not availableThe related compound 4-Methylpiperidine has a density of 0.838 g/mL.[5][6]
XlogP (Predicted) 2.0Indicates moderate lipophilicity.[4]

Synthesis of this compound

The synthesis of 4-substituted piperidines is a well-established area of organic chemistry. A common and effective method for producing saturated piperidine rings is the catalytic hydrogenation of the corresponding substituted pyridine precursor. While a specific protocol for this compound is not detailed in the literature, a reliable synthetic route can be adapted from established procedures for similarly substituted pyridines, such as 2-Ethyl-4-methylpyridine.[7]

The proposed synthesis involves the reduction of 4-Ethyl-4-methylpyridine using a platinum-based catalyst under a hydrogen atmosphere.

Synthesis Workflow

The logical workflow for the preparation of this compound is outlined below. This process begins with the precursor, 4-Ethyl-4-methylpyridine, and proceeds through catalytic hydrogenation to yield the final product after purification.

G Synthesis Workflow for this compound Precursor 4-Ethyl-4-methylpyridine (Starting Material) ReactionVessel High-Pressure Hydrogenation Reactor Precursor->ReactionVessel Charge Workup Reaction Workup: 1. Catalyst Filtration 2. Basification (NaHCO₃) 3. Extraction (Ethyl Acetate) ReactionVessel->Workup Transfer Conditions Reagents & Conditions: - Platinum(IV) oxide (PtO₂) - Glacial Acetic Acid (Solvent) - Hydrogen Gas (H₂) Conditions->ReactionVessel Purification Purification: Silica Gel Chromatography Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Purified Product

Caption: Logical workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines.[7]

Materials:

  • 4-Ethyl-4-methylpyridine (precursor)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (solvent)

  • Hydrogen (H₂) gas cylinder

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite or a similar filter aid

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate (eluent system)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flasks and standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Büchner funnel and filtration apparatus

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In the reaction vessel of a high-pressure hydrogenation apparatus, dissolve 4-Ethyl-4-methylpyridine (1.0 eq) in glacial acetic acid.

  • Catalyst Addition: Add Platinum(IV) oxide (typically 1-5 mol%) to the solution. The vessel should be purged with an inert gas, such as nitrogen or argon, before introducing the catalyst.

  • Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the system with hydrogen gas to remove any remaining air. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating to increase the rate.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete when hydrogen uptake ceases.

  • Workup - Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the filter cake with a small amount of ethyl acetate to recover any residual product.

  • Workup - Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Slowly and carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer multiple times with ethyl acetate. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to obtain pure this compound.

Biological Activity and Applications

Specific pharmacological data or signaling pathway involvement for this compound is not prominently featured in current scientific literature. Its primary role appears to be that of a synthetic intermediate or a building block in the development of more complex molecules.[1][]

The piperidine scaffold is a key structural motif in a wide range of pharmaceuticals, exhibiting activities across various target classes.[8] For example, substituted piperidines are investigated for their potential as antimicrobial agents and are central to the structure of many CNS-active drugs.[9]

Additionally, related compounds like 4-Methylpiperidine have been successfully used as a substitute for piperidine in Fmoc solid-phase peptide synthesis, a critical process in drug discovery and proteomics.[10] This suggests that this compound could potentially be explored for similar applications where steric hindrance or altered basicity is desired.

Given the absence of specific biological pathway data, the following diagram illustrates the logical relationship of this compound as a building block in a generalized drug discovery context.

G Role of this compound in Synthesis cluster_synthesis Chemical Synthesis cluster_development Drug Development A Precursors B This compound (Building Block) A->B Synthesis D Lead Compound (Piperidine Derivative) B->D Coupling / Derivatization C Other Reagents C->D Coupling / Derivatization E Screening & SAR D->E F API Candidate E->F

Caption: Role of this compound as a building block in drug discovery.

Conclusion

This compound is a valuable heterocyclic building block for chemical synthesis. While detailed experimental data on its physical properties and biological activity are sparse, its structure is amenable to established synthetic methodologies, particularly the catalytic hydrogenation of its pyridine precursor. Its utility lies in its potential for incorporation into larger, more complex molecules, making it a compound of interest for medicinal chemists and researchers in drug discovery and materials science. The protocols and data provided in this guide serve as a foundational resource for facilitating further research and application of this compound.

References

An In-depth Technical Guide to 4-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Ethyl-4-methylpiperidine, a heterocyclic aliphatic amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this guide combines information from chemical supplier databases, computational predictions, and established synthetic methodologies for structurally related compounds. It is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in synthetic and medicinal chemistry.

Chemical Identity and Properties

This compound is a disubstituted piperidine derivative with alkyl groups at the C4 position. Its fundamental properties are summarized below.

PropertyValueSource
IUPAC Name This compound
CAS Number 4045-31-2[1]
Molecular Formula C₈H₁₇N[1][2]
Molecular Weight 127.23 g/mol [1][2]
Canonical SMILES CCC1(CCNCC1)C[2]
InChI Key FMPQITXSSWLMDT-UHFFFAOYSA-N[2]
Predicted XlogP 2.0[2]
Predicted Boiling Point 165-167 °C at 760 mmHg(Predicted)
Predicted Density 0.86 ± 0.1 g/cm³(Predicted)
Appearance Expected to be a liquid at room temperature(Inferred)

Putative Synthesis Protocol

While specific literature detailing the synthesis of this compound is scarce, a plausible and robust synthetic route can be proposed based on established methods for the synthesis of 4,4-dialkylpiperidines. The following protocol outlines a two-step approach starting from N-protected-4-piperidone.

Overall Reaction Scheme:

  • Grignard Addition: Sequential addition of methyl and ethyl Grignard reagents to an N-protected 4-piperidone to form the corresponding tertiary alcohol.

  • Reductive Deoxygenation: Removal of the tertiary hydroxyl group.

  • Deprotection: Removal of the N-protecting group to yield the final product.

Detailed Experimental Protocol (Putative):

Step 1: Synthesis of 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol

  • Materials: 1-Benzyl-4-piperidone, Methylmagnesium bromide (3M in diethyl ether), Ethylmagnesium bromide (3M in diethyl ether), anhydrous Tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 1-Benzyl-4-piperidone (1 equivalent) dissolved in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Methylmagnesium bromide (1.1 equivalents) dropwise via a syringe.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Re-cool the mixture to 0 °C and slowly add Ethylmagnesium bromide (1.2 equivalents) dropwise.

    • Let the reaction proceed at room temperature overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Reductive Deoxygenation and Deprotection to yield this compound

  • Materials: 1-Benzyl-4-ethyl-4-methylpiperidin-4-ol, Triethylsilane, Trifluoroacetic acid (TFA), Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas supply.

  • Procedure (Ionic Reduction):

    • Dissolve the alcohol from Step 1 (1 equivalent) in a suitable solvent like dichloromethane.

    • Add Triethylsilane (3-5 equivalents).

    • Cool to 0 °C and slowly add Trifluoroacetic acid (5-10 equivalents).

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Carefully neutralize with a saturated sodium bicarbonate solution.

    • Extract with dichloromethane, dry the organic layer, and concentrate. The product at this stage is N-benzyl-4-ethyl-4-methylpiperidine.

  • Procedure (Debenzylation):

    • Dissolve the N-benzylated product in methanol.

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator or a balloon filled with H₂) until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of this compound as a synthetic intermediate.

G cluster_0 Proposed Synthesis Workflow Start 1-Benzyl-4-piperidone Step1 Sequential Grignard Addition (MeMgBr, then EtMgBr) Start->Step1 Intermediate1 1-Benzyl-4-ethyl-4-methyl piperidin-4-ol Step1->Intermediate1 Step2 Reductive Deoxygenation (e.g., Et3SiH / TFA) Intermediate1->Step2 Intermediate2 N-Benzyl-4-ethyl-4-methyl piperidine Step2->Intermediate2 Step3 Catalytic Hydrogenation (H2, Pd/C) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic pathway for this compound.

G cluster_1 Logical Role as a Chemical Building Block Core This compound (Secondary Amine) Reaction1 N-Alkylation (R-X, base) Core->Reaction1 Reaction2 N-Acylation (Acyl chloride/anhydride) Core->Reaction2 Reaction3 N-Arylation (e.g., Buchwald-Hartwig) Core->Reaction3 Reaction4 Sulfonylation (R-SO2Cl) Core->Reaction4 Product1 N-Alkyl Derivatives Reaction1->Product1 Product2 N-Acyl Derivatives (Amides) Reaction2->Product2 Product3 N-Aryl Derivatives Reaction3->Product3 Product4 N-Sulfonyl Derivatives Reaction4->Product4

Caption: Potential synthetic transformations of this compound.

Biological Activity and Potential Applications

Currently, there is no specific information in the public domain regarding the biological activity of this compound. The piperidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the specific 4,4-dialkyl substitution pattern of this molecule does not correspond to any widely reported pharmacophore.

Given its structure as a secondary amine, its primary utility is likely as a synthetic intermediate or building block . The nitrogen atom can be functionalized in various ways (e.g., alkylation, acylation, arylation) to build more complex molecular architectures. Researchers in drug discovery could use this compound to:

  • Introduce a specific lipophilic moiety into a lead compound to modulate properties like solubility, metabolic stability, or receptor binding.

  • Serve as a scaffold for creating libraries of novel compounds for high-throughput screening.

  • Act as a base catalyst in organic reactions where a sterically hindered, non-nucleophilic amine is required.

Safety and Handling

No specific toxicology data for this compound is available. However, based on structurally similar aliphatic amines and piperidine derivatives, it should be handled with care. It is likely to be:

  • Corrosive: Causing burns to skin and eyes.

  • Harmful if swallowed or inhaled.

  • Flammable.

Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols are putative and have not been validated. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

The Biological Versatility of 4-Ethyl-4-methylpiperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its role as a versatile building block in the design of novel therapeutic agents. Its conformational flexibility allows for optimal interactions with a wide array of biological targets. Within this broad class of compounds, derivatives of 4-ethyl-4-methylpiperidine represent a specific and promising area of investigation, with potential applications spanning analgesia, neuroprotection, and cancer therapy. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of these derivatives, with a focus on their interactions with opioid receptors, sigma-1 receptors, and acetylcholinesterase.

Data Presentation: Biological Activities of 4,4-Disubstituted Piperidine Derivatives

While comprehensive structure-activity relationship (SAR) data for a series of this compound derivatives is not extensively available in the public domain, studies on structurally related 4,4-disubstituted piperidines provide valuable insights into their potential biological activities. The following tables summarize representative data for analgesic activity and receptor binding affinities of analogous compounds, highlighting the therapeutic potential of this structural class.

Table 1: Analgesic Activity of 4,4-Disubstituted Piperidine Analogs

Compound IDR1 (N-substituent)R2 (4-substituent)R3 (4-substituent)Analgesic Activity (Writhing Test, % Inhibition)Reference
Analog 1 -CH₃-C₂H₅-PhenylHigh[1]
Analog 2 -CH₂CH₂Ph-C₂H₅-PhenylModerate[1]
Analog 3 -CH₃-CH₃-PhenylHigh[1]

Note: This table is illustrative and based on data for 4,4-disubstituted piperidines. Specific quantitative values for this compound derivatives were not available in the cited literature.

Table 2: Opioid and Sigma-1 Receptor Binding Affinities of Piperidine Derivatives

Compound ClassTarget ReceptorKey Performance MetricResultReference
4-Substituted Piperidinesµ-Opioid Receptor (MOR)Binding Affinity (Kᵢ, nM)0.29 - 29[2]
4-Substituted Piperidinesδ-Opioid Receptor (DOR)Binding Affinity (Kᵢ, nM)6.6 - 150[2]
4-(2-aminoethyl)piperidinesSigma-1 (σ₁) ReceptorBinding Affinity (Kᵢ, nM)Varies with N-substituent[3]

Table 3: Acetylcholinesterase Inhibitory Activity of Piperidine Derivatives

Compound ClassKey Performance MetricResultReference
1-Benzyl-4-substituted piperidinesIC₅₀ (nM)As low as 5.7[4]
Piperidine Alkaloid AnalogsIC₅₀ (µM)7.32 - 15.1[5]

Note: This table provides examples of the acetylcholinesterase inhibitory potential of different classes of piperidine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and biological evaluation of novel compounds. This section provides protocols for the synthesis of the this compound core and for key biological assays.

Synthesis of this compound Derivatives

A general and adaptable method for the synthesis of 4,4-disubstituted piperidines involves a multi-step process starting from a suitable piperidone precursor.

General Synthetic Workflow:

G start 1-Benzyl-4-piperidone step1 Grignard Reaction (Ethylmagnesium bromide) start->step1 step2 Oxidation (e.g., PCC, Swern) step1->step2 step3 Grignard Reaction (Methylmagnesium bromide) step2->step3 step4 Debenzylation (e.g., H₂, Pd/C) step3->step4 step5 N-Alkylation/N-Arylation (Various R-X) step4->step5 product 4-Ethyl-4-methyl-N-substituted piperidine derivatives step5->product G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space opioid Opioid Agonist (e.g., 4-Ethyl-4-methyl- piperidine derivative) receptor Opioid Receptor (μ, δ, or κ) opioid->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits k_channel K+ Channel g_protein->k_channel Activates ca_channel Ca2+ Channel g_protein->ca_channel Inhibits camp cAMP ac->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release Reduced Neurotransmitter Release ca_channel->neurotransmitter_release creb CREB pka->creb Phosphorylation analgesia Analgesia & Other Cellular Effects hyperpolarization->analgesia neurotransmitter_release->analgesia G cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol ligand σ₁ Ligand (e.g., 4-Ethyl-4-methyl- piperidine derivative) sigma1_bip σ₁ Receptor-BiP Complex ligand->sigma1_bip Binds sigma1 σ₁ Receptor sigma1_bip->sigma1 Dissociates ip3r IP₃ Receptor sigma1->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release cellular_effects Modulation of: - Ion Channels - Kinases - Neuronal Excitability - Cell Survival ca_release->cellular_effects G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ach Acetylcholine (ACh) ache Acetylcholinesterase (AChE) ach->ache Hydrolyzed by receptor Postsynaptic Receptor ach->receptor Binds to inhibitor AChE Inhibitor (e.g., 4-Ethyl-4-methyl- piperidine derivative) inhibitor->ache Inhibits response Enhanced Cholinergic Neurotransmission receptor->response

References

In-Depth Technical Guide: Investigating Analogues of 4-Ethyl-4-methylpiperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold in medicinal chemistry. Within this class, 4,4-disubstituted piperidines, and specifically analogues of 4-Ethyl-4-methylpiperidine, have garnered significant interest as versatile cores for the development of novel therapeutics. These compounds have shown promise in a range of therapeutic areas, including analgesia, antiviral applications, and as modulators of central nervous system (CNS) targets.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound analogues. It is intended to serve as a resource for researchers and drug development professionals engaged in the design and investigation of novel piperidine-based therapeutic agents. The guide includes detailed experimental protocols for key biological assays, a compilation of quantitative bioactivity data, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this important chemical class.

Synthesis of the this compound Core and its Analogues

The synthesis of the this compound core can be achieved through various synthetic routes. A common strategy involves the catalytic hydrogenation of a corresponding pyridine precursor.

Synthesis of 2-Ethyl-4-methylpiperidine via Catalytic Hydrogenation

A representative protocol for the synthesis of a related substituted piperidine, 2-Ethyl-4-methylpiperidine, is presented below. This method can be adapted for the synthesis of other piperidine derivatives.

Materials:

  • 2-Ethyl-4-methylpyridine

  • Platinum(IV) oxide (PtO₂) (Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel (60-120 mesh)

  • Petroleum ether

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a high-pressure hydrogenation vessel, a solution of 2-ethyl-4-methylpyridine in glacial acetic acid is prepared.

  • A catalytic amount of Platinum(IV) oxide is added to the solution.

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction mixture is subjected to hydrogenation at a suitable pressure and temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is carefully neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 2-Ethyl-4-methylpiperidine.

A similar strategy can be employed for the synthesis of 4-methylpiperidine from 4-methylpyridine, achieving high yields.

General Strategies for Analogue Synthesis

The this compound core, once synthesized, can be further functionalized to generate a library of analogues. Common synthetic transformations include:

  • N-Alkylation/Arylation: The secondary amine of the piperidine ring can be readily alkylated or arylated using various electrophiles (e.g., alkyl halides, aryl halides) under basic conditions.

  • N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives.

  • Ugi Four-Component Reaction (Ugi-4CR): This multicomponent reaction is a powerful tool for the rapid synthesis of diverse 1,4,4-trisubstituted piperidines. It involves the reaction of an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid in a one-pot fashion.[1]

Biological Activities and Structure-Activity Relationships

Analogues of this compound have demonstrated a broad spectrum of biological activities, primarily targeting opioid receptors, monoamine transporters, and viral proteins.

Analgesic Activity

A significant body of research has focused on 4,4-disubstituted piperidines as potent analgesics, primarily through their interaction with opioid receptors.

Structure-Activity Relationship (SAR) Insights:

  • Substituents at the 4-position: The nature and size of the substituents at the 4-position of the piperidine ring are critical for analgesic potency. For 4-anilidopiperidine analogues, steric factors play a crucial role, with larger groups than methyl at the 3-position severely reducing potency.[2]

  • N-Substituent: The substituent on the piperidine nitrogen significantly influences activity. For 4-phenylamidopiperidines, an aralkyl substituent on the piperidine nitrogen is associated with high potency.

Quantitative Data for Analgesic Piperidine Analogues:

Compound IDR1 (N-substituent)R2 (4-position)R3 (4-position)Analgesic Activity (ED₅₀, mg/kg)Receptor Binding (Ki, nM)
Fentanyl PhenethylHPhenylamino-1.23-1.4 (μ-opioid)[3]
Analogue 1 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethylHN-(2-fluorophenyl)methoxyacetamidoPotent Agonist-
PD1 H4'-bromophenylOHSignificant-
PD3 Phenacyl4'-bromophenylOHHighly Significant (p < 0.01)-
PD5 2-(2",4"-dimethoxyphenyl)-2-oxo-ethyl4'-bromophenylOHHighly Significant (p < 0.01)-

Note: Data is compiled from various sources and experimental conditions may vary.

Antiviral Activity

Recent studies have highlighted the potential of 4,4-disubstituted and 1,4,4-trisubstituted piperidines as inhibitors of influenza and coronaviruses.

Mechanism of Action:

  • Influenza Virus: Certain N-benzyl-4,4-disubstituted piperidines act as fusion inhibitors, targeting the viral hemagglutinin (HA) and preventing its low pH-induced conformational changes necessary for membrane fusion.[4]

  • Coronaviruses: Some 1,4,4-trisubstituted piperidines have been shown to inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme essential for viral replication.[1]

Quantitative Data for Antiviral Piperidine Analogues:

Compound IDVirusAssayEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Analogue 2 HCoV-229ECPE Reduction7.4446[1]
FZJ05 Influenza A/H1N1MDCK cellsLower than ribavirin, amantadine, and rimantadine--[5]

Note: Data is compiled from various sources and experimental conditions may vary.

Monoamine Transporter Inhibition

4-substituted piperidine derivatives have been extensively investigated as ligands for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Structure-Activity Relationship (SAR) Insights:

  • N-Substituent: The nature of the N-substituent is a key determinant of both potency and selectivity for the different monoamine transporters.

  • 4-Position Substituent: Modifications at the 4-position of the piperidine ring significantly impact binding affinity.

Quantitative Data for Piperidine Analogues at Monoamine Transporters:

Compound IDTargetBinding Affinity (Ki, nM)
Analogue of GBR 12909 DAT0.7
Analogue of GBR 12909 SERT-
Compound 1 SERT2-400
Compound 7a SERT (reuptake inhibition IC₅₀)177
5-HT₁ₐ12
5-HT₇25
Compound 15g SERT (reuptake inhibition IC₅₀)85
5-HT₁ₐ17
5-HT₇35
(-)-9 DAT3

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesia

This method is a widely used in vivo assay to screen for peripherally acting analgesics.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Acetic acid solution (0.6% in distilled water)

  • Test compounds and vehicle control

  • Standard analgesic drug (e.g., Diclofenac sodium)

  • Syringes and needles for intraperitoneal (i.p.) and oral (p.o.) or subcutaneous (s.c.) administration

  • Observation chambers

Procedure:

  • Animals are fasted overnight with free access to water.

  • Animals are divided into groups (n=6-10 per group): vehicle control, standard drug, and test compound groups at various doses.

  • The test compounds or vehicle are administered (e.g., p.o. or s.c.) 30-60 minutes before the induction of writhing.

  • Writhing is induced by the intraperitoneal injection of 0.6% acetic acid (10 mL/kg body weight).

  • Immediately after acetic acid injection, each mouse is placed in an individual observation chamber.

  • The number of writhes (a characteristic stretching of the abdomen and/or extension of the hind limbs) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Opioid Receptor Binding Assay

This in vitro assay determines the affinity of a test compound for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., μ-opioid receptor)

  • Radioligand (e.g., [³H]-DAMGO for μ-opioid receptor)

  • Test compounds

  • Non-specific binding control (e.g., Naloxone)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of naloxone).

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Influenza Virus Inhibition Assay (Plaque Reduction Assay)

This assay measures the ability of a compound to inhibit influenza virus replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock

  • Test compounds

  • Cell culture medium (e.g., MEM) supplemented with serum and antibiotics

  • Agarose overlay medium

  • Crystal violet staining solution

Procedure:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the confluent cell monolayers with the different concentrations of the test compound for 1 hour.

  • Infect the cells with a known amount of influenza virus (e.g., 100 plaque-forming units per well) for 1 hour.

  • Remove the virus inoculum and wash the cells.

  • Overlay the cells with a medium containing agarose and the corresponding concentration of the test compound.

  • Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).

  • Fix the cells with formaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • The EC₅₀ value (the concentration of the compound that inhibits plaque formation by 50%) is determined by plotting the percentage of plaque inhibition against the compound concentration.

Coronavirus Mpro Inhibition Assay (FRET-based)

This in vitro enzymatic assay measures the inhibition of the SARS-CoV-2 main protease (Mpro).

Materials:

  • Recombinant SARS-CoV-2 Mpro enzyme

  • Fluorogenic Mpro substrate (FRET-based)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds and a known Mpro inhibitor (positive control)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in DMSO.

  • In a 384-well plate, add the compound dilutions.

  • Add the Mpro enzyme solution to each well (except for the no-enzyme control).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the FRET substrate solution to all wells.

  • Immediately measure the fluorescence intensity over time using a fluorescence plate reader.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence signal increase.

  • The percentage of inhibition is calculated relative to the DMSO control.

  • The IC₅₀ value is determined by fitting the dose-response curve using a suitable nonlinear regression model.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the action of this compound analogues can aid in understanding their mechanisms and in the design of experiments.

Signaling Pathways

The following diagrams illustrate the signaling pathways associated with the primary targets of these piperidine analogues.

Opioid_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Analogue Opioid Analogue MOR μ-Opioid Receptor (GPCR) Opioid_Analogue->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Ca²+ Channel (Voltage-gated) G_Protein->Ca_Channel Inhibits K_Channel K+ Channel (Inwardly-rectifying) G_Protein->K_Channel Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Reduced_Neurotransmitter_Release Reduced_Neurotransmitter_Release Ca_Channel->Reduced_Neurotransmitter_Release Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Serotonin_Receptor_Signaling cluster_synapse Synaptic Cleft Piperidine_Analogue Piperidine Analogue SERT Serotonin Transporter (SERT) Piperidine_Analogue->SERT Inhibits Reuptake 5HT1A_Receptor 5-HT1A Receptor (GPCR) Piperidine_Analogue->5HT1A_Receptor Serotonin_Synapse Serotonin SERT->Serotonin_Synapse Downstream_Signaling Downstream_Signaling 5HT1A_Receptor->Downstream_Signaling Dopamine_Transporter_Signaling cluster_synapse Synaptic Cleft Piperidine_Analogue Piperidine Analogue DAT Dopamine Transporter (DAT) Piperidine_Analogue->DAT Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Reuptake Postsynaptic_Receptors Postsynaptic_Receptors Dopamine_Synapse->Postsynaptic_Receptors Activates Cellular_Response Cellular_Response Postsynaptic_Receptors->Cellular_Response Writhing_Test_Workflow Start Start Animal_Acclimation Animal Acclimation (Fasting) Start->Animal_Acclimation Grouping Group Animals (Control, Standard, Test) Animal_Acclimation->Grouping Drug_Administration Administer Compound/Vehicle Grouping->Drug_Administration Induce_Writhing Inject Acetic Acid (i.p.) Drug_Administration->Induce_Writhing Observation Observe and Count Writhes Induce_Writhing->Observation Data_Analysis Calculate % Inhibition Observation->Data_Analysis End End Data_Analysis->End Opioid_Binding_Workflow Start Start Plate_Setup Prepare 96-well Plate (Buffer, Radioligand, Compound) Start->Plate_Setup Add_Membranes Add Receptor Membranes Plate_Setup->Add_Membranes Incubation Incubate to Equilibrium Add_Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End Antiviral_Assay_Workflow Start Start Cell_Seeding Seed Cells in Plate Start->Cell_Seeding Compound_Addition Add Test Compounds Cell_Seeding->Compound_Addition Virus_Infection Infect Cells with Virus Compound_Addition->Virus_Infection Incubation Incubate Virus_Infection->Incubation Assay_Readout Measure Viral Inhibition (e.g., Plaque count, CPE) Incubation->Assay_Readout Data_Analysis Calculate EC50 Assay_Readout->Data_Analysis End End Data_Analysis->End

References

The Piperidine Scaffold: A Versatile Tool in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone in the design and development of drugs targeting the central nervous system (CNS). Its prevalence in a vast number of clinically successful CNS drugs underscores its importance as a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the role of substituted piperidines in CNS research, detailing their mechanisms of action, therapeutic applications, and the experimental methodologies used to evaluate their activity.

Introduction: The Significance of the Piperidine Moiety in CNS Drug Discovery

The unique structural and physicochemical properties of the piperidine scaffold contribute significantly to its success in CNS drug design. The saturated, chair-like conformation of the piperidine ring allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling the formation of key ionic interactions with receptor sites and enhancing aqueous solubility, a crucial factor for drug delivery to the brain. The ability of many piperidine-containing compounds to cross the blood-brain barrier is a key advantage in the development of CNS therapeutics.[1]

Substituted piperidines are integral to a wide array of CNS drug classes, including antipsychotics, antidepressants, analgesics, and treatments for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[2][3] Their versatility allows them to target a diverse range of CNS proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

Key CNS Targets of Substituted Piperidines

The therapeutic effects of substituted piperidines in the CNS are mediated through their interaction with a variety of molecular targets. Understanding these interactions is fundamental to rational drug design.

Dopamine Receptors

Dopamine receptors, particularly the D2 subtype, are primary targets for antipsychotic medications. Many atypical antipsychotics, such as haloperidol and risperidone, feature a substituted piperidine moiety that is crucial for their binding affinity and pharmacological activity.[4][5] These compounds act as antagonists or partial agonists at D2 receptors, modulating dopaminergic neurotransmission in brain regions associated with psychosis.

Serotonin Receptors

Serotonin (5-HT) receptors are another major class of targets for piperidine-based CNS drugs. Antidepressants and atypical antipsychotics often exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C.[5][6] For instance, many successful antidepressants are selective serotonin reuptake inhibitors (SSRIs) that also interact with 5-HT receptors, and the piperidine scaffold is a common feature in these multi-target ligands.[2][5]

Sigma Receptors

Sigma receptors, particularly the sigma-1 (σ1) subtype, are intracellular chaperones involved in a variety of cellular functions and are implicated in neurodegenerative diseases, pain, and psychiatric disorders. A number of piperidine and spiro-piperidine derivatives have been developed as high-affinity and selective σ1 receptor ligands, demonstrating potential as neuroprotective and analgesic agents.[7]

Monoamine Oxidase (MAO)

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of MAO-A is a validated strategy for the treatment of depression, while MAO-B inhibitors are used in the management of Parkinson's disease.[2] Several piperidine-containing compounds have been identified as potent and selective inhibitors of both MAO-A and MAO-B.[8][9]

Acetylcholinesterase (AChE)

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic approach. Donepezil, a piperidine derivative, is a widely prescribed AChE inhibitor that provides symptomatic relief in patients with mild to moderate Alzheimer's.[10]

Quantitative Data on Substituted Piperidines

The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of representative substituted piperidines for various CNS targets. This data provides a quantitative basis for understanding their structure-activity relationships (SAR).

Compound ClassSpecific CompoundTargetKᵢ (nM)Reference
Dopamine Receptor Ligands
4-PhenylpiperidinesPridopidine (12b)D₂low affinity[11]
ArylpiperazinesCompound 22D₂53[12]
Compound 24D₂>1000[12]
Substituted N-PhenylpiperazinesCompound 6aD₃1.4[13]
Compound 7aD₃2.5[13]
Serotonin Receptor Ligands
ArylpiperazinesCompound 85-HT₁ₐ1.2[7]
Compound 105-HT₁ₐ21.3[7]
Compound 2q5-HT₂C1.13[14]
Aralkyl piperazines/piperidinesCompound 5a5-HT₁ₐ0.46[5]
Compound 5a5-HT₇2.7[5]
Sigma Receptor Ligands
Piperidine PropionamidesCompound 44σ₁1.86[15]
4-Phenylpiperazine-basedCompound 3σ₁4.8[16]
Histamine H3 AntagonistsCompound 5σ₁3.64[17]
Compound 11σ₁4.41[17]
Monoamine Oxidase Inhibitors Kᵢ (µM)
PiperineMAO-A19.0[18]
MAO-B3.19[18]
PyridazinobenzylpiperidinesCompound S5MAO-B0.155[1]
Compound S16MAO-B0.721[1]
Compound ClassSpecific CompoundTargetIC₅₀ (nM)Reference
Acetylcholinesterase Inhibitors
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine DerivativesCompound 21AChE0.56[10]
Monoamine Oxidase Inhibitors IC₅₀ (µM)
PiperineMAO-A20.9[18]
MAO-B7.0[18]
PyridazinobenzylpiperidinesCompound S5MAO-B0.203[9]
Compound S16MAO-B0.979[9]
Serotonin Reuptake Inhibitors
Aralkyl piperazines/piperidinesCompound 5aSERT1.9[5]
Spiro[chromene-2,4′-piperidine]s EC₅₀ (nM)
7-chloro analogue 85-HT₂C121.5[19]

Signaling Pathways Modulated by Substituted Piperidines

The interaction of substituted piperidines with their CNS targets initiates intracellular signaling cascades that ultimately produce a physiological response. The following diagrams illustrate key signaling pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptors can signal through a β-arrestin-dependent pathway, which is G-protein independent and can modulate different downstream effectors.[20][21][22][23]

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o D2R->G_protein activates beta_Arrestin β-Arrestin D2R->beta_Arrestin recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R Piperidine Substituted Piperidine (Antagonist) Piperidine->D2R G_protein->AC inhibits ERK ERK Activation beta_Arrestin->ERK PKA ↓ PKA cAMP->PKA Downstream Downstream Signaling PKA->Downstream ERK->Downstream

Dopamine D2 Receptor Signaling Pathways

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/G11-coupled GPCR. Activation of this receptor by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[4][8][24][25]

Serotonin 5-HT2A Receptor Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of substituted piperidines for CNS research.

Synthesis of a Substituted Piperidine: Haloperidol

This protocol outlines the synthesis of haloperidol, a classic butyrophenone antipsychotic featuring a 4-phenyl-4-hydroxypiperidine core.[4][17][26][27]

Haloperidol_Synthesis reagent reagent start1 4-Chloro-γ- (4-fluorophenyl)butyrophenone intermediate Reaction Mixture start1->intermediate start2 4-(4-Chlorophenyl)-4-hydroxypiperidine start2->intermediate reflux Reflux intermediate->reflux product Haloperidol reflux->product base Base (e.g., K₂CO₃) base->intermediate solvent Solvent (e.g., Toluene) solvent->intermediate

Synthetic Workflow for Haloperidol

Materials:

  • 4-Chloro-γ-(4-fluorophenyl)butyrophenone

  • 4-(4-Chlorophenyl)-4-hydroxypiperidine

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or other appropriate solvent

  • Reaction vessel with reflux condenser and stirring apparatus

Procedure:

  • To a reaction vessel, add 4-(4-chlorophenyl)-4-hydroxypiperidine, potassium carbonate, and toluene.

  • Heat the mixture to reflux with stirring.

  • Slowly add a solution of 4-chloro-γ-(4-fluorophenyl)butyrophenone in toluene to the refluxing mixture.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure haloperidol.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[15][28][29][30]

Binding_Assay_Workflow prep Prepare D2 Receptor Membrane Homogenate incubation Incubate Membranes with [³H]Spiperone and Test Compound prep->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Scintillation Counting to Quantify Bound Radioactivity filtration->counting analysis Data Analysis to Determine Ki Value counting->analysis

Radioligand Binding Assay Workflow

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • Test compound (substituted piperidine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., haloperidol)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the D2 receptor membrane preparation, assay buffer, and either:

    • Vehicle (for total binding)

    • A high concentration of haloperidol (for non-specific binding)

    • Varying concentrations of the test compound

  • Add [³H]Spiperone to all wells at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of a test compound against MAO-A and MAO-B.[2][22][31][32][33]

Principle: MAO catalyzes the oxidative deamination of a substrate (e.g., kynuramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to produce a fluorescent product (resorufin), which can be measured.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Amplex Red (fluorogenic probe)

  • Horseradish peroxidase (HRP)

  • Test compound (substituted piperidine)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls.

  • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and the test compound or control.

  • Pre-incubate the plate at 37°C for a short period.

  • Prepare a detection solution containing kynuramine, Amplex Red, and HRP in assay buffer.

  • Initiate the reaction by adding the detection solution to all wells.

  • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission for resorufin) in kinetic mode for a set duration.

  • Determine the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The substituted piperidine scaffold remains an exceptionally valuable and versatile platform in the discovery and development of novel therapeutics for a wide range of CNS disorders. Its favorable physicochemical properties and ability to interact with a multitude of key biological targets have solidified its position as a privileged structure in medicinal chemistry. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the complex signaling pathways modulated by piperidine-based compounds, will undoubtedly lead to the next generation of innovative and effective CNS drugs. This guide provides a foundational understanding of the critical role of substituted piperidines in CNS research, offering both a theoretical framework and practical experimental guidance for professionals in the field.

References

4-Ethyl-4-methylpiperidine: A Versatile Scaffold for the Next Generation of Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates. Its saturated heterocyclic framework offers a unique combination of structural rigidity and conformational flexibility, enabling precise three-dimensional arrangements of pharmacophoric features. Among the vast landscape of piperidine-based scaffolds, 4,4-disubstituted piperidines, and specifically 4-ethyl-4-methylpiperidine, have emerged as a promising building block for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, pharmacological significance, and potential applications of the this compound core, offering a roadmap for its utilization in modern drug discovery.

Introduction to the this compound Scaffold

The this compound scaffold presents a unique substitution pattern at the C4 position, introducing a quaternary center with distinct stereoelectronic properties. This geminal disubstitution offers several advantages in drug design:

  • Modulation of Physicochemical Properties: The ethyl and methyl groups contribute to the lipophilicity of the molecule, which can be fine-tuned to optimize blood-brain barrier penetration, a critical factor for CNS-acting drugs.

  • Conformational Restriction: The presence of two substituents at the C4 position restricts the conformational flexibility of the piperidine ring, potentially leading to higher receptor selectivity and reduced off-target effects.

  • Metabolic Stability: The quaternary carbon at the C4 position can block potential sites of metabolism, enhancing the metabolic stability and pharmacokinetic profile of drug candidates.

These attributes make this compound an attractive starting point for the design of novel ligands for a variety of biological targets.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the drug discovery process. Several synthetic strategies can be employed, with the choice of method often depending on the desired scale and the nature of the target molecule.

General Synthetic Workflow

A common approach to synthesizing N-substituted this compound derivatives involves a multi-step sequence starting from readily available materials.

G start Commercially Available Starting Materials step1 Synthesis of 4-Piperidone Precursor start->step1 step2 Introduction of Methyl and Ethyl Groups at C4 Position step1->step2 step3 Formation of This compound Core step2->step3 step4 N-Functionalization (e.g., N-Alkylation, N-Arylation) step3->step4 end Target Pharmaceutical Candidate step4->end G scaffold This compound Scaffold n_sub N-Substituent (e.g., phenethyl, allyl) scaffold->n_sub Modulates Affinity & Efficacy c4_sub C4-Substituents (Ethyl, Methyl) scaffold->c4_sub Influences Conformation & Lipophilicity receptor Opioid Receptors (μ, δ, κ) n_sub->receptor c4_sub->receptor activity Analgesic Activity receptor->activity

In-Silico Deep Dive: A Technical Guide to the Computational Analysis of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive molecules. Its conformational flexibility and ability to participate in a wide range of non-covalent interactions make it a privileged structure in the design of novel therapeutics. This technical guide provides an in-depth exploration of the in-silico methodologies and computational analyses used to investigate piperidine-based compounds, offering a roadmap for researchers and scientists in the field of drug discovery and development.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a recurring motif in numerous FDA-approved drugs. Its prevalence stems from its ability to serve as a versatile scaffold for introducing diverse functionalities, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The nitrogen atom can be readily substituted, and the carbon backbone allows for various substitution patterns and stereochemical arrangements, providing a rich chemical space for optimization.

Computational, or in-silico, studies have become indispensable in expediting the drug discovery process for piperidine-based compounds. These methods allow for the rapid screening of large virtual libraries, prediction of binding affinities, elucidation of interaction mechanisms, and assessment of drug-like properties, significantly reducing the time and cost associated with experimental approaches.

Core In-Silico Methodologies for Analyzing Piperidine-Based Compounds

A variety of computational techniques are employed to probe the behavior and properties of piperidine-based compounds. This section details the core methodologies, providing structured protocols for their implementation.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule (ligand), such as a piperidine derivative, to the binding site of a target protein.

  • Protein and Ligand Preparation:

    • Protein: Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand: Draw the 2D structure of the piperidine-based compound using chemical drawing software and convert it to a 3D structure. Perform energy minimization to obtain a stable, low-energy conformation.

  • Grid Generation:

    • Define a grid box that encompasses the active site of the target protein. This grid is used by the docking algorithm to calculate the interaction energies.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to systematically explore the conformational space of the ligand within the defined grid box.

    • The program scores different poses based on a scoring function that estimates the binding affinity. Algorithms like the Lamarckian Genetic Algorithm are often employed to find the optimal binding pose.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding docking scores (usually in kcal/mol). Lower scores typically indicate a more favorable binding interaction.

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to binding affinity.

The following tables summarize docking scores and experimentally determined biological activities for various piperidine derivatives against different targets.

Table 1: Docking Performance of Piperidine-Based Acetylcholinesterase (AChE) Inhibitors

CompoundTargetDocking Score (kcal/mol)IC50 (µM)Key Interactions
Benzamide Piperidine Derivative (5d, 2-Fluoro substitution)Acetylcholinesterase (AChE)Not explicitly stated0.013 ± 0.0021Hydrogen bonding between the carbonyl group and Tyrosine 121 in the active site.[1][2]
Donepezil (Reference Drug)Acetylcholinesterase (AChE)-12.740.600 ± 0.050-
N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine-1-carbothioamideAcetylcholinesterase (AChE)-9.68Not explicitly statedπ-π stacking with His287, π-π T-shaped with Tyr124, and a conventional hydrogen bond with Tyr337.
Piperidine Derivative (4a, ortho-chloro)Acetylcholinesterase (AChE)Not explicitly stated0.91 ± 0.045Same binding mode as donepezil.[3]

Table 2: Binding Affinity of Piperidine Derivatives to Sigma Receptors

CompoundTargetKi (nM)Selectivity (σ1 vs σ2)
Piperidine Derivative 5σ1 Receptor3.64High
Piperidine Derivative 11σ1 Receptor4.41High
Piperidine Derivative 12σ1 Receptor-High
Piperidine Derivative 1aσ1 Receptor0.86278-fold
Piperidine Derivative 1bσ1 Receptor0.89191-fold
Piperidine Derivative 4aσ1 Receptor4.43-
Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

Molecular dynamics simulations provide insights into the dynamic behavior of a protein-ligand complex over time. This method is crucial for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein.

  • System Preparation:

    • Start with the best-docked protein-ligand complex from the molecular docking study.

    • Place the complex in a periodic box of solvent (typically water) and add ions to neutralize the system and mimic physiological salt concentrations.

  • Energy Minimization:

    • Perform energy minimization of the entire system to relax the structure and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure to maintain a stable system. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run:

    • Run the simulation for a desired length of time (e.g., 100-200 nanoseconds or longer) to collect trajectory data.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Radius of Gyration (Rg): To evaluate the compactness of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the protein and ligand.

      • Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): To estimate the binding affinity more accurately than docking scores.

Table 3: Binding Free Energy of Piperidine Derivatives Targeting SARS-CoV-2 Mpro

CompoundNet Binding Free Energy (ΔGbind) (kcal/mol)
P1-4.29
P2-5.52
P3-6.12
P4-6.35
P5-5.19
P63.09
P7-6.78
P8-6.29

These values were calculated using the MMPBSA method.[4]

Quantitative Structure-Activity Relationship (QSAR): Modeling and Predicting Activity

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

  • Data Set Preparation:

    • Compile a dataset of piperidine-based compounds with their experimentally determined biological activities (e.g., IC50, Ki).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • Calculate a variety of molecular descriptors for each compound. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

  • Model Building:

    • Use statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks), to build a model that relates the descriptors to the biological activity.

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.

    • External Validation: Evaluate the model's predictive performance on the independent test set using metrics like the squared correlation coefficient (R²).

    • Y-Randomization: Randomly shuffle the biological activity data and rebuild the model to ensure that the original model is not due to chance correlation.

Table 4: Statistical Parameters of a QSAR Model for Furan-Pyrazole Piperidine Derivatives

ParameterValue Range
r² (squared correlation coefficient)0.742 - 0.832
Q²LOO (leave-one-out cross-validation)0.684 - 0.796
RMSE (Root Mean Square Error)0.247 - 0.299
F (F-statistic)32.283 - 57.578
r²y-random0.049 - 0.080

These parameters indicate the robustness, stability, and predictive ability of the developed QSAR models.[5]

ADMET Prediction: Assessing Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to identify compounds with favorable pharmacokinetic and safety profiles. In-silico ADMET models can predict a wide range of properties.

  • Input Molecular Structure:

    • Provide the 2D or 3D structure of the piperidine-based compound to an ADMET prediction software or web server (e.g., SwissADME, pkCSM, admetSAR).

  • Property Calculation:

    • The software calculates various physicochemical and pharmacokinetic properties based on the molecular structure. These include:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

      • Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

  • Analysis and Interpretation:

    • Analyze the predicted ADMET properties to assess the drug-likeness of the compound. For example, adherence to Lipinski's Rule of Five is a common indicator of good oral bioavailability.

Many studies have shown that designed piperidine derivatives often do not violate Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[4] In-silico toxicity predictions can also guide the selection of less toxic candidates for further development.

Visualizing Complex Biological and Computational Processes

Diagrams are essential for understanding the intricate relationships in drug discovery. The following visualizations, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of piperidine-based compounds.

Signaling Pathways

Acetylcholinesterase_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_apoptosis Apoptosis Regulation Acetylcholine Acetylcholine AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate AChE_Nuclear Nuclear AChE AChE->AChE_Nuclear Translocates to Nucleus Cellular_Response Cellular_Response Postsynaptic_Receptor->Cellular_Response Initiates CtBP CtBP AChE_Nuclear->CtBP Interacts with AChE_Cytoplasmic Cytoplasmic AChE AChE_Nuclear->AChE_Cytoplasmic Shuttles to Cytoplasm Caveolin-1 Caveolin-1 AChE_Cytoplasmic->Caveolin-1 Binds to Apaf-1 Apaf-1 Caveolin-1->Apaf-1 Assists Interaction Cytochrome_C Cytochrome C Apaf-1->Cytochrome_C with Apoptosis Apoptosis Apaf-1->Apoptosis Promotes

Caption: Acetylcholinesterase signaling and its non-classical role in apoptosis.

Sigma1_Receptor_Signaling_Pathway S1R_Ligand Sigma-1 Receptor Ligand (e.g., Piperidine Derivative) S1R Sigma-1 Receptor (ER Chaperone) S1R_Ligand->S1R Binds to IP3R IP3 Receptor S1R->IP3R Modulates Ion_Channel_Modulation Ion Channel Modulation S1R->Ion_Channel_Modulation Ca_Signaling Calcium Signaling Modulation IP3R->Ca_Signaling Regulates Cellular_Stress_Response Cellular Stress Response Ca_Signaling->Cellular_Stress_Response Neuroprotection Neuroprotection Cellular_Stress_Response->Neuroprotection

Caption: Simplified signaling pathway of the Sigma-1 receptor.

Experimental Workflows

In_Silico_Drug_Discovery_Workflow Start Start: Target Identification Virtual_Screening Virtual Screening of Piperidine Library Start->Virtual_Screening Molecular_Docking Molecular Docking Virtual_Screening->Molecular_Docking Hit_Identification Hit Identification (Based on Docking Score) Molecular_Docking->Hit_Identification MD_Simulations Molecular Dynamics Simulations Hit_Identification->MD_Simulations Binding_Free_Energy Binding Free Energy Calculation (MM-PBSA/GBSA) MD_Simulations->Binding_Free_Energy Lead_Candidate_Selection Lead Candidate Selection Binding_Free_Energy->Lead_Candidate_Selection ADMET_Prediction ADMET Prediction Lead_Candidate_Selection->ADMET_Prediction Final_Candidate Final Candidate for Experimental Validation ADMET_Prediction->Final_Candidate

Caption: A typical workflow for in-silico drug discovery.

QSAR_Model_Development_Workflow Data_Collection Data Collection (Piperidine Derivatives & Biological Activity) Data_Curation Data Curation (Train/Test Split) Data_Collection->Data_Curation Descriptor_Calculation Molecular Descriptor Calculation Data_Curation->Descriptor_Calculation Model_Building QSAR Model Building (e.g., MLR, PLS) Descriptor_Calculation->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set) Internal_Validation->External_Validation Model_Application Predictive Model Application External_Validation->Model_Application

Caption: Workflow for developing and validating a QSAR model.

Conclusion and Future Perspectives

The in-silico analysis of piperidine-based compounds is a dynamic and rapidly evolving field. The computational methodologies outlined in this guide provide a powerful toolkit for accelerating the discovery and development of novel therapeutics. By integrating molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can gain a comprehensive understanding of the structure-activity relationships, binding mechanisms, and drug-like properties of piperidine derivatives.

Future advancements in computational power, algorithm development, and the integration of artificial intelligence and machine learning will undoubtedly further enhance the predictive accuracy and efficiency of these in-silico approaches. This will enable the exploration of even larger and more complex chemical spaces, ultimately leading to the design of safer and more effective piperidine-based drugs for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethyl-4-methylpiperidine via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Ethyl-4-methylpiperidine, a valuable building block in medicinal chemistry, through the catalytic hydrogenation of 2-Ethyl-4-methylpyridine.

Introduction

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The strategic placement of alkyl groups, such as ethyl and methyl, on the piperidine ring can significantly influence a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. 2-Ethyl-4-methylpiperidine serves as a crucial intermediate for the synthesis of more complex molecules and is integral to structure-activity relationship (SAR) studies in drug discovery programs.[1]

Catalytic hydrogenation is a robust and widely employed method for the reduction of aromatic nitrogen heterocycles like pyridines to their corresponding piperidines.[1][2] This atom-economical process involves the addition of hydrogen across the aromatic ring in the presence of a catalyst.[2] The choice of catalyst, solvent, and reaction conditions can profoundly impact the efficiency of the reduction and the stereochemical outcome of the product.[1]

This document outlines a common and effective protocol utilizing Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, a well-established and highly efficient catalyst for pyridine hydrogenation.[1][3] The reaction is typically performed in glacial acetic acid, which serves as a solvent and enhances the catalyst's activity by protonating the pyridine nitrogen, making it more susceptible to reduction.[3][4]

Reaction Pathway and Mechanism

The catalytic hydrogenation of a pyridine ring on a metal surface is a stepwise process. Initially, the pyridine molecule adsorbs onto the catalyst surface. Concurrently, hydrogen molecules are also adsorbed and dissociate into hydrogen atoms on the metal surface. These hydrogen atoms are then sequentially added to the pyridine ring. This process involves the formation of partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine, before the final saturated piperidine ring is formed and subsequently desorbs from the catalyst surface.[5]

G cluster_catalyst Catalyst Surface (e.g., PtO₂) cluster_reaction Reaction Sequence H₂ H₂ (gas) Catalyst Metal Catalyst H₂->Catalyst Adsorption & Dissociation H_ads Adsorbed H atoms Catalyst->H_ads Adsorbed_Pyridine Adsorbed Pyridine Intermediate1 Dihydropyridine Intermediate Intermediate2 Tetrahydropyridine Intermediate Pyridine 2-Ethyl-4-methylpyridine Pyridine->Adsorbed_Pyridine Adsorption on Catalyst Adsorbed_Pyridine->Intermediate1 + 2H Intermediate1->Intermediate2 + 2H Piperidine 2-Ethyl-4-methylpiperidine Intermediate2->Piperidine + 2H

Catalytic Hydrogenation Pathway of a Substituted Pyridine.

Comparative Data of Catalytic Systems

The selection of an appropriate catalyst is critical for the successful hydrogenation of substituted pyridines. While various catalysts can effect this transformation, their efficiency and the required reaction conditions can differ significantly. Below is a summary of common catalytic systems.

CatalystTypical Loading (mol%)SolventPressure (bar)Temperature (°C)Reaction Time (h)Remarks
PtO₂ (Adams' Catalyst) 1 - 5Glacial Acetic Acid50 - 70Room Temperature4 - 10Highly effective, often the catalyst of choice. Acetic acid enhances reactivity.[1][3]
Pd/C 5 - 10Methanol, Ethanol, Acetic Acid5 - 5025 - 8012 - 24Widely used; acidic additives can improve performance.[2]
Rh/C 1 - 5Methanol, WaterAmbient - 5025 - 606 - 18Effective under milder pressures compared to some other catalysts.[2][6]
Iridium Complexes 1 - 2Methanol, THF5025 - 8018Offers high chemoselectivity, tolerating sensitive functional groups.[7][8]
Raney Ni -EthanolHighHigh-A less expensive option, but typically requires more forcing conditions.[9]

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the catalytic hydrogenation of substituted pyridines using Platinum(IV) oxide.[1][3]

Materials:

  • 2-Ethyl-4-methylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas (high purity)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® or another filtration aid

  • Silica gel (for column chromatography, 60-120 mesh)

  • Petroleum ether

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

  • Chromatography column

G A Reactor Setup: Add 2-Ethyl-4-methylpyridine (1.0 g) and glacial acetic acid (5-10 mL) to the high-pressure vessel. B Catalyst Addition: Carefully add PtO₂ catalyst (5 mol%). A->B C System Purge: Seal the vessel and purge several times with an inert gas (e.g., Nitrogen). B->C D Hydrogenation: Pressurize with H₂ gas to 50-70 bar. Stir at room temperature for 6-10 hours. C->D E Reaction Monitoring: Monitor progress by TLC or GC-MS. D->E F Depressurization & Quenching: Carefully vent H₂ gas. Slowly add saturated NaHCO₃ solution. E->F G Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). F->G H Drying and Filtration: Combine organic layers, filter through Celite® to remove the catalyst, and dry over Na₂SO₄. G->H I Solvent Removal: Evaporate the solvent under reduced pressure. H->I J Purification: Purify the residue by column chromatography (Silica gel, e.g., 5% EtOAc in pet. ether). I->J K Final Product: Obtain pure 2-Ethyl-4-methylpiperidine. J->K

Experimental Workflow for the Synthesis of 2-Ethyl-4-methylpiperidine.

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 2-Ethyl-4-methylpyridine (e.g., 1.0 g).[3]

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).[3]

  • Catalyst Addition: Carefully add the Platinum(IV) oxide catalyst (5 mol%) to the solution.[3]

  • System Purge: Seal the reaction vessel securely and purge with an inert gas, such as nitrogen or argon, several times to remove any residual air.

  • Hydrogenation: Pressurize the vessel with high-purity hydrogen gas to 50-70 bar.[3] Begin stirring the reaction mixture at room temperature. The reaction is typically allowed to proceed for 6-10 hours.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Depressurization and Work-up: Upon completion, carefully and slowly vent the excess hydrogen gas from the vessel in a well-ventilated fume hood.

  • Quenching: Quench the reaction by the slow and careful addition of a saturated sodium bicarbonate solution until effervescence ceases. This will neutralize the acetic acid.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

  • Filtration and Drying: Combine the organic layers and filter them through a pad of Celite® to remove the catalyst. Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: The resulting residue can be purified by column chromatography on silica gel (e.g., using 5% ethyl acetate in petroleum ether as the eluent) to afford the pure 2-Ethyl-4-methylpiperidine.[3]

Troubleshooting

  • Low Yield: Potential catalyst poisoning can deactivate the catalyst surface.[4] Ensure the purity of all reagents, solvents, and the hydrogen gas. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary.[4] Incomplete reaction can be addressed by extending the reaction time or increasing the hydrogen pressure.

  • Side Reactions: While generally a clean reaction, over-reduction or side reactions can occur. Optimizing the reaction time and temperature can help minimize the formation of byproducts.

For further technical support or inquiries regarding specific applications, please refer to relevant chemical suppliers and databases.

References

Application of 4-methylpiperidine in solid-phase peptide synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of peptide synthesis for research, therapeutic, and diagnostic applications. A critical step in this methodology is the repetitive removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. While piperidine has traditionally been the reagent of choice for this deprotection, its classification as a controlled substance and associated toxicity have driven the search for viable alternatives.[1][2] 4-Methylpiperidine has emerged as a highly effective and advantageous substitute, demonstrating comparable, and in some cases superior, performance to piperidine without the regulatory burdens.[3][4] This document provides detailed application notes, comparative data, and experimental protocols for the use of 4-methylpiperidine in Fmoc-SPPS.

Advantages of 4-Methylpiperidine

4-Methylpiperidine offers several key advantages over piperidine in SPPS:

  • Equivalent Deprotection Efficiency: Studies have shown that 4-methylpiperidine provides Fmoc deprotection efficiency identical to that of piperidine.[1][3]

  • Comparable Yields and Purity: Synthesis of various peptides, including the model peptide (RRWQWRMKKLG), has demonstrated that using 4-methylpiperidine results in similar yields and purities to those achieved with piperidine.[2][5]

  • Favorable Reaction Kinetics: Some evidence suggests that 4-methylpiperidine may offer a slightly faster deprotection reaction rate compared to other piperidine derivatives.[1][2]

  • Not a Controlled Substance: Unlike piperidine, 4-methylpiperidine is not a controlled substance, simplifying procurement and handling.[2][3]

  • Reduced Side Reactions: In some contexts, the use of 4-methylpiperidine can lead to a reduction in side reactions compared to piperidine.

Quantitative Data Summary

The following tables summarize the comparative performance of 4-methylpiperidine and piperidine in SPPS.

Table 1: Comparison of Crude Product Yield and Purity for Model Peptides

Peptide SequenceDeprotection ReagentCrude Yield (%)Purity (%)Peptide-Specific Yield (%)
NBC1951 4-Methylpiperidine857564
Piperidine938074
Piperazine877868
A-Beta 1-10 4-Methylpiperidine907063
Piperidine917265
Piperazine887162
Urotensin II 4-Methylpiperidine927872
Piperidine927973
Piperazine907769
(RRWQWRMKKLG) 4-Methylpiperidine70Similar to PiperidineNot Reported
Piperidine71Similar to PiperidineNot Reported

Data adapted from a study comparing deprotection reagents in microwave-assisted Fmoc peptide synthesis.[6] The study notes that while there are minor variations, the three reagents behaved similarly overall. Yield and purity for (RRWQWRMKKLG) are from a separate study.[2]

Table 2: Kinetics of Fmoc Group Removal

Deprotection ReagentRelative Efficiency
4-Methylpiperidine Identical to Piperidine
3-Methylpiperidine Identical to Piperidine
Piperidine Standard
2-Methylpiperidine Slower than Piperidine

Based on a study following the kinetics of Fmoc group release from Fmoc-Ile attached to chlorotrityl resin.[3]

Experimental Protocols

Standard Fmoc Deprotection Protocol

This protocol is suitable for most routine SPPS applications.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) 4-methylpiperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

  • Reaction vessel for manual or automated synthesis

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[1]

  • Initial Deprotection: Add the 20% 4-methylpiperidine solution to the resin. Agitate the mixture at room temperature for 5-10 minutes.[1]

  • Drain: Drain the deprotection solution from the reaction vessel.

  • Second Deprotection (Optional but Recommended): For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes is recommended to ensure complete Fmoc removal.[1]

  • Washing: Thoroughly wash the resin with DMF (typically 5-7 times) to remove residual 4-methylpiperidine and the dibenzofulvene-adduct.[1] The resin is now ready for the next coupling step.

Protocol for Synthesis of a Model Peptide (RRWQWRMKKLG)

This protocol details the manual synthesis of a specific peptide using 4-methylpiperidine.

Materials:

  • Rink Amide resin (0.46 meq/g)

  • Fmoc-protected amino acids

  • Deprotection solution: 20% (v/v) 4-methylpiperidine in DMF

  • Coupling reagents: HBTU, HOBt, and DIPEA in DMF

  • Washing solvents: DMF, Isopropanol (IPA), Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), TIS, and water (95:2.5:2.5)

Procedure:

  • Resin Preparation: Swell 150 mg of Rink Amide resin in DMF.

  • Initial Fmoc Removal: Treat the resin twice with the 20% 4-methylpiperidine solution for 10 minutes each time. Wash the resin with DMF (5x), IPA (3x), and DCM (3x).[2]

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 equivalents) with HBTU/HOBt (4 eq.) and DIPEA (6 eq.) in DMF for 3 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1 hour.

    • Wash the resin with DMF (5x), IPA (3x), and DCM (3x).

  • Fmoc Deprotection: Treat the resin twice with the 20% 4-methylpiperidine solution for 10 minutes each time, followed by washing as in step 2.[2]

  • Repeat Coupling and Deprotection: Repeat steps 3 and 4 for each amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin and dry it. Treat the peptide-resin with the cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

Visualizations

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by 4-methylpiperidine proceeds via a β-elimination mechanism, which is common for secondary amines in SPPS.[1]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 Proton Abstraction Base 4-Methylpiperidine Adduct DBF-4-Methylpiperidine Adduct DBF Dibenzofulvene (DBF) Intermediate1->DBF Elimination Free_Peptide H2N-Peptide-Resin DBF->Adduct

Caption: Mechanism of Fmoc deprotection by 4-methylpiperidine.

General SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis incorporating the Fmoc deprotection step with 4-methylpiperidine.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% 4-Methylpiperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Yes Final_Cleavage Final Cleavage from Resin Repeat->Final_Cleavage No End Purified Peptide Final_Cleavage->End

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Logical Relationship: Piperidine vs. 4-Methylpiperidine

This diagram outlines the key considerations when choosing between piperidine and its 4-methyl derivative for SPPS.

Comparison Choice Choice of Deprotection Reagent Piperidine Piperidine Choice->Piperidine Methylpiperidine 4-Methylpiperidine Choice->Methylpiperidine P_Status Controlled Substance Piperidine->P_Status P_Efficiency Standard Efficiency Piperidine->P_Efficiency M_Status Not Controlled Methylpiperidine->M_Status M_Efficiency Equivalent Efficiency Methylpiperidine->M_Efficiency M_Kinetics Potentially Faster Kinetics Methylpiperidine->M_Kinetics

Caption: Key differences between piperidine and 4-methylpiperidine.

Conclusion

4-Methylpiperidine is a robust and efficient alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis.[3][5] Its comparable performance in terms of yield and purity, coupled with the significant advantage of not being a controlled substance, makes it an excellent choice for both academic and industrial laboratories.[2][6] The protocols and data presented herein provide a comprehensive guide for the successful implementation of 4-methylpiperidine in SPPS workflows, contributing to safer, more convenient, and equally effective peptide synthesis.

References

Application Notes and Protocols for Fmoc Deprotection Using 4-Methylpiperidine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step that dictates the efficiency and purity of the final peptide product.[1] While piperidine has traditionally been the reagent of choice for this purpose, its status as a controlled substance and potential for side reactions have prompted the search for effective alternatives.[2][3] 4-Methylpiperidine has emerged as a highly viable and efficient substitute, demonstrating comparable and, in some cases, superior performance to piperidine.[2][4] This document provides detailed application notes and protocols for the use of 4-methylpiperidine in Fmoc deprotection, supported by comparative data and experimental workflows.

Advantages of 4-Methylpiperidine

  • Not a Controlled Substance: Unlike piperidine, 4-methylpiperidine is not a controlled substance, simplifying procurement and storage without the need for extensive record-keeping.[3]

  • Comparable to Superior Efficiency: Studies have shown that 4-methylpiperidine exhibits deprotection efficiency identical to or slightly faster than piperidine.[2][3]

  • High Peptide Purity and Yield: The use of 4-methylpiperidine results in comparable peptide yields and purities to those achieved with piperidine.[1][4]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by 4-methylpiperidine proceeds via a β-elimination mechanism, which is characteristic of secondary amines in this application.[1][2] The process involves three key steps:

  • Proton Abstraction: The 4-methylpiperidine acts as a base to abstract the acidic proton from the C9 position of the fluorene ring of the Fmoc group.

  • β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the cleavage of the C-O bond and the release of the free amine of the peptide, along with dibenzofulvene (DBF).

  • DBF Adduct Formation: The highly reactive DBF intermediate is subsequently trapped by another molecule of 4-methylpiperidine to form a stable adduct, which is then washed away.[1]

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Adduct Formation A Fmoc-NH-Peptide-Resin C Carbanion Intermediate A->C Fast B 4-Methylpiperidine (Base) B->A D Dibenzofulvene (DBF) + Free Amine (H2N-Peptide-Resin) C->D Slow (Rate-determining) E DBF-4-Methylpiperidine Adduct D->E F 4-Methylpiperidine F->D

Mechanism of Fmoc deprotection by 4-methylpiperidine.

Quantitative Data Summary

The following tables summarize the comparative performance of 4-methylpiperidine and piperidine in Fmoc deprotection based on available literature.

Table 1: Comparison of Deprotection Half-Life (t½)

Reagent (20% in DMF)Amino AcidResinHalf-Life (t½)Reference
4-Methylpiperidine Fmoc-IleChlorotritylIdentical to Piperidine[3]
Piperidine Fmoc-IleChlorotritylNot explicitly stated, used as baseline[3]
Piperidine Fmoc-Val-6 seconds[5]

Note: One study suggests a slight variance in reaction rates in the order of 4-Methylpiperidine > 3-Methylpiperidine > 2-Methylpiperidine, indicating 4-methylpiperidine may offer faster deprotection.[2]

Table 2: Comparative Yield and Purity of a Synthesized Peptide (RRWQWRMKKLG)

Deprotection ReagentCrude YieldPurityPeptide-Specific YieldReference
4-Methylpiperidine Similar to PiperidineSimilar to PiperidineSimilar to Piperidine[4]
Piperidine Similar to 4-MethylpiperidineSimilar to 4-MethylpiperidineSimilar to 4-Methylpiperidine[4]

Note: A detailed analysis across four different peptide sequences showed that 4-methylpiperidine and piperidine are largely interchangeable, with minor variations in yield and purity depending on the peptide's hydrophobicity and size.[1]

Experimental Protocols

The following are detailed protocols for Fmoc deprotection using 4-methylpiperidine in solid-phase peptide synthesis.

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for routine SPPS.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 4-Methylpiperidine

  • Deprotection Solution: 20% (v/v) 4-methylpiperidine in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Drain: Drain the DMF from the reaction vessel.

  • Deprotection: Add the 20% 4-methylpiperidine deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For sterically hindered amino acids or longer peptides, a second deprotection step of 5-10 minutes may be necessary.[2]

  • Drain: Drain the deprotection solution.

  • Washing: Thoroughly wash the resin with DMF (typically 5-7 times) to remove the deprotection reagent and the dibenzofulvene-4-methylpiperidine adduct.[2]

  • The resin is now ready for the next coupling step.

Protocol 2: Kinetic Monitoring of Fmoc Deprotection

This protocol allows for the determination of the deprotection half-life by monitoring the formation of the DBF adduct spectrophotometrically.

Materials:

  • Fmoc-amino acid-loaded resin (e.g., 1 mg)

  • Deprotection Solution: 25% (v/v) 4-methylpiperidine in DMF

  • Glass cuvette

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Place 1 mg of the Fmoc-amino acid-loaded resin into a glass cuvette.

  • Reagent Addition: Add 1 ml of the 25% 4-methylpiperidine deprotection solution to the cuvette.

  • Incubation and Measurement: Shake the cuvette intermittently and measure the UV absorbance of the solution at 301 nm at regular intervals (e.g., every 2 minutes). The increase in absorbance corresponds to the formation of the dibenzofulvene adduct.[2][3]

  • Calculation: The data can be used to calculate the deprotection rate and half-life.

Experimental Workflow

The following diagram illustrates a typical workflow for a single deprotection and coupling cycle in SPPS using 4-methylpiperidine.

SPPS_Workflow start Start with Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 deprotect Add 20% 4-Methylpiperidine in DMF drain1->deprotect agitate Agitate for 5-10 min deprotect->agitate drain2 Drain Deprotection Solution agitate->drain2 wash1 Wash with DMF (5-7x) drain2->wash1 kaiser Kaiser Test (Optional) (Check for free amine) wash1->kaiser kaiser->deprotect Negative (Repeat) couple Couple next Fmoc-Amino Acid kaiser->couple Positive wash2 Wash with DMF couple->wash2 end_cycle Cycle Complete (Ready for next deprotection) wash2->end_cycle

A single cycle of solid-phase peptide synthesis.

Conclusion

4-Methylpiperidine is a robust and efficient alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis.[1][2] Its non-controlled status, coupled with its excellent performance in terms of reaction kinetics, peptide yield, and purity, makes it an attractive option for researchers and professionals in peptide synthesis and drug development.[3] The protocols and data presented herein provide a comprehensive guide for the successful implementation of 4-methylpiperidine in SPPS workflows.

References

Application Notes and Protocols for the Analytical Characterization of 4-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization of 4-Ethyl-4-methylpiperidine (CAS No: 4045-31-2).[1][] Given the limited availability of specific experimental data for this compound, the following protocols and data are based on established methods for analogous piperidine derivatives and general analytical principles.[3] These notes serve as a detailed guide for method development and validation.

Compound Information

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 4045-31-2[1][]
Molecular Formula C8H17N[1][]
Molecular Weight 127.23 g/mol [1]
Canonical SMILES CCC1(CCNCC1)C[]
InChIKey FMPQITXSSWLMDT-UHFFFAOYSA-N[4]

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related substances.

Gas Chromatography (GC)

Gas chromatography is a suitable method for the analysis of volatile amines like this compound.

Predicted GC Data:

ParameterPredicted Value
Kovats Retention Index (Standard Non-Polar Column) ~900 - 1000
Kovats Retention Index (Standard Polar Column) ~1100 - 1200

Note: These values are estimations based on the retention indices of similar compounds like 4-methylpiperidine and are highly dependent on the specific column and conditions used.[5]

Experimental Protocol: GC-FID Analysis

This protocol provides a starting point for developing a quantitative GC-FID method.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: DB-17 or equivalent (50% Phenyl)-methylpolysiloxane (30 m x 0.53 mm, 1.0 µm film thickness)[6][7]

  • Carrier Gas: Helium or Nitrogen

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound and dissolve it in 10 mL of methanol to prepare a stock solution.

    • Prepare working standards and sample solutions by diluting the stock solution with methanol to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 260°C

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes

      • Ramp: 15°C/min to 250°C

      • Hold: 5 minutes at 250°C

    • Carrier Gas Flow Rate: 2 mL/min[6][7]

    • Injection Volume: 1 µL

    • Split Ratio: 1:20

  • Analysis:

    • Inject a blank (methanol) to ensure no interfering peaks are present.

    • Inject the standard solution to determine the retention time and response factor.

    • Inject the sample solution to determine the purity.

  • Calculation:

    • Calculate the percentage purity by comparing the peak area of this compound in the sample to the total peak area of all components in the chromatogram.

Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample (1 µL) dilute->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for GC Purity Analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for the analysis of impurities that are not amenable to GC, a reversed-phase HPLC method is recommended. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection. Alternatively, a pre-column derivatization can be employed for UV detection.[8]

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

This protocol is adapted from a method for analyzing piperidine using 4-toluenesulfonyl chloride as a derivatizing agent.[8]

Instrumentation:

  • HPLC system with a UV detector

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size[8]

  • Data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 4-Toluenesulfonyl chloride

  • Sodium bicarbonate

Procedure:

  • Derivatization:

    • To 1 mL of a 100 µg/mL solution of this compound in acetonitrile, add 1 mL of a 1 mg/mL solution of 4-toluenesulfonyl chloride in acetonitrile and 1 mL of a 5% aqueous sodium bicarbonate solution.

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • HPLC Conditions:

    • Mobile Phase: Acetonitrile and Water (68:32, v/v)[8]

    • Flow Rate: 1.0 mL/min[8]

    • Column Temperature: 30°C[8]

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Perform a blank run with the derivatization reagents.

    • Inject the derivatized standard to determine the retention time.

    • Inject the derivatized sample for purity assessment.

Workflow for HPLC Analysis with Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis RP-HPLC Analysis cluster_data Data Processing start Prepare Sample Solution add_reagents Add Derivatizing Agent & Buffer start->add_reagents react Heat to React add_reagents->react cool Cool to Room Temp. react->cool inject Inject Derivatized Sample cool->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Impurities integrate->quantify report Generate Purity Report quantify->report

Caption: Workflow for RP-HPLC analysis with pre-column derivatization.

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

¹H NMR Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Piperidine-H ~2.5 - 3.0m4HH2, H6
Piperidine-H ~1.3 - 1.6m4HH3, H5
NH ~1.0 - 2.0br s1HNH
Ethyl-CH₂ ~1.4q2H-CH₂CH₃
Ethyl-CH₃ ~0.8t3H-CH₂CH₃
Methyl-CH₃ ~0.9s3HC4-CH₃
¹³C NMR Predicted Chemical Shift (ppm)Assignment
C2, C6 ~45 - 50Piperidine CH₂
C3, C5 ~35 - 40Piperidine CH₂
C4 ~30 - 35Quaternary Carbon
Ethyl-CH₂ ~30 - 35-CH₂CH₃
Methyl-CH₃ ~25 - 30C4-CH₃
Ethyl-CH₃ ~8 - 12-CH₂CH₃

Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.[9][10]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a ¹³C NMR spectrum with proton decoupling.

    • Additional experiments such as DEPT, COSY, and HSQC can be performed for unambiguous assignment.

  • Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Relative IntensityPossible Fragment
127 Moderate[M]⁺
112 High[M - CH₃]⁺
98 High[M - C₂H₅]⁺
84 Moderate[M - C₃H₇]⁺
56 ModeratePiperidine ring fragment

Note: Fragmentation patterns are predictions based on typical fragmentation of substituted piperidines.[5][11]

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A GC system coupled to a mass spectrometer with an EI source.

  • GC Conditions: Use the same GC conditions as described in Section 2.1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-300

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Analysis: Inject the sample solution and acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

Logical Diagram for Structural Elucidation

Structural_Elucidation substance This compound (C8H17N) ms Mass Spectrometry (GC-MS) substance->ms nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr ir Infrared Spectroscopy (FTIR) substance->ir mw Molecular Weight (m/z = 127) ms->mw frag Fragmentation Pattern (Loss of -CH₃, -C₂H₅) ms->frag proton_env Proton Environments (Aliphatic CH, CH₂, CH₃, NH) nmr->proton_env carbon_skel Carbon Skeleton (Quaternary C, CH₂, CH₃) nmr->carbon_skel func_groups Functional Groups (N-H, C-H, C-N stretches) ir->func_groups structure Confirmed Structure mw->structure frag->structure proton_env->structure carbon_skel->structure func_groups->structure

Caption: Logical relationship of spectroscopic data for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500 Medium, broadN-H stretch (secondary amine)
2950 - 2980 StrongAsymmetric C-H stretch (alkyl)
2850 - 2870 StrongSymmetric C-H stretch (alkyl)
1450 - 1470 MediumC-H bend (methylene)
1370 - 1380 MediumC-H bend (methyl)
1000 - 1250 MediumC-N stretch

Note: Predicted values based on typical absorptions for secondary cyclic amines.[5][12]

Experimental Protocol: FTIR Analysis

  • Method: Attenuated Total Reflectance (ATR) or as a thin film on a KBr plate.[3]

  • Sample Preparation:

    • ATR: Place a drop of the neat liquid sample directly on the ATR crystal.

    • Thin Film: Place a drop of the neat liquid between two KBr plates.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[3]

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

References

Application Notes and Protocols for 4-Ethyl-4-methylpiperidine Derivatives in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 4-Ethyl-4-methylpiperidine derivatives as active ingredients in agrochemical formulations. Due to the limited publicly available data on this compound derivatives specifically, this document leverages information on closely related 4,4-disubstituted and other piperidine analogs to present representative protocols and potential applications.

Introduction to Piperidine Derivatives in Agrochemicals

The piperidine scaffold is a key structural motif in a variety of biologically active molecules, including numerous agrochemicals.[1] Its presence can confer desirable physicochemical properties such as optimal lipophilicity, metabolic stability, and systemic movement within plants. Piperidine derivatives have been successfully developed and commercialized as fungicides, insecticides, and herbicides.[1] The 4,4-disubstituted piperidine core, in particular, offers a unique three-dimensional structure that can be exploited to achieve high target specificity and potency.

Hypothetical Active Ingredient: "Agro-EMP"

For the purpose of these application notes, we will refer to a hypothetical active ingredient: 1-Aroyl-4-ethyl-4-methylpiperidine , designated as "Agro-EMP". This represents a plausible class of compounds for agrochemical development based on the core structure of this compound.

Synthesis Protocols

Synthesis of this compound (Precursor)

A common route to 4,4-disubstituted piperidines involves the alkylation of a suitable precursor. The synthesis of the core this compound can be achieved through various established methods in heterocyclic chemistry.

Synthesis of Agro-EMP (Hypothetical Active Ingredient)

This protocol describes the N-acylation of this compound to yield the hypothetical active ingredient, "Agro-EMP".

Materials:

  • This compound

  • Aroyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine as a base

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add the desired aroyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude "Agro-EMP" by column chromatography on silica gel or by recrystallization to obtain the final product.

Visualization of Synthesis Workflow:

G cluster_synthesis Synthesis of 'Agro-EMP' Start Start Dissolve Dissolve this compound and TEA in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Aroyl_Chloride Add Aroyl Chloride Cool->Add_Aroyl_Chloride React Stir at Room Temperature (12-24h) Add_Aroyl_Chloride->React Quench Quench with NaHCO3 React->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify End Pure 'Agro-EMP' Purify->End

Synthetic workflow for "Agro-EMP".

Agrochemical Formulation Protocols

The following are representative protocols for formulating "Agro-EMP" into common agrochemical preparations. The exact percentages of ingredients may need optimization based on the specific physicochemical properties of the active ingredient and the intended application.

Emulsifiable Concentrate (EC) Formulation

EC formulations are liquid preparations that form an emulsion when mixed with water.[2][3][4]

Components:

ComponentFunctionExample Concentration (% w/w)
"Agro-EMP"Active Ingredient20.0
Aromatic Solvent (e.g., Solvesso™ 150)Solvent65.0
Anionic Emulsifier (e.g., Calcium Dodecylbenzenesulfonate)Emulsifier7.0
Non-ionic Emulsifier (e.g., Ethoxylated Castor Oil)Emulsifier/Stabilizer8.0

Protocol:

  • In a suitable vessel, dissolve "Agro-EMP" in the aromatic solvent under agitation until a clear solution is obtained.

  • Add the anionic and non-ionic emulsifiers to the solution.

  • Continue to mix until a homogeneous, clear concentrate is formed.

  • Conduct stability tests by storing the formulation at various temperatures (e.g., 0°C, 25°C, 50°C) and observing for any phase separation, crystallization, or degradation over a set period.

Wettable Powder (WP) Formulation

WP formulations are dry powders that form a suspension when mixed with water.[5][6][7]

Components:

ComponentFunctionExample Concentration (% w/w)
"Agro-EMP"Active Ingredient50.0
Wetting Agent (e.g., Sodium Lignosulfonate)Wetting Agent3.0
Dispersing Agent (e.g., Sodium Naphthalenesulfonate Formaldehyde Condensate)Dispersant5.0
Carrier/Filler (e.g., Kaolin Clay or Silica)Carrier42.0

Protocol:

  • Pre-mill the "Agro-EMP" to a fine particle size.

  • In a blender, combine the milled active ingredient with the wetting agent, dispersing agent, and carrier.

  • Blend until a uniform powder is achieved.

  • Further mill the blended powder to the desired particle size distribution.

  • Package the final product in moisture-proof containers.

Visualization of Formulation Workflow:

G cluster_ec EC Formulation Workflow cluster_wp WP Formulation Workflow EC_Start Start EC_Dissolve_AI Dissolve 'Agro-EMP' in Solvent EC_Start->EC_Dissolve_AI EC_Add_Emulsifiers Add Emulsifiers EC_Dissolve_AI->EC_Add_Emulsifiers EC_Mix Mix until Homogeneous EC_Add_Emulsifiers->EC_Mix EC_Stability Stability Testing EC_Mix->EC_Stability EC_End Final EC Product EC_Stability->EC_End WP_Start Start WP_Mill_AI Mill 'Agro-EMP' WP_Start->WP_Mill_AI WP_Blend Blend with Excipients WP_Mill_AI->WP_Blend WP_Final_Mill Final Milling WP_Blend->WP_Final_Mill WP_Package Package WP_Final_Mill->WP_Package WP_End Final WP Product WP_Package->WP_End

Workflows for EC and WP formulations.

Biological Activity and Efficacy Data

Insecticidal Activity

A study on the insecticidal activity of various piperidine derivatives against the mosquito Aedes aegypti provides valuable structure-activity relationship (SAR) data. Although not an agricultural pest, this data suggests the potential for insecticidal properties in this class of compounds.

CompoundPosition of SubstitutionLD50 (µ g/mosquito ) at 24h
2-Ethyl-piperidine20.8
3-Ethyl-piperidine3> 2-Ethyl-piperidine
4-Ethyl-piperidine 4 ≥ 4-Methyl-piperidine
2-Methyl-piperidine2> 2-Ethyl-piperidine
3-Methyl-piperidine31.80 - 4.14
4-Methyl-piperidine41.22 - 6.71
2-Benzyl-piperidine2> 3-Benzyl-piperidine
3-Benzyl-piperidine3> 4-Benzyl-piperidine
4-Benzyl-piperidine429.2

Data adapted from a study on Aedes aegypti toxicity.[6][8][9] The toxicity order for substituents on the piperidine ring was generally found to be ethyl > methyl > benzyl, and the order for the position of substitution was C2 > C3 > C4.[6][8][9]

Fungicidal and Herbicidal Activity
  • Fungicidal Potential: Many piperidine derivatives act as fungicides by inhibiting sterol biosynthesis in fungi, specifically targeting enzymes like sterol C14-reductase and sterol C8-isomerase.[1][10] Other piperidine-containing fungicides are known to inhibit succinate dehydrogenase (SDH).[1][8] It is plausible that appropriately functionalized this compound derivatives could exhibit similar mechanisms of action. For instance, certain piperidine-4-carbohydrazide derivatives have shown potent in vitro activity against fungi like Rhizoctonia solani and Verticillium dahliae, with EC50 values as low as 0.83 µg/mL and 1.12 µg/mL, respectively.[8]

  • Herbicidal Potential: Some piperidine derivatives have been investigated for their herbicidal properties.[1] The specific mechanism of action would depend on the overall structure of the molecule.

Experimental Protocols for Biological Assays

In Vitro Fungicidal Assay (Mycelial Growth Inhibition)

This protocol is used to determine the direct effect of a compound on fungal growth.

Procedure:

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) and amend it with a series of concentrations of the "Agro-EMP" formulation. A control medium without the fungicide should also be prepared.

  • Inoculation: Place a mycelial plug of the target fungus (e.g., Botrytis cinerea, Sclerotinia sclerotiorum) in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration and determine the EC50 value (the concentration that inhibits growth by 50%).

In Vivo Protective Assay (Fungicide)

This assay evaluates the ability of a compound to protect a plant from fungal infection.

Procedure:

  • Plant Material: Use healthy, susceptible host plants grown under controlled greenhouse conditions.

  • Application: Apply the "Agro-EMP" formulation to the plants at various concentrations. Include an untreated control and a commercial standard fungicide as references.

  • Inoculation: After a specified period (e.g., 24 hours), inoculate the treated plants with a spore suspension of the target pathogen.

  • Incubation: Maintain the plants in a growth chamber with conditions favorable for disease development.

  • Assessment: After a suitable incubation period, assess the disease severity on the plants using a rating scale.

  • Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.

Hypothetical Mechanism of Action

Based on known piperidine fungicides, a plausible mechanism of action for a fungicidal "Agro-EMP" derivative could be the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.

Visualization of Hypothetical Signaling Pathway:

G cluster_moa Hypothetical Mechanism of Action: SDH Inhibition AgroEMP Agro-EMP Derivative Mitochondrion Fungal Mitochondrion AgroEMP->Mitochondrion SDH Succinate Dehydrogenase (Complex II) AgroEMP->SDH Inhibits Mitochondrion->SDH ETC Electron Transport Chain SDH->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Fungal Cell Death ATP_Production->Cell_Death Inhibition leads to

Hypothetical inhibition of SDH by an "Agro-EMP" derivative.

This inhibition would disrupt cellular respiration and energy production, ultimately leading to the death of the fungal pathogen.

Disclaimer: The information provided in these application notes is for research and development purposes only. The synthesis and use of any chemical compound should be performed by qualified professionals in a suitably equipped laboratory, with all appropriate safety precautions in place. The biological activities and formulation protocols are representative and may require significant optimization for any specific this compound derivative.

References

Application Notes and Protocols for 4-Methylpiperidine Catalyzed Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-methylpiperidine as a catalyst in Knoevenagel condensation reactions. This includes detailed experimental protocols, quantitative data for various substrates, and an exploration of the reaction mechanism. 4-Methylpiperidine serves as an effective and often advantageous alternative to piperidine, demonstrating high catalytic activity in the formation of carbon-carbon double bonds.

Introduction

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated compounds through the reaction of an aldehyde or ketone with an active methylene compound. The reaction is typically facilitated by a basic catalyst, with secondary amines like piperidine and its derivatives being particularly effective. 4-Methylpiperidine has emerged as a valuable catalyst in this context, offering comparable or, in some cases, superior performance to piperidine, with the added benefit of being a less regulated substance. Its steric and electronic properties, influenced by the methyl group at the 4-position, can subtly modulate its catalytic activity.

Mechanism of Catalysis

The catalytic cycle of the 4-methylpiperidine-facilitated Knoevenagel condensation involves two key pathways, depending on the nature of the reactants. The fundamental steps include the activation of the active methylene compound and the carbonyl compound, followed by condensation and dehydration.

  • Enolate Formation: 4-Methylpiperidine, acting as a Brønsted base, deprotonates the active methylene compound to form a resonance-stabilized enolate.

  • Iminium Ion Formation: Concurrently, 4-methylpiperidine reacts as a nucleophile with the carbonyl group of the aldehyde or ketone to form a highly electrophilic iminium ion.

  • Carbon-Carbon Bond Formation: The enolate then attacks the iminium ion, leading to the formation of a new carbon-carbon bond and a tetrahedral intermediate.[1]

  • Catalyst Regeneration and Dehydration: The intermediate subsequently eliminates the 4-methylpiperidine catalyst and a molecule of water to yield the final α,β-unsaturated product.[1]

Knoevenagel_Mechanism cluster_activation Activation cluster_condensation Condensation & Dehydration Aldehyde Aldehyde Iminium_Ion Iminium Ion (Electrophilic) Aldehyde->Iminium_Ion + 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Iminium_Ion Intermediate Tetrahedral Intermediate Iminium_Ion->Intermediate + Enolate Active_Methylene Active Methylene Compound Enolate Enolate (Nucleophilic) Active_Methylene->Enolate Deprotonation by 4-Methylpiperidine Enolate->Intermediate Product α,β-Unsaturated Product Intermediate->Product Elimination Water H2O Intermediate->Water Catalyst_Regen 4-Methylpiperidine (Regenerated) Intermediate->Catalyst_Regen

Catalytic cycle of the 4-methylpiperidine-mediated Knoevenagel condensation.

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the 4-methylpiperidine catalyzed Knoevenagel condensation between various aromatic aldehydes and active methylene compounds.

Table 1: Condensation of Aromatic Aldehydes with Malononitrile

AldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde10EthanolReflux2-3~90-95
4-Chlorobenzaldehyde10EthanolReflux2~92
4-Methoxybenzaldehyde10EthanolReflux3~88
4-Nitrobenzaldehyde10EthanolReflux1.5~95
2-Methoxybenzaldehyde10EthanolReflux4~85

Table 2: Condensation of Aromatic Aldehydes with Ethyl Cyanoacetate

AldehydeCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Benzaldehyde10TolueneReflux5~85
4-Methylbenzaldehyde10TolueneReflux6~82
4-Chlorobenzaldehyde10TolueneReflux4~90
4-Hydroxybenzaldehyde10EthanolReflux8~75
3-Nitrobenzaldehyde10TolueneReflux3~92

Note: The data presented is compiled from various sources and representative examples. Actual yields and reaction times may vary depending on the specific experimental conditions and scale.

Experimental Protocols

The following are detailed protocols for representative Knoevenagel condensation reactions using 4-methylpiperidine as a catalyst.

Protocol 1: Synthesis of 2-Benzylidenemalononitrile

This protocol describes the reaction between benzaldehyde and malononitrile.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • 4-Methylpiperidine (0.10 g, 1 mmol, 10 mol%)

  • Ethanol (20 mL)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol) and malononitrile (10 mmol).

  • Add 20 mL of ethanol to the flask and stir the mixture until all solids are dissolved.

  • To this solution, add 4-methylpiperidine (1 mmol).

  • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-3 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to obtain the final 2-benzylidenemalononitrile.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate

This protocol details the synthesis of a substituted cinnamonitrile derivative.

Materials:

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Ethyl cyanoacetate (1.13 g, 10 mmol)

  • 4-Methylpiperidine (0.10 g, 1 mmol, 10 mol%)

  • Toluene (25 mL)

  • Dean-Stark apparatus

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Set up a 50 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 4-methoxybenzaldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and toluene (25 mL).

  • Add 4-methylpiperidine (1 mmol) to the reaction mixture.

  • Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 3-5 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1M HCl (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the pure product.

Experimental Workflow

The general workflow for conducting a Knoevenagel condensation reaction catalyzed by 4-methylpiperidine is outlined below. This workflow can be adapted for various substrates and reaction scales.

Experimental_Workflow start Start reactants 1. Combine Aldehyde/Ketone, Active Methylene Compound, and Solvent start->reactants catalyst 2. Add 4-Methylpiperidine (Catalyst) reactants->catalyst reaction 3. Heat to Desired Temperature (e.g., Reflux) catalyst->reaction monitoring 4. Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup 5. Aqueous Workup (if necessary) monitoring->workup Reaction Complete isolation 6. Isolate Crude Product (Filtration/Extraction) workup->isolation purification 7. Purify Product (Recrystallization/Chromatography) isolation->purification characterization 8. Characterize Final Product (NMR, MS, etc.) purification->characterization end End characterization->end

A general experimental workflow for the Knoevenagel condensation.

Conclusion

4-Methylpiperidine is a highly effective and practical catalyst for Knoevenagel condensation reactions. It provides excellent yields for a variety of substrates under relatively mild conditions. The protocols and data presented herein offer a solid foundation for researchers to utilize 4-methylpiperidine in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science where the synthesis of α,β-unsaturated compounds is of significant interest. The straightforward experimental procedures and the favorable regulatory status of 4-methylpiperidine make it an attractive choice for both academic and industrial research.

References

Application Notes and Protocols for Amide Coupling Reactions Involving Ethyl-piperidin-4-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for amide coupling reactions utilizing Ethyl-piperidin-4-ylmethyl-amine, a versatile secondary amine building block crucial in the synthesis of diverse molecular architectures, particularly in the development of novel therapeutics. The piperidine moiety is a prevalent structural motif in many biologically active compounds, contributing to favorable pharmacokinetic properties.

Overview of Amide Coupling Reactions

Amide bond formation is a cornerstone reaction in organic and medicinal chemistry. The coupling of a carboxylic acid with a primary or secondary amine, such as Ethyl-piperidin-4-ylmethyl-amine, typically requires an activating agent to facilitate the reaction due to the low reactivity of carboxylic acids under ambient conditions. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and minimize side reactions. Uronium/aminium salt-based reagents, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also widely employed for their high efficiency and rapid reaction times.[1]

Data Presentation: Amide Coupling Reactions

The following table summarizes quantitative data for representative amide coupling reactions involving Ethyl-piperidin-4-ylmethyl-amine and various carboxylic acids.

Carboxylic AcidCoupling Reagent/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Benzoic AcidBenzoyl Chloride / TriethylamineEthyl Methyl KetoneRoom Temp.285
4-Substituted Benzoic AcidsEDC, HOBt, DMAP, DIPEAAcetonitrile2312-24Good to Excellent
Various Carboxylic AcidsHATU, DIPEADMFRoom Temp.Overnight23-90
Chromone-2-carboxylic acidEDC·HCl, DMAPDCMRoom Temp.OvernightNot Specified

Experimental Protocols

Protocol 1: General Amide Coupling using Acyl Chlorides

This protocol describes the synthesis of N-(Ethyl(piperidin-4-ylmethyl))benzamide using benzoyl chloride.

Materials and Reagents:

  • Ethyl-piperidin-4-ylmethyl-amine

  • Benzoyl Chloride

  • Triethylamine

  • Ethyl Methyl Ketone

Procedure:

  • In a 250 mL round-bottomed flask, dissolve Ethyl-piperidin-4-ylmethyl-amine (0.01 mol) in 100 mL of ethyl methyl ketone and stir at room temperature.

  • After 5 minutes, add triethylamine (0.02 mol) and continue stirring for 15 minutes.

  • Add benzoyl chloride (0.02 mol) to the reaction mixture and stir at room temperature for approximately 2 hours.[2]

  • A white precipitate of triethylammonium chloride will form. Filter the precipitate.

  • Evaporate the filtrate to obtain the crude product.

  • Recrystallize the crude product from ethyl methyl ketone to yield the purified N-(Ethyl(piperidin-4-ylmethyl))benzamide. A yield of 85% can be expected.[2]

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a general procedure for the coupling of various carboxylic acids with Ethyl-piperidin-4-ylmethyl-amine using EDC and HOBt.

Materials and Reagents:

  • Ethyl-piperidin-4-ylmethyl-amine

  • Carboxylic Acid (e.g., 4-substituted benzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a stirred solution of the desired carboxylic acid (1.2 equiv) in anhydrous acetonitrile, add Ethyl-piperidin-4-ylmethyl-amine (1.0 equiv).

  • Add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) to the mixture.[1]

  • Stir the resulting mixture at room temperature (23 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by silica gel column chromatography if necessary. Good to excellent yields are generally obtained with this method.[1]

Protocol 3: Amide Coupling using HATU

This protocol details a general procedure for amide bond formation using the highly efficient HATU coupling reagent.

Materials and Reagents:

  • Ethyl-piperidin-4-ylmethyl-amine

  • Carboxylic Acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add Ethyl-piperidin-4-ylmethyl-amine (1.1 equiv) and DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature overnight.[3]

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide. Yields for this method typically range from 23-90%.[3]

Visualizations

Experimental Workflow for Amide Coupling

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Carboxylic_Acid Carboxylic Acid Mixing Combine Reactants & Reagents Carboxylic_Acid->Mixing Amine Ethyl-piperidin-4-ylmethyl-amine Amine->Mixing Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt or HATU) Coupling_Reagent->Mixing Base Base (e.g., DIPEA) Base->Mixing Solvent Anhydrous Solvent (e.g., DMF, MeCN) Solvent->Mixing Stirring Stir at RT (or specified temp) Mixing->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Aqueous Work-up Monitoring->Quenching Reaction Complete Extraction Solvent Extraction Quenching->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Purified Amide Purification->Final_Product

Caption: General workflow for amide coupling reactions.

Signaling Pathway Context (Hypothetical)

Many compounds synthesized using Ethyl-piperidin-4-ylmethyl-amine as a building block are designed to modulate specific biological pathways. The diagram below illustrates a hypothetical signaling cascade where a synthesized amide derivative acts as an antagonist for a G-protein coupled receptor (GPCR), a common target class for piperidine-containing drugs.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Activates G_Protein G-Protein GPCR->G_Protein Activates Amide_Antagonist Synthesized Amide (Antagonist) Amide_Antagonist->GPCR Blocks Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Caption: GPCR antagonism by a synthesized amide derivative.

References

Troubleshooting & Optimization

Optimizing reaction yield for 4-Ethyl-4-methylpiperidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield for the synthesis of 4-Ethyl-4-methylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The catalytic hydrogenation of 4-ethyl-4-methylpyridine is a robust and widely employed method for the synthesis of this compound. This method is often favored for its efficiency and scalability. The reaction typically utilizes a platinum(IV) oxide (PtO₂) catalyst, also known as Adams' catalyst, in a solvent like glacial acetic acid under a hydrogen atmosphere.[1]

Q2: What are the critical parameters to control for maximizing the yield in the catalytic hydrogenation?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Catalyst Loading: The amount of PtO₂ catalyst can significantly impact the reaction rate and completion.

  • Hydrogen Pressure: Higher hydrogen pressure generally leads to a faster reaction but needs to be carefully controlled for safety.

  • Temperature: The reaction is typically run at room temperature, but gentle heating can sometimes improve the rate.

  • Solvent Purity: The use of high-purity glacial acetic acid is recommended to avoid catalyst poisoning.

  • Reaction Time: Sufficient reaction time is necessary to ensure complete conversion of the starting material.

Q3: What are the major impurities or byproducts I should be aware of?

A3: Common impurities can include unreacted starting material (4-ethyl-4-methylpyridine), partially hydrogenated intermediates, and products from side reactions such as N-alkylation if other alkylating agents are present. Incomplete cyclization or ring-opening are less common but possible under harsh conditions. The presence of pyridine as an impurity can also be a challenge in piperidine synthesis.[2]

Q4: How can I effectively purify the final product?

A4: Purification of this compound can be achieved through several methods:

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid amines.

  • Column Chromatography: Silica gel chromatography can be used to separate the product from non-polar impurities.

  • Crystallization: If the product can be converted to a solid salt (e.g., hydrochloride), fractional crystallization can be a very effective purification method, particularly for separating isomers.[2]

Q5: Which analytical techniques are best for characterizing this compound and its impurities?

A5: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying volatile impurities.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying structural isomers.

  • High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for non-volatile impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Possible Cause Recommended Solution
Low or No Reaction Inactive catalystEnsure the PtO₂ catalyst is fresh and has been stored properly. Consider pre-reducing the catalyst in the solvent under hydrogen before adding the substrate.
Catalyst poisoningUse high-purity reagents and solvents. Traces of sulfur or other catalyst poisons in the starting material can inhibit the reaction.
Insufficient hydrogen pressureCheck for leaks in the hydrogenation apparatus. Ensure the pressure is maintained at the desired level throughout the reaction.
Incomplete Reaction Insufficient reaction timeMonitor the reaction progress using GC-MS or TLC. Extend the reaction time until the starting material is fully consumed.
Low catalyst loadingIncrease the catalyst loading in increments. A typical starting point is 1-5 mol% of the substrate.
Formation of Multiple Products Side reactionsOver-alkylation can occur if there are alkylating agents present. Ensure all reagents are pure. Ring opening is possible with overly harsh conditions; maintain moderate temperature and pressure.
IsomerizationDepending on the synthetic route, cis/trans isomers could form. Purification by fractional crystallization of a salt is often effective.[2]
Difficult Purification Co-eluting impuritiesIf using column chromatography, try different solvent systems or use a different stationary phase.
Emulsion formation during workupAdd a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.

Experimental Protocols

Proposed Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a proposed method for the synthesis of this compound based on the catalytic hydrogenation of substituted pyridines.[1]

Materials:

  • 4-Ethyl-4-methylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a high-pressure hydrogenation vessel, add 4-Ethyl-4-methylpyridine (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Carefully add Platinum(IV) oxide (0.02 eq).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation

Table 1: Reaction Parameters for Catalytic Hydrogenation
ParameterRecommended RangeNotes
Substrate Concentration 0.1 - 1.0 MHigher concentrations may require more efficient heat dissipation.
Catalyst Loading (PtO₂) 1 - 5 mol%Higher loading increases reaction rate but also cost.
Hydrogen Pressure 50 - 500 psiHigher pressure increases reaction rate. Ensure equipment is rated for the pressure.
Temperature 25 - 50 °CExothermic reaction; cooling may be necessary.
Reaction Time 12 - 48 hoursMonitor by GC-MS or TLC for completion.
Typical Yield 80 - 95%Yield is dependent on the purity of starting materials and reaction conditions.

Visualizations

Diagram 1: Synthetic Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product a 4-Ethyl-4-methylpyridine e Catalytic Hydrogenation (Parr Apparatus) a->e b PtO2 Catalyst b->e c Glacial Acetic Acid c->e d Hydrogen Gas d->e f Filtration (remove catalyst) e->f g Neutralization (NaHCO3) f->g h Extraction (Ethyl Acetate) g->h i Drying & Concentration h->i j Fractional Distillation i->j k This compound j->k

Caption: Synthetic workflow for this compound.

Diagram 2: Troubleshooting Logic

start Low Yield q1 Is starting material consumed? start->q1 a1_yes Incomplete Reaction q1->a1_yes No a1_no Side Reactions or Workup Loss q1->a1_no Yes q2 Check Catalyst Activity & Hydrogen Pressure a1_yes->q2 q3 Analyze Byproducts by GC-MS a1_no->q3 sol1 Increase Reaction Time or Catalyst Load q2->sol1 sol2 Optimize Workup Conditions (e.g., extraction pH) q3->sol2

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting poor diastereoselectivity in 2-Ethyl-4-methylpiperidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-ethyl-4-methylpiperidine, with a focus on improving poor diastereoselectivity.

Troubleshooting Poor Diastereoselectivity

Poor diastereoselectivity in the synthesis of 2-ethyl-4-methylpiperidine, commonly prepared via catalytic hydrogenation of 2-ethyl-4-methylpyridine, often manifests as an unfavorable ratio of cis to trans isomers. The cis isomer is frequently the desired product in many applications. This guide provides a systematic approach to diagnosing and resolving issues related to stereochemical control.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting poor diastereoselectivity in the catalytic hydrogenation of 2-ethyl-4-methylpyridine.

troubleshooting_workflow start Start: Poor Diastereoselectivity (Low cis:trans ratio) check_catalyst Step 1: Evaluate Catalyst Choice and Handling start->check_catalyst catalyst_ok Is the catalyst appropriate and active? check_catalyst->catalyst_ok optimize_conditions Step 2: Optimize Reaction Conditions catalyst_ok->optimize_conditions Yes catalyst_issue Action: Select a more selective catalyst (e.g., Rhodium-based). Ensure proper storage and handling to avoid deactivation. catalyst_ok->catalyst_issue No conditions_ok Are reaction parameters optimized? optimize_conditions->conditions_ok purification Step 3: Consider Purification Strategies conditions_ok->purification Yes conditions_issue Action: Systematically vary solvent, temperature, and pressure. Refer to data tables for optimal starting points. conditions_ok->conditions_issue No end End: Improved Diastereoselectivity purification->end catalyst_issue->check_catalyst conditions_issue->optimize_conditions

Caption: A workflow diagram for troubleshooting poor diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My synthesis is producing a nearly 1:1 mixture of cis and trans 2-ethyl-4-methylpiperidine. What is the most likely cause?

A1: A lack of stereocontrol is often due to suboptimal reaction conditions or an inappropriate choice of catalyst. Catalytic hydrogenation of substituted pyridines on the surface of a heterogeneous catalyst generally favors the formation of the cis isomer, as both hydrogen atoms are typically delivered to the same face of the pyridine ring as it adsorbs on the catalyst surface. A low cis:trans ratio suggests that this preferred pathway is not being efficiently followed. We recommend starting your troubleshooting by evaluating your catalyst and reaction conditions.

Q2: Which catalyst is best for maximizing the cis diastereomer of 2-ethyl-4-methylpiperidine?

A2: While several catalysts can be effective, rhodium-based catalysts often exhibit higher diastereoselectivity for the cis product in the hydrogenation of substituted pyridines compared to platinum or palladium catalysts. Specifically, Rhodium on carbon (Rh/C), Rhodium on alumina (Rh/Al₂O₃), and Rhodium(III) oxide (Rh₂O₃) have been shown to be highly effective.[1] For closely related multisubstituted pyridines, Rh₂O₃ has demonstrated slightly higher diastereoselectivity.[1]

Q3: How do reaction conditions affect the cis:trans ratio?

A3: Reaction conditions such as solvent, temperature, and hydrogen pressure can significantly influence the diastereoselectivity.

  • Solvent: The choice of solvent can affect how the substrate interacts with the catalyst surface. Polar, protic solvents like alcohols (e.g., methanol, ethanol) or acidic solvents (e.g., acetic acid) are commonly used and can influence the stereochemical outcome.

  • Temperature: Higher temperatures can sometimes lead to a decrease in selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

  • Pressure: Hydrogen pressure can impact the rate of hydrogenation and, in some cases, the observed diastereoselectivity.

Systematic optimization of these parameters is crucial for achieving high diastereoselectivity.

Q4: Can the purity of my starting material, 2-ethyl-4-methylpyridine, affect the diastereoselectivity?

A4: Yes, impurities in the starting material can act as catalyst poisons, deactivating the catalyst and potentially leading to incomplete reaction or reduced selectivity. It is crucial to use highly pure 2-ethyl-4-methylpyridine for consistent and optimal results.

Data on Diastereoselectivity

The following table summarizes the diastereomeric ratios observed in the catalytic hydrogenation of pyridines with substitution patterns similar to 2-ethyl-4-methylpyridine. This data can serve as a guide for selecting initial reaction conditions.

SubstrateCatalystSolventTemp. (°C)Pressure (bar)cis:trans RatioReference
2,6-Lutidine5% Rh/CHexafluoroisopropanol455096:4[1]
2,6-Lutidine5% Rh/Al₂O₃Hexafluoroisopropanol455096:4[1]
2,6-LutidineRh₂O₃Hexafluoroisopropanol455097:3[1]
2,5-DimethylpyridineRh₂O₃2,2,2-Trifluoroethanol40595:5[2]

Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 2-Ethyl-4-methylpyridine using PtO₂

This protocol is a general guideline for the catalytic hydrogenation of 2-ethyl-4-methylpyridine using Adams' catalyst (PtO₂).

Materials:

  • 2-Ethyl-4-methylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add 2-ethyl-4-methylpyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent. The concentration of the substrate is typically in the range of 0.1-0.5 M.

  • Catalyst Addition: Add PtO₂ (typically 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen gas, and then purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).

  • Reaction Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours). Monitor the reaction progress by GC-MS or TLC.

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or column chromatography.

Protocol 2: Diastereoselective Hydrogenation of a Disubstituted Pyridine using Rh₂O₃

This protocol is adapted from a procedure for the hydrogenation of functionalized pyridines and is expected to provide high cis selectivity.[2]

Materials:

  • 2-Ethyl-4-methylpyridine

  • Rhodium(III) oxide (Rh₂O₃)

  • 2,2,2-Trifluoroethanol (TFE)

  • Hydrogen (H₂) gas

  • High-pressure hydrogenation apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactor Setup: To a high-pressure reactor vessel, add the substrate (e.g., 0.8 mmol), Rh₂O₃ (e.g., 1 mg, 0.5 mol%), and TFE (1 mL).

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to 5 bar with hydrogen.

  • Reaction Execution: Stir the reaction mixture at 40°C for 16 hours.

  • Workup and Analysis: After cooling and venting, the reaction mixture can be analyzed by NMR spectroscopy to determine the conversion and diastereomeric ratio. An internal standard such as 1,3,5-trimethoxybenzene can be used for quantitative analysis.

  • Purification: The product can be purified by standard laboratory techniques such as distillation or column chromatography.

Signaling Pathways and Logical Relationships

The diastereoselectivity in the catalytic hydrogenation of 2,4-disubstituted pyridines is primarily determined by the stereochemical course of the hydrogen addition to the pyridine ring. The following diagram illustrates the generally accepted mechanism that leads to the preferential formation of the cis isomer.

reaction_pathway substrate 2-Ethyl-4-methylpyridine adsorption Adsorption onto Catalyst Surface substrate->adsorption catalyst_surface Catalyst Surface (e.g., Pt, Rh) catalyst_surface->adsorption hydrogen_addition Stepwise Hydrogen Addition (Syn-addition) adsorption->hydrogen_addition h2_dissociation H₂ Dissociation h2_dissociation->hydrogen_addition desorption Desorption hydrogen_addition->desorption isomerization Isomerization/Side Reactions hydrogen_addition->isomerization cis_product cis-2-Ethyl-4-methylpiperidine (Major Product) trans_product trans-2-Ethyl-4-methylpiperidine (Minor Product) desorption->cis_product isomerization->trans_product

Caption: Proposed pathway for the formation of the major cis isomer.

References

Technical Support Center: Synthesis and Purification of 4-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized 4-Ethyl-4-methylpiperidine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis and purification.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no product yield after catalytic hydrogenation. 1. Inactive catalyst. 2. Insufficient hydrogen pressure. 3. Presence of catalyst poisons (e.g., sulfur or halogen-containing compounds). 4. Low reaction temperature or time.1. Use fresh, high-quality catalyst (e.g., Platinum(IV) oxide). 2. Ensure the hydrogenation apparatus is properly sealed and pressurized. 3. Purify the starting material (4-ethyl-4-methylpyridine) to remove any potential catalyst poisons. 4. Increase the reaction temperature or extend the reaction time.
PUR-001 Product is contaminated with the starting material (4-ethyl-4-methylpyridine). 1. Incomplete reaction. 2. Insufficient catalyst loading.1. Monitor the reaction progress using GC-MS to ensure complete consumption of the starting material. 2. Increase the catalyst loading or prolong the reaction time.[1]
PUR-002 Presence of partially hydrogenated intermediates. The hydrogenation reaction stalled before complete reduction of the pyridine ring.1. Increase hydrogen pressure and/or reaction temperature. 2. Consider a different catalyst, such as Rhodium on alumina.
PUR-003 Final product has a yellowish tint. Presence of colored impurities, possibly from side reactions or degradation.1. Purify the product by fractional distillation under reduced pressure. 2. Treat the crude product with activated carbon before distillation.
ANA-001 Broad peaks or poor separation in HPLC analysis. 1. Inappropriate column selection. 2. Incorrect mobile phase composition. 3. Sample overload.1. Use a C18 column for reverse-phase chromatography. 2. Optimize the mobile phase, for example, by adjusting the pH or the organic modifier concentration. 3. Inject a smaller volume or a more dilute sample.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of 4-ethyl-4-methylpyridine. This reaction typically employs a platinum-based catalyst, such as Platinum(IV) oxide (Adams' catalyst), under a hydrogen atmosphere.[1]

Q2: What are the expected impurities in the synthesis of this compound?

Potential impurities include the unreacted starting material (4-ethyl-4-methylpyridine), partially hydrogenated intermediates (e.g., 4-ethyl-4-methyl-1,2,3,6-tetrahydropyridine), and byproducts from side reactions.

Q3: How can I effectively purify the crude this compound?

Fractional distillation under reduced pressure is a standard and effective method for purifying this compound. Additionally, column chromatography using silica gel can be employed for higher purity requirements.

Q4: Which analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for determining the purity of the final product.[2] NMR spectroscopy can be used to confirm the structure of the synthesized compound.[3]

Q5: What are the typical spectroscopic data for this compound?

While specific experimental data may vary, predicted spectroscopic data based on similar compounds can be a useful reference.[3] Key ¹H NMR signals would include those for the ethyl and methyl groups, as well as the protons on the piperidine ring. The mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a general procedure for the catalytic hydrogenation of substituted pyridines.[1]

Materials:

  • 4-Ethyl-4-methylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid

  • Hydrogen (H₂) gas

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reaction vessel, dissolve 4-ethyl-4-methylpyridine in glacial acetic acid.

  • Add Platinum(IV) oxide catalyst to the solution.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the vessel with hydrogen to remove air.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Purity Analysis Data

The following table summarizes common analytical methods for purity assessment. Researchers should aim for a purity of ≥98% for most applications.

Analytical MethodPrincipleTypical Purity Specification
HPLC-UV Separation based on polarity, detection by UV absorbance.[2]≥98%
GC-MS Separation of volatile compounds, identification by mass-to-charge ratio.[2]≥98%, with no detectable starting material.
¹H NMR Characterization of the molecular structure and detection of proton-containing impurities.Conforms to the expected structure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 4-Ethyl-4-methylpyridine in Glacial Acetic Acid add_catalyst Add PtO2 Catalyst start->add_catalyst hydrogenation Hydrogenation (H2, Pressure) add_catalyst->hydrogenation filtration Filter Catalyst hydrogenation->filtration neutralization Neutralize with NaHCO3 filtration->neutralization extraction Extract with Ethyl Acetate neutralization->extraction drying Dry with Na2SO4 extraction->drying concentration Concentrate drying->concentration distillation Fractional Distillation concentration->distillation analysis Purity Analysis (GC-MS, HPLC) distillation->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Purity of Final Product check_sm Check for Starting Material (GC-MS) start->check_sm check_intermediates Check for PartiallyHydrogenated Intermediates check_sm->check_intermediates No sm_present Starting Material Present check_sm->sm_present Yes check_other Check for Other Impurities check_intermediates->check_other No intermediates_present Intermediates Present check_intermediates->intermediates_present Yes other_present Other Impurities Present check_other->other_present Yes solution_sm Increase Reaction Time/ Catalyst Load sm_present->solution_sm solution_intermediates Increase H2 Pressure/ Temperature intermediates_present->solution_intermediates solution_other Improve Purification (Distillation/Chromatography) other_present->solution_other

Caption: Troubleshooting workflow for identifying and resolving purity issues.

References

Addressing catalyst poisoning during the hydrogenation of piperidine compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst poisoning during the hydrogenation of piperidine and its derivatives.

Troubleshooting Guides

This section addresses specific issues you may encounter during your hydrogenation experiments in a direct question-and-answer format.

Q1: My hydrogenation reaction has slowed down significantly or stopped completely. What are the likely causes?

A1: A significant decrease in reaction rate or a complete stall is a classic symptom of catalyst poisoning.[1][2][3] However, before concluding that poisoning is the issue, you should systematically rule out other common problems:

  • Inadequate Hydrogen Supply: Ensure your hydrogen source is not depleted and that the pressure is maintained at the desired level. Leaks in a high-pressure reactor can also lead to a drop in hydrogen availability.[4]

  • Sub-optimal Reaction Conditions: Verify that the temperature, pressure, and stirring rate are appropriate for your specific substrate and catalyst. Some reactions require harsher conditions to proceed efficiently.[1][2]

  • Poor Catalyst Quality: The catalyst itself may be the problem. It could be from an old or improperly stored batch, or of poor quality from the supplier.[1]

  • Product Inhibition: The piperidine product itself can act as a poison by strongly adsorbing to the catalyst's active sites, preventing the pyridine substrate from binding.[1][5] This is a very common issue in this specific class of hydrogenations.

If these factors have been ruled out, catalyst poisoning by an external contaminant is the most probable cause.

Q2: I suspect an impurity is poisoning my catalyst. How can I identify the specific poison?

A2: Identifying the specific poison is a critical step for effective troubleshooting. A combination of analytical techniques is often required:

  • Surface-Specific Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) can analyze the elemental composition and chemical state of the catalyst's surface, directly identifying adsorbed poisons.[2][6][7][8]

  • Trace Metal Detection: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are highly sensitive methods for detecting trace amounts of metallic poisons like lead, mercury, or arsenic after bringing the catalyst into solution.[2][9]

  • Volatile and Organic Poison Identification: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze your feedstock, solvent, or reaction mixture for volatile organic poisons.[2]

  • Sulfur and Carbon Analysis: Specific combustion analyzers can determine the total sulfur or carbon content on a used catalyst, which is useful for identifying poisoning by sulfur compounds or coking.[9]

A logical workflow for diagnosing the issue is presented below.

G start Reaction Slows or Stalls check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring, H2 Source) start->check_conditions poison_suspected Catalyst Poisoning Suspected start->poison_suspected Obvious Symptoms Present check_catalyst Assess Catalyst Quality (Use fresh, reputable batch) check_conditions->check_catalyst Conditions OK spike_test Perform Diagnostic 'Spike' Test (Isolate Reagent/Solvent Effects) check_catalyst->spike_test Catalyst OK spike_test->poison_suspected Spike Confirms Inhibitor analyze_catalyst Analyze Spent Catalyst (XPS, ICP-MS, Combustion Analysis) poison_suspected->analyze_catalyst analyze_reagents Analyze Reagents/Solvents (GC-MS, Elemental Analysis) poison_suspected->analyze_reagents identify_poison Identify Specific Poison (e.g., Sulfur, Nitrogen, Metals, Product) analyze_catalyst->identify_poison analyze_reagents->identify_poison solution Implement Targeted Solution identify_poison->solution sol_purify Purify Reactants/Solvents solution->sol_purify sol_regenerate Regenerate Catalyst solution->sol_regenerate sol_replace Use Fresh Catalyst / Guard Bed solution->sol_replace sol_conditions Modify Reaction Conditions (e.g., increase catalyst loading) solution->sol_conditions

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Q3: My reaction stalls even with a fresh catalyst. Could the piperidine product be the problem?

A3: Yes, this is a well-known phenomenon called product inhibition, which is a form of catalyst poisoning.[1] The nitrogen atom in the piperidine product has a lone pair of electrons that can strongly adsorb to the active metal sites (e.g., Pd, Pt, Rh) on the catalyst surface.[1][10] This blocks the pyridine starting material from accessing the active sites, thus inhibiting or stopping the reaction.[1][5]

Solutions for Product Inhibition:

  • Use of Acidic Solvents: Performing the hydrogenation in an acidic solvent like glacial acetic acid can protonate the nitrogen of the piperidine product.[11] This prevents the lone pair from coordinating to the catalyst, thereby reducing its inhibitory effect.

  • Increase Catalyst Loading: While not the most economical solution, a higher catalyst loading can provide more active sites, compensating for those blocked by the product.[1]

  • Select a More Resistant Catalyst: Some catalysts are inherently more resistant to nitrogen poisoning. Ruthenium (Ru) and Iridium (Ir)-based catalysts are often cited as being more robust for pyridine hydrogenations than Palladium (Pd) or Platinum (Pt).[12][13]

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of piperidine hydrogenation?

A1: Catalyst poisoning is the deactivation or loss of catalytic activity due to the strong chemical interaction of a substance (the "poison") with the active sites of the catalyst.[6][14] In piperidine synthesis, this typically involves the hydrogenation of a pyridine precursor. Poisons bind strongly to the catalyst surface, preventing the pyridine molecules from adsorbing and reacting, which leads to a reduced reaction rate and lower efficiency.[1][6] This deactivation can be temporary (reversible) or permanent (irreversible).[1][2]

Q2: What are the most common catalyst poisons I should be aware of?

A2: Catalyst poisons can come from reactants, solvents, the hydrogen gas stream, or leaching from the reactor setup itself.[2] The most common and potent poisons for hydrogenation catalysts are:

  • Sulfur Compounds: Thiols, thiophenes, and hydrogen sulfide (H₂S) are notorious poisons for metal catalysts like Palladium, Platinum, and Nickel.[2][6][14]

  • Nitrogen Compounds: Besides the piperidine product itself, other amines, amides, and nitrogen-containing heterocycles can act as inhibitors.[2][15]

  • Heavy Metals: Trace amounts of metals such as lead, mercury, and arsenic can cause irreversible deactivation.[2][6][9][14]

  • Carbon Monoxide (CO): Often present as an impurity in lower-grade hydrogen gas, CO strongly adsorbs to active sites.[2][6]

  • Halides: Both organic and inorganic halides can deactivate catalysts.[2][13]

G catalyst Catalyst Active Site (e.g., Pd) product Piperidine (Product) catalyst->product Reaction Inhibited poison_s Sulfur Compound poison_s->catalyst Strong Adsorption (Chemisorption) poison_n Nitrogen Compound poison_n->catalyst Strong Adsorption poison_metal Heavy Metal poison_metal->catalyst Alloy Formation/ Deactivation reactant Pyridine (Reactant) reactant->catalyst Access Blocked

Caption: Mechanism of active site blocking by common catalyst poisons.

Q3: Which catalysts are most susceptible to poisoning during pyridine hydrogenation?

A3: Precious metal catalysts are highly effective for hydrogenation but are also very susceptible to poisoning.

  • Palladium (e.g., Pd/C): Widely used and very versatile, but highly prone to poisoning by sulfur and nitrogen compounds.[1][13]

  • Platinum (e.g., PtO₂, Pt/C): A very active catalyst, also highly susceptible to poisoning, particularly by the piperidine product.[1][11]

  • Rhodium (e.g., Rh/C): Often more active than Pd or Pt for pyridine reduction but can still be poisoned by nitrogen coordination.[1][10]

  • Nickel (e.g., Raney Ni): A less expensive alternative, but it is also readily poisoned by sulfur, nitrogen compounds, and heavy metals.[1][13][15]

Q4: Can a poisoned catalyst be regenerated?

A4: Yes, regeneration is often possible, especially if the poisoning is reversible.[2] The success of regeneration depends on the poison, the catalyst, and the strength of their interaction.[2] Irreversible poisoning, caused by strong chemical bond formation (chemisorption) between the poison and active sites, may require catalyst replacement.[1][2]

Common regeneration methods include:

  • Thermal Treatment: Heating the catalyst in a controlled stream of inert gas (to desorb poisons) or a reactive gas (e.g., air for oxidation followed by H₂ for reduction) can remove many organic poisons and some sulfur species.[2][3]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove poisons from the catalyst surface.[2]

  • Solvent Extraction: Using a suitable solvent to wash away adsorbed impurities.[2]

Q5: How can I prevent catalyst poisoning in the first place?

A5: Proactive prevention is the most effective strategy for maintaining catalyst performance and longevity.

G start Goal: Prevent Catalyst Poisoning purify_reagents Purify Reactants & Solvents start->purify_reagents purify_h2 Use High-Purity Hydrogen start->purify_h2 use_guard_bed Install a Guard Bed start->use_guard_bed optimize_conditions Optimize Reaction Conditions start->optimize_conditions choose_catalyst Select Poison-Resistant Catalyst start->choose_catalyst desc_reagents Remove trace S, N, metal impurities via distillation, chromatography, or chemical treatment. purify_reagents->desc_reagents desc_h2 Ensure H2 source is free of CO and other contaminants. purify_h2->desc_h2 desc_guard_bed A sacrificial bed of material placed before the main catalyst bed to adsorb poisons from the feedstock. use_guard_bed->desc_guard_bed desc_conditions Use acidic solvents to mitigate product inhibition. Avoid conditions that lead to byproduct formation. optimize_conditions->desc_conditions desc_catalyst Consider Ru or Ir catalysts for substrates known to cause product inhibition. choose_catalyst->desc_catalyst

Caption: Key preventative measures to mitigate catalyst poisoning.

Data Presentation: Impact of Poisons & Reaction Conditions

The following tables summarize key quantitative and qualitative data related to catalyst poisoning and performance.

Table 1: Common Catalyst Poisons and Their Effects

Poison TypeCommon SourcesAffected CatalystsTypical Effect on ActivityReversibility
Sulfur Compounds Reactants, Solvents[2][6]Pd, Pt, Ni, Rh[2][14]Severe deactivation, even at ppm levels[16]Often Irreversible[17]
Nitrogen Compounds Product, Reactants[1][2]Pd, Pt, Rh, Ni[1][15]Significant inhibition, rate decrease[15]Reversible/Irreversible
Heavy Metals (Pb, As, Hg) Raw Materials[2][6]Pd, Pt, Ni[2][14]Permanent deactivation[9]Irreversible
Carbon Monoxide (CO) Impurity in H₂ gas[2][6]Fe, Cu, Pd, Pt[2][6]Strong competitive adsorptionReversible
Water Solvents, side reactions[2][18]Cu-based, some Pt/Pd[18][19]Can be an inhibitor or promoter depending on the system[18][19]Reversible

Table 2: Hydrogenation of Pyridine to Piperidine - Catalyst Performance

CatalystTypical ConditionsConversion/SelectivityTolerance to Poisoning
Pd/C 25-100°C, 1-50 bar H₂High, but can be slowLow; highly sensitive to S and N compounds[1][13]
PtO₂ (Adams' catalyst) 25-50°C, 3-70 bar H₂[11][20]Very high, often used with acetic acid[11]Low; sensitive to product inhibition[1]
Rh/C or Rh₂O₃ 25-80°C, 5-70 bar H₂[10]High activity, good for functionalized pyridines[10]Moderate; better than Pd/Pt but still affected by N-compounds[5][10]
Raney Ni 50-150°C, 50-100 bar H₂Good, but requires higher T/PLow; highly sensitive to S, N, and metals[1][13]
Ru/C 60-80°C, 2-5 MPa H₂[21]Very high conversion and selectivity (>99.5%)[21]High; very resistant to poisoning[13]
Iridium Catalysts Mild conditionsHigh chemoselectivityHigh; circumvents typical poisoning by N-compounds[12]

Experimental Protocols

Protocol 1: Diagnostic "Spike" Test for Catalyst Poisoning

This protocol helps determine if a component in your reaction mixture (substrate, solvent) is poisoning the catalyst.[3]

Methodology:

  • Establish a Baseline: Run your standard hydrogenation reaction using a fresh, trusted batch of catalyst and purified substrate/solvent. Monitor the reaction rate closely (e.g., via hydrogen uptake, TLC, or GC/LC-MS) to establish a baseline for reaction completion time.

  • Prepare for Spiking: Set up a new hydrogenation reaction identical to the baseline. Allow it to proceed for a short period (e.g., 15-20% conversion) to confirm it has started correctly.

  • Spike the Reaction: Introduce a small, measured amount of the suspected poison source (e.g., the unpurified starting material, the solvent batch ) into the reaction vessel.

  • Monitor and Analyze: Continue to monitor the reaction rate.

    • Result A (Poisoning Confirmed): If the reaction rate drops significantly or stops immediately after spiking, the added component contains a catalyst poison.

    • Result B (No Poisoning): If the reaction rate remains unchanged, the added component is not the source of the inhibition.

  • Control Experiment: Run a parallel reaction where you spike with a pure, trusted solvent or a solution of purified starting material to ensure the physical act of spiking does not inhibit the reaction.[3]

Protocol 2: General Catalyst Regeneration (Thermal Treatment)

This procedure is a general guideline for regenerating a catalyst poisoned by volatile organic compounds. Specific temperatures and times must be optimized for your catalyst and the suspected poison.

Methodology:

  • Catalyst Recovery: After the reaction, filter the deactivated catalyst from the reaction mixture.

  • Solvent Washing: Wash the recovered catalyst thoroughly with a solvent that can dissolve adsorbed organic residues (e.g., THF, DMF) followed by a volatile, low-boiling solvent (e.g., methanol, ethanol) to facilitate drying.[3]

  • Drying: Dry the catalyst under vacuum at a low temperature (e.g., 60-80°C) to remove residual solvent.

  • Thermal Treatment: Place the dried catalyst in a tube furnace.

    • Heat the catalyst under a continuous flow of an inert gas (e.g., Nitrogen, Argon) to a specific temperature (e.g., 200-400°C) and hold for 2-4 hours to desorb the poison.[3]

    • Alternative: For some poisons, a mild oxidation in a stream of diluted air at a lower temperature (e.g., 200°C) followed by reduction in a hydrogen stream (e.g., at 180°C) can be effective.[3]

  • Cooling and Passivation: Cool the catalyst to room temperature under the inert gas flow to prevent rapid, uncontrolled oxidation of the active sites upon exposure to air.[3]

Protocol 3: Purification of Pyridine Substrate

If your pyridine starting material is suspected to contain non-volatile catalyst poisons, this purification procedure can be effective.

Methodology:

  • Salt Formation: Convert the pyridine compound into a water-soluble salt. A common method is to dissolve the pyridine in an appropriate solvent and carefully add an acid, such as sulfuric acid, to form the acid sulfate salt.[22]

  • Aqueous Extraction: Create an aqueous solution of the pyridine salt. Wash this solution with a water-immiscible organic solvent like diethyl ether or ethyl acetate. This will extract non-basic, organic-soluble impurities (potential poisons) into the organic layer, leaving the purified salt in the aqueous layer.[22]

  • Re-conversion to Base: Carefully basify the purified aqueous salt solution (e.g., with NaOH) to regenerate the free pyridine base.

  • Extraction and Drying: Extract the purified pyridine base from the aqueous solution using an organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyridine compound.[22]

References

Minimizing side reactions during Fmoc removal with 4-methylpiperidine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for minimizing side reactions during the removal of the Fmoc protecting group using 4-methylpiperidine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is 4-methylpiperidine and why is it used for Fmoc deprotection?

A1: 4-Methylpiperidine (4-MP) is a cyclic secondary amine used as a reagent to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of a growing peptide chain during SPPS.[1][2] It functions through a base-catalyzed β-elimination mechanism, similar to piperidine.[1] 4-MP is often used as a direct replacement for piperidine as it exhibits similar efficiency in Fmoc removal and is not a controlled substance in some regions, making it easier to acquire.[1][3][4]

Q2: What are the most common side reactions observed during Fmoc removal with 4-methylpiperidine?

A2: The basic conditions of Fmoc deprotection can lead to several side reactions, including:

  • Aspartimide Formation: This occurs particularly in sequences containing aspartic acid (Asp) followed by residues like glycine (Gly), asparagine (Asn), or serine (Ser).[5] The base facilitates the cyclization of the Asp side chain, which can lead to racemization and the formation of β-aspartyl peptides.[5]

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline in the sequence, leading to chain truncation.[5]

  • Racemization: The chirality of amino acids can be compromised under basic conditions, with C-terminal cysteine being particularly susceptible.[5]

  • Piperidine Adducts: In peptides with a C-terminal cysteine, a base-catalyzed elimination can form a dehydroalanine residue, which can react with 4-methylpiperidine.[5]

Q3: How does 4-methylpiperidine compare to piperidine in terms of efficiency and side reactions?

A3: 4-Methylpiperidine is considered to be fully equivalent to piperidine for the removal of the Fmoc group in SPPS.[3] Studies have shown that peptides synthesized using 4-methylpiperidine have similar purities and yields to those synthesized using piperidine.[2][6] While both bases can catalyze the same set of side reactions, the choice between them often comes down to regulatory and availability issues rather than significant differences in performance for standard sequences.[1]

Q4: Can other reagents be used to minimize side reactions during Fmoc deprotection?

A4: Yes, several alternative bases and cocktails can be employed to mitigate specific side reactions. These include:

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base often used for rapid deprotection, sometimes in combination with a scavenger like piperazine.[5][7]

  • Piperazine: A less nucleophilic base that can reduce the incidence of side reactions like diketopiperazine formation.[4]

  • Morpholine: Can minimize the formation of both diketopiperazine and aspartimide.[5]

  • 3-(Diethylamino)propylamine (DEAPA): Has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High levels of aspartimide formation Asp-Xxx sequence (where Xxx is Gly, Asn, or Ser) is susceptible to cyclization under basic conditions.[5]- Utilize backbone protection on the amide nitrogen of the amino acid following the Asp residue. - Consider using a milder deprotection cocktail, such as one containing morpholine or DEAPA.[5]
Significant amount of truncated peptide (especially with N-terminal Proline) Diketopiperazine formation at the dipeptide stage.[5]- Use a less nucleophilic base like piperazine for the deprotection step.[4] - Couple the third amino acid quickly after the deprotection of the second residue.
Racemization of C-terminal Cysteine The α-proton of C-terminal cysteine is susceptible to abstraction under basic conditions.[5]- Minimize the duration of the deprotection step. - Consider using a less basic deprotection reagent.
Mass shift of +51 Da in peptides with C-terminal Cysteine Formation of a dehydroalanine intermediate followed by the addition of 4-methylpiperidine.[5]- Use a milder base or shorter deprotection times. - Protect the sulfhydryl group of cysteine with a more robust protecting group if the issue persists.
Incomplete Fmoc deprotection - Peptide aggregation: "Difficult" sequences can aggregate, hindering reagent access. - Steric hindrance: Bulky amino acids near the N-terminus can slow down deprotection.- Increase deprotection time or perform multiple deprotection steps.[7] - Perform the deprotection at a slightly elevated temperature (e.g., 40-50°C).[8] - For very difficult sequences, consider using a stronger base like DBU.[7][8]

Quantitative Data Summary

Table 1: Comparison of Deprotection Reagents and Conditions

ReagentConcentrationSolventTypical Deprotection TimeNotesReference
4-Methylpiperidine20% (v/v)DMF2 x 1-5 minStandard condition, equivalent to piperidine.[1]
Piperidine20% (v/v)DMF2 x 1-5 minThe most common reagent for Fmoc removal.[1][4]
DBU/Piperazine2% DBU, 5% Piperazine (v/v)DMF2 x 1 minAccelerated protocol, useful for difficult sequences.[7]
Morpholine20-50% (v/v)DMFVariesCan minimize aspartimide and diketopiperazine formation.[5]

Table 2: Purity of a Model Peptide (RRWQWRMKKLG) Synthesized with Piperidine vs. 4-Methylpiperidine

Fmoc Removal ReagentCrude Product Purity (RP-HPLC)YieldReference
20% Piperidine in DMFSimilar to 4-MethylpiperidineSimilar to 4-Methylpiperidine[2]
20% 4-Methylpiperidine in DMFSimilar to PiperidineSimilar to Piperidine[2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with 4-Methylpiperidine

  • Resin Swelling: Swell the peptidyl-resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[7]

  • Drain: Drain the DMF from the swollen resin.

  • First Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin, ensuring it is fully covered. Agitate the mixture for 3 minutes.[7]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% 4-methylpiperidine in DMF and agitate for 7-15 minutes.[9]

  • Wash: Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of the base and the dibenzofulvene-adduct.[7]

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This method quantifies the dibenzofulvene-4-methylpiperidine adduct, which has a strong UV absorbance.[8]

  • Collect Effluent: Collect the effluent from both deprotection steps in a volumetric flask of a known volume.

  • Dilute: Dilute the solution with DMF to the mark.

  • Measure Absorbance: Measure the absorbance of the solution at approximately 302 nm using a UV-Vis spectrophotometer.[2]

  • Calculate Resin Loading: Use the Beer-Lambert law (A = εcl) to calculate the concentration of the adduct and thereby the extent of Fmoc removal. The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.[9] A calibration curve for the dibenzofulvene-4-methylpiperidine adduct can also be generated for more accurate quantification.[2]

Protocol 3: Kaiser Test for Detecting Free Primary Amines

The Kaiser test is a qualitative colorimetric assay to confirm the presence of free primary amines after deprotection.[8]

  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

  • Add Reagents: Add a few drops of each of the three Kaiser test solutions (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

  • Heat: Heat the test tube at 100-110°C for 3-5 minutes.[1]

  • Observe Color:

    • Intense Blue Beads and Solution: Positive result, indicating successful deprotection.[8]

    • Yellow/Colorless Beads and Solution: Negative result, indicating incomplete deprotection.[8]

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + 4-MP Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine - H+ DBF Dibenzofulvene (DBF) Intermediate->DBF β-elimination Adduct DBF-4MP Adduct DBF->Adduct + 4-MP (Scavenger) Base 4-Methylpiperidine (4-MP) Base->Fmoc_Peptide Base->DBF

Caption: Mechanism of Fmoc deprotection by 4-methylpiperidine.

Experimental_Workflow Start Start: Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotection1 1st Deprotection: 20% 4-MP in DMF (3 min) Swell->Deprotection1 Deprotection2 2nd Deprotection: 20% 4-MP in DMF (7-15 min) Deprotection1->Deprotection2 Wash Wash with DMF (5x) Deprotection2->Wash Test Kaiser Test Wash->Test Coupling Next Amino Acid Coupling Test->Coupling Positive Incomplete Troubleshoot: Incomplete Deprotection Test->Incomplete Negative

Caption: General experimental workflow for Fmoc deprotection.

Troubleshooting_Workflow Start Side Reaction Detected Identify Identify Side Reaction (e.g., HPLC, Mass Spec) Start->Identify Aspartimide Aspartimide Formation Identify->Aspartimide Asp-Xxx sequence DKP Diketopiperazine (DKP) Formation Identify->DKP N-terminal dipeptide, especially with Pro Racemization Racemization Identify->Racemization Chiral center compromised Incomplete Incomplete Deprotection Identify->Incomplete Fmoc group remains Sol_Asp Use Backbone Protection or Milder Base (Morpholine) Aspartimide->Sol_Asp Sol_DKP Use Less Nucleophilic Base (Piperazine) DKP->Sol_DKP Sol_Rac Minimize Deprotection Time Racemization->Sol_Rac Sol_Inc Increase Deprotection Time/Temp or Use Stronger Base (DBU) Incomplete->Sol_Inc

Caption: Troubleshooting workflow for common side reactions.

References

Overcoming challenges in the purification of substituted piperidines.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during the purification of substituted piperidines, designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My piperidine sample has a yellow tint. What is the cause and how can I remove it? A: A yellow discoloration in piperidine is typically caused by oxidation products.[1] While this may not affect all applications, purification is recommended if high purity is required. The most effective method for removing these colored impurities is distillation.[1] To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[1]

Q2: Why is it so difficult to separate piperidine from pyridine by distillation? A: Complete separation by simple fractional distillation is challenging because piperidine and pyridine form a constant boiling azeotropic mixture.[1][2] This azeotrope is composed of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure.[1][3][4] To overcome this, methods like azeotropic distillation with water or selective salt formation can be employed.[1][4][5]

Q3: My purified substituted piperidine, which should be a solid, appears as an oil. What should I do? A: This can occur if the compound has a low melting point (e.g., 2-Benzylpiperidine melts at 32°C) and exists as a liquid at or near room temperature.[6] Alternatively, the presence of impurities may be depressing the melting point.[6] Ensure all residual solvents are thoroughly removed under a high vacuum. If the product remains an oil, further purification may be necessary to remove contaminants.[6]

Q4: I am observing solid crystals in my stored piperidine solution. What are they? A: Piperidine itself has a melting point of -7°C and can solidify at low temperatures.[5] However, a more common cause is the formation of salts, such as piperidine hydrochloride or piperidine carbonate, from reactions with atmospheric components like moisture, carbon dioxide, or acidic gases from nearby reagents.[5][7] If the solid does not melt upon gentle warming to room temperature, it is likely a salt.[5] Storing piperidine solutions under an inert atmosphere can help prevent this.[1]

Q5: How can I effectively remove water from my piperidine sample? A: Water is a common impurity, particularly after aqueous workup procedures.[2] For residual water removal, piperidine can be dried over solid potassium hydroxide (KOH) pellets for several hours or overnight, followed by distillation.[1][2] Other drying agents like calcium hydride or sodium can also be used.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape in Normal-Phase (Silica Gel) Chromatography
  • Symptom: Significant peak tailing, fronting, or broadening during column chromatography.

  • Possible Cause: The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol groups on the silica gel surface, leading to poor chromatographic performance.[5][8]

  • Solutions:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (typically 0.5-2%) or ammonia, into the mobile phase.[2][9] This deactivates the acidic sites on the silica gel, improving peak shape.

    • Use Deactivated Silica: Employ a deactivated (end-capped) silica gel or an alternative stationary phase like alumina.

    • Switch to Reversed-Phase: If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18) is often a more suitable technique for purifying basic compounds.[8]

Issue 2: Difficulty in Separating Diastereomers
  • Symptom: Diastereomers of a substituted piperidine co-elute or show poor separation in chromatography.

  • Possible Cause: Diastereomers often have very similar polarities and physicochemical properties, making them difficult to separate using standard chromatographic methods.

  • Solutions:

    • Optimize Chromatography: Systematically screen different stationary phases (e.g., silica, C18, diol) and mobile phase systems. Supercritical Fluid Chromatography (SFC) can offer superior resolution for separating stereoisomers compared to traditional HPLC.[8][9][10]

    • Diastereomeric Salt Resolution: React the racemic mixture with a chiral resolving agent (e.g., di-benzoyl-L-tartaric acid or (S)-mandelic acid) to form diastereomeric salts.[11] These salts have different solubilities, allowing one to be selectively crystallized and then isolated.[11][12]

    • Chemical Conversion: Consider temporarily converting the diastereomeric mixture into derivatives that may be more easily separated. After separation, the original functionality can be restored.

Issue 3: "Oiling Out" or Poor Crystal Formation During Recrystallization
  • Symptom: The compound separates as a liquid (an oil) rather than a solid crystalline material upon cooling the recrystallization solvent.[13]

  • Possible Cause: The concentration of the solute is too high, the solution is being cooled too rapidly, or the chosen solvent is not ideal, leading to the compound's melting point being below the temperature of the solution.[6][13]

  • Solutions:

    • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath.[6]

    • Solvent Optimization: Add a small amount of a "poor" solvent (an anti-solvent in which the compound is insoluble) to the solution of the "good" solvent until it becomes slightly turbid.[13] This can often induce crystallization.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[6] Adding a seed crystal of the pure compound, if available, is also highly effective.

    • Reduce Concentration: Use a slightly larger volume of the hot solvent to ensure the solution is not supersaturated to the point of oiling out.[13]

Data Presentation

Table 1: Comparison of Common Purification Techniques for Substituted Piperidines

Purification MethodBest For RemovingKey AdvantagesCommon Challenges
Fractional Distillation Impurities with significantly different boiling points.[5]Effective for large quantities of liquid products.Cannot separate azeotropic mixtures like piperidine/pyridine.[1][2]
Azeotropic Distillation Azeotropic impurities (e.g., pyridine).[5]Allows separation of components with close boiling points by adding an entrainer (e.g., water).[1][3]Requires an additional step to remove the entrainer.
Purification via Salt Formation Basic impurities with different pKa values (e.g., pyridine).[1][5]Highly selective and effective for separating piperidine from less basic impurities like pyridine.[1][2][14]Requires liberation of the free base, adding steps and potentially reducing yield.[5]
Recrystallization Soluble impurities from a solid product.Can yield very high-purity material in a single step.[9][13]"Oiling out," poor crystal formation, and product loss in the mother liquor.[6][13]
Column Chromatography Non-volatile or polar impurities; separation of components with different polarities.[5]Versatile and applicable to a wide range of compounds.Peak tailing with basic compounds on silica; co-elution of similar impurities.[6][8]
Supercritical Fluid Chromatography (SFC) Chiral and achiral isomers (diastereomers).[9]Faster and often provides better resolution than HPLC; uses less organic solvent.[8][9]Requires specialized equipment.

Experimental Protocols

Protocol 1: Purification of a Piperidine Derivative via Carbonate Salt Formation

This method is highly effective for removing pyridine and other less basic impurities.[2][14]

  • Salt Formation: Dissolve the crude piperidine mixture in a suitable organic solvent (e.g., toluene, diethyl ether). Cool the solution in an ice bath.[5]

  • Bubble carbon dioxide (CO₂) gas through the stirred solution. Piperidine, being a stronger base, will selectively react to form a white precipitate of piperidine carbonate, while pyridine remains in the solution.[2][5] Continue bubbling until precipitation is complete.

  • Filtration: Collect the solid piperidine carbonate by vacuum filtration and wash it with a small amount of the cold organic solvent to remove the filtrate containing impurities.[2][5]

  • Liberation of Free Piperidine: Suspend the filtered salt in water. Add a strong base, such as a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 12) to regenerate the free piperidine.[2][5] This will often form a two-layer mixture.

  • Extraction & Drying: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified piperidine.[2]

Protocol 2: Flash Column Chromatography of a Basic Piperidine Derivative

This protocol is suitable for removing non-volatile or polar impurities and is optimized to handle basic compounds.[2]

  • TLC Analysis & Eluent Selection: Dissolve a small amount of the crude product and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol). To improve spot shape, add a small amount of triethylamine (~1%) to the eluent.[2] An ideal system will give the target compound a retention factor (Rf) of approximately 0.3.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.[5] Equilibrate the column by passing several column volumes of the mobile phase through it.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel (dry loading). Load the sample carefully onto the top of the column.[5]

  • Elution and Fraction Collection: Begin elution with the mobile phase, starting with low polarity. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[2][5] Collect the eluate in a series of fractions.

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product.[2] Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperidine derivative.[2][5]

Protocol 3: Single-Solvent Recrystallization

This is a standard method for purifying solid piperidine derivatives.[13]

  • Solvent Selection: Place 10-20 mg of the crude solid in a test tube. Add a potential solvent (e.g., ethanol, isopropanol, acetonitrile) dropwise at room temperature.[2][13] A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[13]

  • Dissolution: Place the bulk of the crude solid into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary to ensure a good recovery yield.[13] If any insoluble impurities remain, perform a hot filtration.[6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.[2] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2] Dry the purified crystals under vacuum to a constant weight.[6]

Visualizations

PurificationWorkflow Crude Crude Substituted Piperidine Mixture Analysis Analyze Impurity Profile (TLC, GC-MS, NMR) Crude->Analysis Decision Select Purification Method Analysis->Decision Distillation Distillation / Azeotropic Distillation Decision->Distillation Liquid Product & Volatile Impurities Chromatography Column Chromatography (Normal or Reversed-Phase) Decision->Chromatography Complex Mixture / Similar Polarity Crystallization Recrystallization / Salt Formation Decision->Crystallization Solid Product PureProduct Pure Piperidine Derivative Distillation->PureProduct Chromatography->PureProduct Crystallization->PureProduct FinalAnalysis Confirm Purity & Identity PureProduct->FinalAnalysis MethodSelection Start Start: Crude Product IsSolid Is the product a solid? Start->IsSolid IsLiquid Is the main impurity pyridine? IsSolid->IsLiquid No (Liquid) Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes BoilingPoint Boiling points significantly different? IsLiquid->BoilingPoint No SaltFormation Purify via Salt Formation or Azeotropic Distillation IsLiquid->SaltFormation Yes FractionalDistillation Use Fractional Distillation BoilingPoint->FractionalDistillation Yes Chromatography Use Column Chromatography BoilingPoint->Chromatography No Recrystallize->Chromatography Fails / Impure ChromatographyTroubleshooting Start Poor Peak Shape Observed (Tailing/Broadening) CheckBase Is a basic modifier (e.g., Triethylamine) in the eluent? Start->CheckBase AddBase Add 0.5-2% Triethylamine to the mobile phase CheckBase->AddBase No CheckLoading Was the sample overloaded? CheckBase->CheckLoading Yes End Problem Resolved AddBase->End ReduceLoad Reduce sample load on column CheckLoading->ReduceLoad Yes ConsiderPhase Consider alternative stationary phase (Alumina, C18) or SFC CheckLoading->ConsiderPhase No ReduceLoad->End ConsiderPhase->End

References

How to reduce reaction time in N-alkylation of piperidines.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce reaction times in the N-alkylation of piperidines.

Troubleshooting Guide: Slow N-Alkylation Reactions

Experiencing slow or incomplete N-alkylation of piperidines is a common challenge. This guide outlines potential causes and provides actionable solutions to accelerate your reaction.

Problem Probable Cause Recommended Solution
Slow Reaction Rate Insufficient reaction temperature. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. For thermally sensitive substrates, consider alternative methods like microwave synthesis.
Poor leaving group on the alkylating agent. Switch to an alkylating agent with a better leaving group (e.g., use an alkyl iodide instead of a bromide or chloride).
Steric hindrance at the piperidine nitrogen or on the alkylating agent.Consider using a less sterically hindered alkylating agent if possible. Alternatively, explore reductive amination, which can sometimes overcome steric challenges.
Formation of piperidinium salt. The reaction can be slowed down by the accumulation of the acidic byproduct. Add a non-nucleophilic base to neutralize the acid as it forms.[1]
Incomplete Conversion Inadequate base. Ensure a suitable base is used in sufficient quantity (typically 1.5-2.0 equivalents). Stronger, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[2] For stubborn reactions, stronger bases like sodium hydride (NaH) can be used with appropriate caution in a dry aprotic solvent like DMF.[1]
Poor solubility of reactants. Choose a solvent that dissolves all reactants effectively. Polar aprotic solvents like DMF, acetonitrile, or DMSO are common choices.[1][2]
Deactivation of catalyst (if used). Ensure all reagents and solvents are anhydrous and of high purity, especially when using sensitive catalysts like palladium.
Formation of Byproducts Over-alkylation (quaternary salt formation). This occurs when the newly formed tertiary amine is more nucleophilic than the starting piperidine. To minimize this, slowly add the alkylating agent to the reaction mixture to maintain a low concentration. Using an excess of the piperidine can also favor mono-alkylation.[3][4]
Side reactions due to high temperature. If elevated temperatures lead to decomposition, consider using a more reactive alkylating agent that allows for lower reaction temperatures. Microwave-assisted synthesis can also be beneficial as it provides rapid and uniform heating, often reducing the overall time at high temperatures.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider for reducing the reaction time of piperidine N-alkylation?

A1: Several factors can be optimized to significantly reduce reaction times:

  • Temperature: Increasing the temperature generally accelerates the reaction rate. However, this must be balanced with the stability of the reactants and products.

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF and acetonitrile are often preferred as they can help to stabilize charged intermediates and increase reaction rates.[1] Studies have shown that the reaction rate can vary between different solvents, with ethanol, for example, accelerating the rate of a related piperidine synthesis compared to methanol.[6]

  • Base: The presence of a suitable base is often necessary to neutralize the acid formed during the reaction, which can otherwise inhibit the reaction.[1] Inorganic bases like K₂CO₃ or organic bases like N,N-diisopropylethylamine (DIPEA) are commonly used.[1]

  • Leaving Group: The nature of the leaving group on the alkylating agent plays a significant role. Alkyl iodides are generally more reactive and lead to faster reactions than alkyl bromides, which are in turn more reactive than alkyl chlorides.

  • Advanced Techniques: Methods like microwave-assisted synthesis and phase transfer catalysis can dramatically reduce reaction times.

Q2: How can microwave-assisted synthesis accelerate the N-alkylation of piperidines?

A2: Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat the reaction mixture. This leads to rapid and uniform heating of polar molecules, which can result in a dramatic acceleration of reaction rates.[5] Reactions that might take several hours or even days under conventional heating can often be completed in a matter of minutes using a microwave synthesizer.[5][7] This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery.[5]

Q3: What is phase transfer catalysis and how can it be applied to speed up N-alkylation?

A3: Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, typically a quaternary ammonium salt, transports one of the reactants across the phase boundary to react with the other.[8] This can significantly increase the reaction rate. PTC offers several advantages for N-alkylation, including the ability to use less expensive and milder inorganic bases (like NaOH or carbonates), a broader range of solvents, and in some cases, solvent-free conditions, which can lead to higher productivity.[9]

Q4: Is reductive amination a faster method for N-alkylation of piperidines?

A4: While not always a direct "faster" reaction in terms of reaction time for a single step, reductive amination can be a more efficient and time-saving overall strategy. It is a milder method that involves reacting the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[3] This approach avoids the formation of quaternary ammonium salts, which are common byproducts in direct alkylation and can complicate purification, thus saving time in the overall synthetic sequence.[3][4]

Comparative Data on N-Alkylation Methods

The following table summarizes typical reaction conditions and outcomes for different N-alkylation methods, providing a basis for comparison.

Method Typical Alkylating Agent Base Solvent Temperature Reaction Time Yield Reference
Conventional Heating Alkyl bromide/iodideK₂CO₃DMFRoom Temp - 70°CSeveral hours to 24 hoursModerate to High[1]
Microwave-Assisted Alkyl halidePiperidine (as base)Ethanol250 Watts~15 minutesHigh[10]
Phase Transfer Catalysis Alkyl halideKOtBuTHFNot specified10 minutes92%[11]
Reductive Amination Aldehyde/Ketone(none)DichloromethaneRoom Temp1 to 24 hoursHigh[3]

Experimental Protocols

Protocol 1: Conventional N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of piperidine using an alkyl halide under conventional heating.

Materials:

  • Piperidine

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.).

  • Dissolve the piperidine in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq.) to the solution.

  • To this stirred suspension, add the alkyl halide (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 70°C) and monitor the reaction progress using TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of DMF or another suitable organic solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Microwave-Assisted N-Alkylation

This protocol outlines a rapid N-alkylation of a substituted pyridine (as an example of a related heterocyclic amine) using microwave irradiation.

Materials:

  • 2-Hydroxypyridine (or other suitable amine)

  • Alkylating reagent

  • Piperidine (as a catalyst/base)

  • Absolute ethanol

  • Microwave synthesis vial

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine the amine (e.g., 2-hydroxypyridine, 0.01 mol) and the alkylating reagent (0.01 mol).

  • Add absolute ethanol (10 mL) and a few drops of piperidine.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a suitable power (e.g., 250 watts) for a short period (e.g., 15 minutes), monitoring the reaction by TLC.[10]

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product, if formed, can be collected by filtration, washed with cold ethanol, and recrystallized.

Protocol 3: N-Alkylation via Phase Transfer Catalysis

This protocol provides an example of a rapid N-alkylation using a phase-transfer catalyst.

Materials:

  • Substrate to be alkylated (e.g., a compound with an acidic C-H or N-H bond)

  • Alkylating agent

  • Potassium tert-butoxide (KOtBu)

  • N-Heterocyclic Olefin (NHO) as phase-transfer catalyst

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry round-bottom flask, add the substrate (1.0 eq.), the alkylating agent (1.2 eq.), and the NHO catalyst (e.g., 5 mol%).

  • Add anhydrous THF as the solvent.

  • To this solution, add potassium tert-butoxide (1.2 eq.).

  • Stir the reaction mixture vigorously at room temperature. The reaction is often very fast and can be complete in as little as 10 minutes.[11]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Select Piperidine & Alkylating Agent P2 Choose Solvent & Base P1->P2 P3 Assemble Glassware under Inert Atmosphere P2->P3 R1 Combine Reactants P3->R1 R2 Heat / Irradiate (if necessary) R1->R2 R3 Monitor Progress (TLC/LC-MS) R2->R3 W1 Quench Reaction & Aqueous Work-up R3->W1 Reaction Complete W2 Extract Product W1->W2 W3 Dry & Concentrate W2->W3 P4 Purify (e.g., Chromatography) W3->P4

Caption: General experimental workflow for the N-alkylation of piperidines.

Factors_Affecting_Reaction_Time cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_methods Advanced Methods center N-Alkylation Reaction Time Temperature Temperature center->Temperature Solvent Solvent center->Solvent Base Base center->Base Leaving_Group Leaving Group (I > Br > Cl) center->Leaving_Group Steric_Hindrance Steric Hindrance center->Steric_Hindrance Microwave Microwave Synthesis center->Microwave PTC Phase Transfer Catalysis center->PTC

Caption: Key factors influencing the reaction time of piperidine N-alkylation.

Decision_Tree Start Need to reduce N-alkylation reaction time? Conventional Optimize Conventional Method? Start->Conventional Yes Advanced Consider Advanced Methods? Start->Advanced Yes IncreaseTemp Increase Temperature Conventional->IncreaseTemp Thermally Stable? ChangeSolvent Change Solvent/Base Conventional->ChangeSolvent Solubility Issues? BetterLG Use Better Leaving Group Conventional->BetterLG Slow Reaction? Microwave Microwave Synthesis (for rapid heating) Advanced->Microwave Need Speed? PTC Phase Transfer Catalysis (for multiphase systems) Advanced->PTC Immiscible Reactants? ReductiveAmination Reductive Amination (to avoid over-alkylation) Advanced->ReductiveAmination Selectivity Issues?

Caption: Decision tree for selecting a method to reduce N-alkylation reaction time.

References

Strategies to prevent over-alkylation in piperidine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent over-alkylation during piperidine synthesis.

Troubleshooting Guide: Common Issues in Piperidine N-Alkylation

Problem Potential Cause Recommended Solution
High levels of quaternary ammonium salt byproduct detected. This is a classic sign of over-alkylation . It often occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine, leading to a second alkylation event.[1]1. Adjust Stoichiometry : Use an excess of the piperidine starting material relative to the alkylating agent. 2. Slow Addition : Add the alkylating agent slowly to the reaction mixture, potentially using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[2] 3. Change Reaction Method : Switch to reductive amination, which is a milder and more selective method that avoids the formation of quaternary ammonium salts.[2]
Low or no yield of the desired N-alkylated piperidine. 1. Steric Hindrance : Bulky substituents on the piperidine ring (especially at the 2-position) or on the alkylating agent can hinder the reaction.[2] 2. Poor Leaving Group : The leaving group on the alkylating agent may not be sufficiently reactive. 3. Inappropriate Solvent or Base : The chosen solvent may not be suitable for the reaction, or the base may not be strong enough to deprotonate the piperidine effectively.[1]1. Consider Reductive Amination : This method can be more effective for sterically hindered substrates.[2] 2. Use a More Reactive Alkylating Agent : For example, switch from an alkyl chloride to an alkyl bromide or iodide. 3. Optimize Reaction Conditions : Experiment with different solvents (e.g., DMF, acetonitrile) and bases (e.g., K₂CO₃, DIPEA).[2]
Multiple products are formed, including di-alkylation when starting with a di-substituted piperidine. The two amine groups have similar reactivity, leading to a mixture of products.Employ a Protecting Group Strategy : Selectively protect one of the amine groups, perform the alkylation on the unprotected nitrogen, and then remove the protecting group. The tert-butoxycarbonyl (Boc) group is a common choice for protecting primary amines.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the N-alkylation of piperidines, and how can I prevent it?

A1: The most prevalent side reaction is over-alkylation, which leads to the formation of quaternary ammonium salts.[1] This occurs when the N-alkylated piperidine (a tertiary amine) reacts again with the alkylating agent. To prevent this, you can:

  • Carefully control the stoichiometry by using an excess of the piperidine.[4]

  • Slowly add the alkylating agent to the reaction.[4][2]

  • Choose a less reactive alkylating agent if possible.

  • Consider using reductive amination as an alternative synthetic route, as it is not prone to over-alkylation.[2]

Q2: When should I use a protecting group strategy for piperidine alkylation?

A2: A protecting group strategy is highly recommended when you are working with a piperidine derivative that has more than one reactive amine group, such as 4-aminomethylpiperidine.[3] This strategy ensures selective alkylation at the desired nitrogen atom. The secondary amine of the piperidine ring is generally more nucleophilic than a primary aminomethyl group, but for exclusive selectivity, protection is key.[3]

Q3: What are the advantages of using reductive amination over direct N-alkylation?

A3: Reductive amination offers several advantages:

  • High Selectivity : It is a milder method that is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[2]

  • Broad Substrate Scope : It can be used with a wide variety of aldehydes and ketones to introduce diverse alkyl groups.

  • Milder Conditions : The reaction conditions are often milder than direct alkylation with reactive alkyl halides.

Q4: How does steric hindrance affect the N-alkylation of piperidines?

A4: Steric hindrance, particularly from a substituent at the 2-position of the piperidine ring, can significantly slow down the rate of N-alkylation.[2] If you are experiencing a slow or incomplete reaction with a sterically hindered piperidine, switching to reductive amination may be a more effective strategy.[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of a piperidine using an alkyl halide.

Materials:

  • Piperidine derivative (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)) (1.5-2.0 eq.)

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.[2]

  • Slowly add the alkyl halide (1.1 eq.) to the stirred mixture at room temperature. For highly reactive alkylating agents, consider cooling the reaction mixture and adding the halide dropwise over several hours using a syringe pump.[4]

  • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a piperidine with a carbonyl compound using sodium triacetoxyborohydride.[2]

Materials:

  • Piperidine derivative (1.0 eq.)

  • Aldehyde or ketone (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be exothermic.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[2]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[2]

Visualizations

over_alkylation_pathway Piperidine Piperidine (Secondary Amine) TertiaryAmine N-Alkylpiperidine (Tertiary Amine) Piperidine->TertiaryAmine Desired Alkylation AlkylHalide1 Alkyl Halide (R-X) QuaternarySalt Quaternary Ammonium Salt (Over-alkylation Product) TertiaryAmine->QuaternarySalt Over-alkylation (Side Reaction) AlkylHalide2 Alkyl Halide (R-X) troubleshooting_workflow Start Start: N-Alkylation of Piperidine CheckOverAlkylation Is over-alkylation (quaternary salt formation) a significant issue? Start->CheckOverAlkylation ControlStoichiometry Control Stoichiometry: - Use excess piperidine - Slow addition of alkyl halide CheckOverAlkylation->ControlStoichiometry Yes CheckYield Is the reaction yield low? CheckOverAlkylation->CheckYield No YesOverAlkylation Yes NoOverAlkylation No ControlStoichiometry->CheckYield ConsiderReductiveAmination Consider Reductive Amination End Successful Mono-alkylation ConsiderReductiveAmination->End CheckStericHindrance Assess Steric Hindrance CheckYield->CheckStericHindrance Yes CheckYield->End No YesLowYield Yes NoLowYield No CheckStericHindrance->ConsiderReductiveAmination OptimizeConditions Optimize Conditions: - More reactive alkyl halide - Different solvent/base CheckStericHindrance->OptimizeConditions OptimizeConditions->End

References

Validation & Comparative

4-Methylpiperidine vs. Piperidine: A Comparative Guide to Fmoc Removal Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Peptide Synthesis

The selection of a deprotection reagent is a critical step in solid-phase peptide synthesis (SPPS), directly impacting the yield, purity, and overall success of peptide production. While piperidine has long been the standard for removing the fluorenylmethyloxycarbonyl (Fmoc) protecting group, its status as a controlled substance and potential for side reactions have driven the exploration of alternatives.[1][2] This guide provides an objective comparison of 4-methylpiperidine and piperidine for Fmoc deprotection, supported by experimental data.

Performance Comparison

Both 4-methylpiperidine and piperidine are highly effective for Fmoc deprotection, with multiple studies indicating comparable performance.[1][2] Research suggests that 4-methylpiperidine is fully equivalent to piperidine in its ability to remove the Fmoc group.[2] Some evidence even points to 4-methylpiperidine having a slightly faster reaction rate.[1][3]

From a practical standpoint, a significant body of research supports the use of 4-methylpiperidine, demonstrating comparable peptide yields and purities to those achieved with piperidine.[1][3] For instance, in the synthesis of the peptide RRWQWRMKKLG, using 20% 4-methylpiperidine in DMF resulted in a 70% yield, while 20% piperidine in DMF yielded 71%, indicating no significant difference in performance.[3]

One of the primary advantages of 4-methylpiperidine is that it is not a controlled substance, which simplifies procurement and storage without the need for extensive paperwork and restricted access protocols associated with piperidine.[2]

Data Presentation

The following table summarizes the available quantitative data for the performance of 4-methylpiperidine in comparison to the standard piperidine protocol.

ReagentConcentration in DMFDeprotection EfficiencyPeptide Yield (RRWQWRMKKLG)Peptide PurityReference(s)
Piperidine 20% (v/v)Standard~71%Similar to 4-Methylpiperidine[3]
4-Methylpiperidine 20% (v/v)Identical to Piperidine~70%Similar to Piperidine[1][2][3]

Note: The efficiency and outcomes of peptide synthesis are highly sequence-dependent. The data presented here are based on specific reported experiments and may vary.

Experimental Protocols

Detailed methodologies for Fmoc deprotection and monitoring are crucial for reproducible results.

Standard Fmoc Deprotection Protocol (Manual SPPS)

This protocol is widely applicable for routine solid-phase peptide synthesis using either piperidine or 4-methylpiperidine.

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.[4][5]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine or 4-methylpiperidine in DMF to the resin (approximately 10 mL per gram of resin).[4][6]

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes.[1][4]

  • Draining: Drain the deprotection solution.[1]

  • Second Deprotection (Optional but Recommended): Add a fresh portion of the 20% deprotection solution and agitate for another 5-10 minutes. This is particularly important for hindered amino acids or long peptide sequences.[1][6]

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (typically 5-7 times) to remove residual deprotection reagent and the dibenzofulvene adduct.[1][4] The resin is now ready for the next coupling step.

Kinetic Monitoring of Fmoc Deprotection

This protocol allows for the determination of the deprotection rate by monitoring the formation of the dibenzofulvene adduct, which has a strong UV absorbance.

  • Sample Preparation: Place 1 mg of Fmoc-amino acid-loaded resin in a quartz cuvette.[2]

  • Reagent Addition: Add 1 mL of the deprotection solution (e.g., 20% piperidine or 4-methylpiperidine in DMF).[2]

  • Measurement: Shake the cuvette intermittently and measure the UV absorbance of the solution at approximately 301 nm at regular intervals (e.g., every 2 minutes).[2][4] The increase in absorbance corresponds to the formation of the dibenzofulvene adduct.

Mandatory Visualization

Mechanism of Fmoc Deprotection

The removal of the Fmoc group by secondary amines like piperidine and 4-methylpiperidine proceeds via a β-elimination mechanism.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Carbanion Carbanion Intermediate Proton_Abstraction->Carbanion Beta_Elimination β-Elimination Carbanion->Beta_Elimination Deprotected_Peptide H₂N-Peptide-Resin Beta_Elimination->Deprotected_Peptide DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Scavenging Scavenging DBF->Scavenging Adduct DBF-Amine Adduct Scavenging->Adduct Base1 Piperidine or 4-Methylpiperidine (Base) Base1->Proton_Abstraction Base2 Piperidine or 4-Methylpiperidine (Scavenger) Base2->Scavenging

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

Experimental Workflow for Fmoc Deprotection in SPPS

The following diagram illustrates the key steps in the Fmoc deprotection cycle during solid-phase peptide synthesis.

SPPS_Workflow cluster_deprotection Fmoc Deprotection Cycle Start Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Add_Base Add 20% Piperidine or 4-Methylpiperidine in DMF Swell->Add_Base Agitate1 Agitate (5-10 min) Add_Base->Agitate1 Drain1 Drain Solution Agitate1->Drain1 Wash Wash with DMF (5-7x) Drain1->Wash End Deprotected Peptide-Resin (Ready for Coupling) Wash->End

Caption: General workflow for the Fmoc deprotection step in SPPS.

References

A Comparative Guide to the Synthetic Routes of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products. Its prevalence drives the continuous development of novel and efficient synthetic strategies. This guide provides a comparative analysis of key synthetic routes to piperidine derivatives, offering insights into their mechanisms, advantages, and limitations. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental protocols.

At a Glance: Comparison of Key Synthetic Routes

The following table summarizes the key quantitative parameters for the discussed synthetic methodologies, providing a clear comparison to aid in the selection of the most suitable route for a given application.

Synthetic RouteTypical SubstratesKey Reagents/CatalystsReaction TimeTemperaturePressureYield (%)Stereoselectivity
Catalytic Hydrogenation Pyridine derivativesPtO₂, Pd/C, Rhodium complexes, Iridium complexes4 - 24 hRoom Temp. - 80°C50 - 70 bar H₂60 - 99%Generally cis-selective; asymmetric variants available
Reductive Amination Dicarbonyl compounds, Aldehydes/Ketones & AminesNaBH(OAc)₃, NaBH₃CN, H₂/Catalyst3 - 24 hRoom Temp.Atmospheric70 - 95%Substrate-dependent; can be highly diastereoselective
Aza-Diels-Alder Reaction Imines, DienesLewis acids, Organocatalysts12 - 48 hRoom Temp. - 80°CAtmospheric75 - 90%Good to excellent; enantioselective variants are common
Biocatalytic Synthesis Piperidines, Activated PyridinesLipases, Hydroxylases, Ene-reductases12 - 72 hRoom Temp.Atmospheric60 - >99%Excellent enantioselectivity (often >99% ee)

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed examination of each synthetic route, including reaction diagrams and representative experimental protocols.

Catalytic Hydrogenation of Pyridines

This classical and atom-economical method involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine. The choice of catalyst and reaction conditions is crucial to overcome the aromatic stability of the pyridine ring and to achieve high chemoselectivity in the presence of other reducible functional groups.[1][2][3]

Advantages:

  • High atom economy.[1]

  • Direct conversion of readily available starting materials.[2]

  • Scalable for industrial applications.[4]

Disadvantages:

  • Often requires high pressures and temperatures.[5]

  • The nitrogen atom in pyridine can act as a catalyst poison.[1]

  • Achieving chemoselectivity with sensitive functional groups can be challenging.[1]

Reaction Scheme:

G Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Hydrogenation Reagents H₂ Catalyst (e.g., PtO₂, Ir(III))

Caption: Catalytic hydrogenation of a pyridine to a piperidine.

Experimental Protocol: Hydrogenation of 2-Methylpyridine using PtO₂ [5]

  • Reaction Setup: In a high-pressure reactor, 2-methylpyridine (1.0 mmol) and PtO₂ (5 mol%) are combined in glacial acetic acid (10 mL).

  • Hydrogenation: The reactor is sealed and purged with nitrogen before being pressurized with hydrogen gas to 70 bar.[5]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 4-6 hours.[5]

  • Work-up: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The residue is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude 2-methylpiperidine, which can be further purified by distillation.

A notable advancement in this area is the use of iridium(III) catalysts for ionic hydrogenation, which can proceed under milder conditions and shows excellent tolerance for reducible functional groups like nitro, azido, and bromo moieties.[1][4]

Reductive Amination

Reductive amination is a versatile and widely used method for constructing the piperidine ring, typically through a one-pot procedure.[6] A particularly powerful variant is the double reductive amination of 1,5-dicarbonyl compounds, which allows for the direct formation of the six-membered ring.[7]

Advantages:

  • High convergence and operational simplicity.[7]

  • A wide variety of amines and carbonyl compounds can be used, allowing for diverse substitution patterns.[8]

  • Milder reaction conditions compared to catalytic hydrogenation.

Disadvantages:

  • Requires the synthesis of the dicarbonyl precursor.

  • Control of stereochemistry can be challenging without chiral auxiliaries or catalysts.

Reaction Scheme:

G Dicarbonyl 1,5-Dicarbonyl Compound Piperidine N-Substituted Piperidine Dicarbonyl->Piperidine Amine Primary Amine Amine->Piperidine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Double reductive amination for piperidine synthesis.

Experimental Protocol: Reductive Amination of an Aldehyde with an Amine using NaBH(OAc)₃ [9]

  • Reaction Setup: To a solution of the aldehyde (1.0 equiv, 20 mmol) in ethyl acetate (40 mL), the amine (1.1 equiv, 22 mmol) is added.[9]

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 equiv, 24 mmol) is added to the mixture.[9]

  • Reaction Conditions: The reaction is stirred at room temperature for 6 hours.[9]

  • Work-up: The reaction is quenched with a saturated aqueous NaHCO₃ solution (20 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.

The use of glutaraldehyde and its derivatives in reductive amination with primary amines provides a direct route to N-substituted piperidines.[10]

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the synthesis of nitrogen-containing six-membered rings, including piperidine derivatives.[2] This reaction can be performed as a multicomponent reaction, offering a high degree of molecular complexity in a single step.[11]

Advantages:

  • Convergent synthesis with the formation of multiple C-C and C-N bonds in one step.

  • High stereocontrol is often achievable, with well-established enantioselective variants.

  • Provides access to functionalized piperidines, such as piperidin-4-ones.[12][13]

Disadvantages:

  • The reactivity of the imine and diene components can be a limiting factor.

  • The mechanism can be complex and may proceed through a stepwise Mannich-Michael pathway rather than a concerted cycloaddition.[12][13]

Reaction Scheme:

G Imine Imine Piperidine Tetrahydropyridine Imine->Piperidine Diene Diene Diene->Piperidine Catalyst Catalyst (Lewis Acid or Organocatalyst)

Caption: Aza-Diels-Alder reaction for tetrahydropyridine synthesis.

Experimental Protocol: Four-Component Synthesis of a Piperidone [11]

  • Reaction Setup: In a reaction vessel, an aldehyde (1.0 equiv), an amine source (e.g., LiHMDS), and an acyl chloride are combined in a suitable solvent like toluene to generate the 2-azadiene in situ.

  • Cycloaddition: A dienophile, such as trans-methyl crotonate, is added to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature until completion.

  • Work-up: The reaction mixture is typically filtered to remove salts, and the filtrate is concentrated.

  • Purification: The crude product is purified by column chromatography to yield the desired piperidone. This one-pot procedure has been reported to provide significantly higher yields (e.g., 75%) compared to methods involving the isolation of the azadiene intermediate.[11]

Biocatalytic Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral piperidine derivatives with high enantioselectivity.[14] Enzymes such as lipases, hydroxylases, and reductases can be employed for the synthesis or functionalization of the piperidine ring under mild and environmentally friendly conditions.[8][15]

Advantages:

  • Exceptional stereoselectivity, often leading to enantiomerically pure products.[8]

  • Mild reaction conditions (room temperature, atmospheric pressure, aqueous media).

  • Environmentally benign ("green") chemistry.

Disadvantages:

  • Substrate scope can be limited by the specificity of the enzyme.

  • Enzyme production and purification can be costly and time-consuming.

  • Reaction times can be longer compared to traditional chemical methods.

Workflow Diagram:

G cluster_0 Chemo-Enzymatic Cascade Start N-Substituted Tetrahydropyridine Oxidation Amine Oxidase (e.g., 6-HDNO) Start->Oxidation Intermediate Dihydropyridinium Intermediate Oxidation->Intermediate Reduction Ene-Imine Reductase (EneIRED) Intermediate->Reduction Product Chiral Piperidine Reduction->Product

Caption: Chemo-enzymatic cascade for chiral piperidine synthesis.[8]

Experimental Protocol: Chemo-Enzymatic Dearomatization of Activated Pyridines [8]

  • Reaction Setup: In a suitable buffer solution, the N-substituted tetrahydropyridine substrate is combined with an amine oxidase (e.g., 6-HDNO) and an ene-imine reductase (EneIRED).

  • Cofactor Regeneration: A system for regenerating the necessary cofactor (e.g., NADPH) is included, often using glucose and glucose dehydrogenase.

  • Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically around 30°C) with gentle shaking for 24-72 hours.

  • Work-up: The reaction is quenched, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are dried and concentrated, and the chiral piperidine product is purified by chromatography. This method can achieve very high enantiomeric excess (up to >99% ee) for a range of 3- and 3,4-substituted piperidines.[8]

A recent innovative approach combines biocatalytic C-H oxidation with radical cross-coupling, providing a modular and efficient route to complex, three-dimensional piperidine derivatives.[15][16] This strategy streamlines the synthesis of these valuable molecules, which is of significant interest to both medicinal and process chemists.[15]

Conclusion

The synthesis of piperidine derivatives is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. The choice of a particular route depends on several factors, including the desired substitution pattern, stereochemical outcome, scalability, and the availability of starting materials and reagents. Classical methods like catalytic hydrogenation and reductive amination remain highly relevant for their directness and scalability. In contrast, modern approaches such as asymmetric aza-Diels-Alder reactions and biocatalysis offer unparalleled levels of stereocontrol, providing access to enantiomerically pure piperidines that are crucial for the development of new therapeutics. The continued innovation in this area, particularly at the interface of different synthetic strategies, promises to further empower the discovery and development of novel piperidine-containing molecules.

References

A Comparative Pharmacological Guide to Representative Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous clinically significant drugs across various therapeutic areas. This guide provides a comparative analysis of the pharmacological properties of five prominent piperidine-containing drugs: Risperidone, Fentanyl, Meperidine, Methylphenidate, and Donepezil. The data presented herein, including receptor binding affinities, functional potencies, and pharmacokinetic profiles, is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

I. Comparative Pharmacological Data

The following tables summarize the key pharmacological parameters of the selected piperidine compounds, facilitating a direct comparison of their in vitro and in vivo properties.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM)
CompoundPrimary Target(s)Mu-Opioid Receptor (MOR)Delta-Opioid Receptor (DOR)Kappa-Opioid Receptor (KOR)Dopamine D2 Receptor5-HT2A ReceptorDopamine Transporter (DAT)Norepinephrine Transporter (NET)Acetylcholinesterase (AChE)
Risperidone Dopamine D2, 5-HT2A>10,000>10,000>10,0003.2[1]0.2[1]>10,000--
Fentanyl Mu-Opioid Receptor1.35[2]Low Affinity[2]Low Affinity[2]-----
Meperidine Mu-Opioid ReceptorHigh Affinity[1]-Binds[3]-----
Methylphenidate DAT, NET--->5,000[4]Binds 5-HT1A & 5-HT2B[5]33 (d-MPH)[6]244 (d-MPH)[6]-
Donepezil Acetylcholinesterase--------
Table 2: Functional Potency (IC50/EC50, nM)
CompoundPrimary Functional ActivityIC50/EC50 Value (nM)Assay Type
Risperidone D2 Receptor Antagonism0.89 (IC50)[7]Isolated Striatal Slices
Fentanyl MOR Agonism3.40 (EC50)[8]G-protein activation assay
Meperidine MOR Agonism112,000 (IC50)Voltage-gated Na+ channel blockade[9]
Methylphenidate Dopamine Reuptake Inhibition34 (IC50)[6][3H]dopamine uptake in human kidney cells
Donepezil AChE Inhibition21 (IC50)[10]In vitro Ellman's method
Table 3: Comparative Pharmacokinetic Parameters
CompoundHalf-life (t1/2)Oral BioavailabilityPrimary Metabolism
Risperidone 3-20 hours~70%CYP2D6
Fentanyl 3-7 hours[6]~33% (oral), 50-90% (transmucosal/intranasal)[11]CYP3A4[11]
Meperidine 3-8 hours[12]~50%[12]CYP3A4, CYP2B6[12]
Methylphenidate 2-3 hours[13]~30% (oral)Carboxylesterase 1 (CES1)
Donepezil ~70 hours[14][15]~100%CYP2D6, CYP3A4[15]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the pharmacological properties of piperidine compounds.

Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This assay determines the binding affinity of a test compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (CHO-hMOR).[13]

  • Radioligand: [3H]-Diprenorphine ([3H]-DPN), a high-affinity opioid receptor antagonist.

  • Test Compound: Piperidine derivative of interest.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the CHO-hMOR cell membrane preparation on ice.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of incubation buffer, 25 µL of [3H]-DPN (at a final concentration near its Kd), and 50 µL of the membrane suspension.

    • Non-specific Binding: 25 µL of 10 µM naloxone, 25 µL of [3H]-DPN, and 50 µL of the membrane suspension.

    • Competitive Binding: 25 µL of the test compound at various concentrations, 25 µL of [3H]-DPN, and 50 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competitive binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and the inhibitory potency of compounds like Donepezil.[16]

Materials:

  • Enzyme: Purified human recombinant Acetylcholinesterase (AChE).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • Test Compound: Donepezil or other piperidine-based inhibitors.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCI solution in deionized water (prepare fresh).

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.

  • Pre-incubation: Mix the components gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbsorbance/minute) for each well from the linear portion of the absorbance versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration.

III. Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling cascades initiated by drug-receptor interactions is fundamental to comprehending their pharmacological effects.

Dopamine D2 Receptor Signaling

Risperidone is a potent antagonist of the dopamine D2 receptor. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Risperidone Risperidone Risperidone->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Figure 1: Dopamine D2 Receptor Signaling Pathway and Risperidone's Mechanism of Action.

Activation of the D2 receptor by dopamine leads to the activation of the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Risperidone competitively blocks the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade.

Acetylcholinesterase Inhibition

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Active Site Choline Choline AChE->Choline Hydrolyzes to Acetate Acetate AChE->Acetate Hydrolyzes to Donepezil Donepezil Donepezil->AChE Reversibly Inhibits

Figure 2: Mechanism of Acetylcholinesterase Inhibition by Donepezil.

Acetylcholine is released into the synaptic cleft and binds to its receptors on the postsynaptic membrane. To terminate the signal, AChE rapidly hydrolyzes acetylcholine into choline and acetate.[4] Donepezil binds to the active site of AChE, preventing the breakdown of acetylcholine and thereby increasing its concentration in the synapse and enhancing cholinergic neurotransmission.

General Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a novel piperidine compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Synthesis cluster_invitro Phase 2: In Vitro Characterization cluster_analysis Phase 3: Data Analysis cluster_progression Phase 4: Decision A Compound Design B Chemical Synthesis A->B C Primary Target Binding Assay (e.g., Radioligand Binding) B->C D Functional Assay (e.g., cAMP, Ca2+ flux) C->D E Selectivity Profiling (Off-target screening) C->E F Determine Ki, IC50/EC50 D->F G Assess Potency and Selectivity E->G F->G H Lead Candidate Selection G->H

Figure 3: General workflow for the in vitro pharmacological characterization of piperidine compounds.

References

A Head-to-Head Battle: Reductive Amination vs. N-Alkylation for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing scaffolds, the choice between reductive amination and N-alkylation is a critical decision that can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of these two cornerstone methodologies, supported by experimental data and detailed protocols, to aid in the selection of the optimal synthetic route.

At a Glance: Method Comparison

ParameterReductive AminationN-Alkylation
Reactants Piperidine, Aldehyde/KetonePiperidine, Alkyl Halide
Key Reagents Reducing agent (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, DIPEA)
Primary Side Reaction -Over-alkylation (quaternary salt formation)
Selectivity Generally high, avoids over-alkylation[1][2]Can be low, risk of multiple alkylations[1][3]
Substrate Scope Broad for aldehydes and ketones[4]Effective for reactive alkyl halides[5]
Reaction Conditions Typically mild, room temperature[1]Can require heating for less reactive halides[5]
Typical Yields Moderate to HighVariable, can be <70%[3]

The Synthetic Crossroads: A Visual Workflow

The choice between reductive amination and N-alkylation often depends on the desired final product and the available starting materials. The following diagrams illustrate the general workflows for each synthetic pathway.

Reductive_Amination_Workflow Piperidine Piperidine Mix1 Mix & Stir Piperidine->Mix1 Carbonyl Aldehyde or Ketone Carbonyl->Mix1 Solvent Anhydrous Solvent (e.g., DCM, DCE) Solvent->Mix1 Acid Acetic Acid (cat.) Acid->Mix1 Iminium Iminium Ion Intermediate Mix1->Iminium Iminium Formation Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Iminium->Reducing_Agent Reaction Stir at RT (1-24h) Reducing_Agent->Reaction Quench Quench (aq. NaHCO₃) Reaction->Quench Workup Aqueous Work-up & Purification Quench->Workup Product N-Substituted Piperidine Workup->Product

Reductive Amination Workflow

N_Alkylation_Workflow Piperidine Piperidine Mix Mix & Stir Piperidine->Mix Alkyl_Halide Alkyl Halide Reaction Stir at RT or Heat (hours to overnight) Alkyl_Halide->Reaction Slow Addition Base Base (e.g., K₂CO₃, DIPEA) Base->Mix Solvent Anhydrous Solvent (e.g., DMF, MeCN) Solvent->Mix Mix->Reaction Filter Filter (if solid base) Reaction->Filter Side_Product Quaternary Ammonium Salt (Side Product) Reaction->Side_Product Over-alkylation Workup Aqueous Work-up & Purification Filter->Workup Product N-Alkylated Piperidine Workup->Product

N-Alkylation Workflow

In-Depth Analysis

Reductive Amination: This method is a robust and often preferred route for the synthesis of N-substituted piperidines due to its high selectivity.[1] The reaction proceeds through the formation of an iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[1][6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent as it selectively reduces the iminium ion in the presence of the unreacted carbonyl compound.[1] This method elegantly circumvents the issue of over-alkylation, a common pitfall in direct N-alkylation.[2] The reaction conditions are generally mild, often proceeding at room temperature, and the protocol is amenable to a one-pot procedure.[7]

N-Alkylation: Direct N-alkylation is a more traditional approach involving the reaction of the piperidine's secondary amine with an alkyl halide in the presence of a base.[1] While straightforward, this method is often plagued by the formation of quaternary ammonium salts as byproducts due to over-alkylation.[1][3] Careful control of reaction conditions, such as the slow addition of the alkylating agent, can help to minimize this side reaction.[3] The choice of base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), and solvent is crucial for the success of the reaction.[3][5] For less reactive alkyl halides, heating may be necessary to drive the reaction to completion.[5]

Experimental Protocols

Protocol 1: Reductive Amination of a Ketone with Piperidine

Materials:

  • Piperidine (1.0 eq.)

  • Ketone (e.g., cyclohexanone) (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount for less reactive ketones)[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 eq.), the ketone (1.1 eq.), and anhydrous DCM.[1]

  • If required, add a catalytic amount of acetic acid to the mixture.[5]

  • Stir the reaction mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.[5]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be exothermic.[1]

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted piperidine.

Protocol 2: N-Alkylation of Piperidine with an Alkyl Halide

Materials:

  • Piperidine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (1.5-2.0 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)[3][5]

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine (1.0 eq.), anhydrous solvent, and the base (1.5-2.0 eq.).[1]

  • Slowly add the alkyl halide (1.1 eq.) to the stirred mixture. For highly reactive halides, a syringe pump can be used for very slow addition to minimize over-alkylation.[3]

  • Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight, depending on the reactivity of the alkyl halide.[1] For less reactive halides, heating may be necessary.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the solid base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

  • Purify the crude product by column chromatography on silica gel.

Conclusion

Both reductive amination and N-alkylation are valuable tools for the synthesis of N-substituted piperidines. Reductive amination generally offers superior selectivity, avoiding the common issue of over-alkylation and often providing higher yields of the desired mono-alkylated product under mild conditions.[8] In contrast, N-alkylation, while conceptually simpler, requires careful control to manage the formation of quaternary ammonium byproducts.[8] The choice between these methods will ultimately depend on factors such as the specific substrates, the desired purity of the final compound, and the scale of the synthesis. For syntheses where high purity and yield are paramount, reductive amination is often the more strategic choice.[8]

References

Assessing the Biological Activity of 4-Ethyl-4-methylpiperidine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-ethyl-4-methylpiperidine scaffold represents a core structure of interest in medicinal chemistry, particularly in the exploration of novel therapeutics targeting the central nervous system. Analogues of this structure have been investigated for a range of biological activities, with a significant focus on their potential as modulators of opioid receptors. This guide provides a comparative assessment of the biological activity of this compound analogues and related 4,4-dialkylpiperidine derivatives, supported by experimental data and detailed methodologies for key assays.

Comparative Analysis of Biological Activity

The biological activity of 4,4-disubstituted piperidine analogues is significantly influenced by the nature of the substituents at the 4-position and on the piperidine nitrogen. While specific data for a comprehensive series of this compound analogues is limited in publicly available literature, structure-activity relationship (SAR) studies on closely related 4-alkyl-4-arylpiperidines and other 4,4-dialkylpiperidines provide valuable insights into their potential as opioid receptor modulators.

Opioid Receptor Binding Affinity

The primary determinant of the analgesic potential of these compounds is their binding affinity to opioid receptors, particularly the mu-opioid receptor (MOR), which is the principal target for most opioid analgesics. The affinity is typically quantified by the inhibition constant (Ki), determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Representative 4-Substituted Piperidine Analogues

Compound ID4-Position SubstituentsN-SubstituentMOR Ki (nM)Reference Compound Ki (nM)
Hypothetical Analogue A Ethyl, MethylPhenethylData not availableMorphine: ~1-10
Meperidine Phenyl, CarboxylateMethyl~100-300
4-Methyl-4-phenylpiperidine derivative Methyl, m-HydroxyphenylMethyl~5
4-Propyl-4-phenylpiperidine derivative n-Propyl, m-HydroxyphenylMethyl~2

Note: Data for hypothetical analogue A is not available and is presented for illustrative purposes. Data for other compounds are derived from studies on related 4-alkyl-4-phenylpiperidines.[1]

In Vitro Functional Activity

Beyond binding affinity, the functional activity of these analogues—whether they act as agonists, antagonists, or partial agonists—is critical. This is often assessed using GTPγS binding assays, which measure the activation of G-proteins coupled to the opioid receptors upon ligand binding. The potency (EC50) and efficacy (% of maximal response compared to a standard agonist like DAMGO) are key parameters.

Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor (MOR)

Compound IDMOR EC50 (nM)% Efficacy (vs. DAMGO)
Hypothetical Analogue A Data not availableData not available
DAMGO (Standard Agonist) ~10-50100%
4-Methyl-4-phenylpiperidine derivative ~20~95%

Note: Data for hypothetical analogue A is not available. Data for the 4-methyl-4-phenylpiperidine derivative is extrapolated from related compounds.[1]

Structure-Activity Relationship (SAR) Insights

Based on studies of related 4,4-dialkyl and 4-alkyl-4-arylpiperidines, the following SAR trends can be inferred for this compound analogues:

  • 4-Position Substituents: The size and nature of the alkyl groups at the 4-position influence receptor binding. In 4-alkyl-4-phenylpiperidines, increasing the size of the alkyl group from methyl to n-propyl can enhance MOR affinity.[1] It is plausible that the combination of a small ethyl and methyl group in the this compound core would be well-tolerated and could contribute to potent receptor interactions.

  • N-Substituent: The substituent on the piperidine nitrogen is a major determinant of activity. A phenethyl group is often optimal for high MOR affinity and agonist activity in many opioid series.[1]

  • Aromatic Group: In 4-alkyl-4-arylpiperidines, a meta-hydroxyl group on the phenyl ring is a crucial pharmacophoric element that significantly enhances binding affinity and agonist potency, mimicking a key interaction of morphine with the opioid receptor.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activity of novel compounds.

1. Radioligand Competition Binding Assay for Opioid Receptors

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes expressing the target opioid receptor (e.g., CHO-hMOR)

    • Radioligand (e.g., [³H]-DAMGO for MOR)

    • Test compounds (this compound analogues)

    • Naloxone (for non-specific binding determination)

    • Assay Buffer (50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a 96-well plate.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

    • Incubate at room temperature for 60 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins upon receptor activation.

  • Materials:

    • Cell membranes expressing the opioid receptor of interest

    • [³⁵S]GTPγS

    • GDP

    • Test compounds

    • Standard agonist (e.g., DAMGO)

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with GDP and varying concentrations of the test compound.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

    • Plot the data to generate dose-response curves and determine EC₅₀ and Emax values.

3. Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the compounds on cell viability by measuring the metabolic activity of living cells.

  • Materials:

    • Cell line (e.g., SH-SY5Y neuroblastoma cells)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (concentration that reduces cell viability by 50%).

Visualizations

Signaling Pathway of a Mu-Opioid Receptor Agonist

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound Analogue (Agonist) MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds to G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

Caption: Signaling cascade initiated by a MOR agonist.

Experimental Workflow for In Vitro Biological Assessment

workflow start Synthesized this compound Analogues binding_assay Opioid Receptor Binding Assay start->binding_assay functional_assay GTPγS Functional Assay start->functional_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay data_analysis Data Analysis (Ki, EC50, IC50) binding_assay->data_analysis functional_assay->data_analysis cytotoxicity_assay->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for biological activity assessment.

Logical Relationship for SAR Analysis

SAR_Logic cluster_modifications Structural Modifications Core This compound Core N_Sub N-Substituent (e.g., Phenethyl) Core->N_Sub Aryl_Sub Aryl Ring Substitution (e.g., m-OH) Core->Aryl_Sub Activity Biological Activity (Binding Affinity & Potency) N_Sub->Activity Aryl_Sub->Activity

Caption: Key structural modifications influencing activity.

References

A Comparative Analysis of 4-Methylpiperidine and 3-Methylpiperidine as Fmoc Deprotecting Agents in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking effective and reliable alternatives to piperidine for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS), 4-methylpiperidine and 3-methylpiperidine have emerged as viable options. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable deprotecting agent for specific research needs.

Both 4-methylpiperidine and 3-methylpiperidine have demonstrated efficacy comparable to the traditionally used piperidine for Fmoc deprotection.[1][2] The selection between these two alternatives may be influenced by factors such as reaction kinetics, cost, and availability. While both are considered effective, a larger body of published research currently supports the use of 4-methylpiperidine.[1]

Performance and Efficacy: A Quantitative Comparison

Experimental data indicates that both 4-methylpiperidine and 3-methylpiperidine can achieve complete Fmoc deprotection with efficiencies identical to that of piperidine.[2] However, some studies suggest subtle differences in their reaction rates. The general order of reaction rates has been reported as: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine.[3] This suggests that 4-methylpiperidine may offer a kinetic advantage, potentially leading to shorter deprotection times.

ReagentConcentrationSolventDeprotection Half-Life (Fmoc-Ile-chlorotrityl resin)Peptide Yield (vs. Piperidine)Peptide Purity (vs. Piperidine)Reference
4-Methylpiperidine 20% (v/v)DMFIdentical to PiperidineSimilarSimilar[2][3][4][5]
3-Methylpiperidine Not specifiedNot specifiedIdentical to PiperidineNot explicitly statedNot explicitly stated[2]
Piperidine (Reference) 20% (v/v)DMF---[3][4][5]

Note: The efficiency and outcomes of peptide synthesis are highly sequence-dependent and can be influenced by factors such as steric hindrance of the amino acid residue.[1]

Mechanism of Action: The Beta-Elimination Pathway

The removal of the Fmoc group by secondary amines like 4-methylpiperidine and 3-methylpiperidine proceeds through a well-established β-elimination mechanism.[1][6] The process is initiated by the abstraction of the acidic proton on the fluorene ring by the amine base. This is followed by the elimination of the dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide. The secondary amine then acts as a scavenger, trapping the reactive DBF to form a stable adduct.[6][7]

Fmoc_Deprotection_Mechanism Fmoc-NH-Peptide Fmoc-NH-Peptide Carbanion_Intermediate Carbanion Intermediate Fmoc-NH-Peptide->Carbanion_Intermediate Proton Abstraction Base (4-MP or 3-MP) Base (4-MP or 3-MP) DBF_Adduct DBF-Base Adduct Base (4-MP or 3-MP)->DBF_Adduct Scavenging Free_Amine H2N-Peptide (Free Amine) Carbanion_Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion_Intermediate->DBF DBF->DBF_Adduct

Figure 1: Mechanism of Fmoc deprotection by a secondary amine base.

Experimental Protocols

The following are representative protocols for Fmoc deprotection in solid-phase peptide synthesis using 4-methylpiperidine. The same general protocol can be applied for 3-methylpiperidine.

Standard Fmoc Deprotection Protocol

This protocol is widely applicable for routine SPPS.[1][8]

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes may be required.[1]

  • Draining: Drain the deprotection solution from the reaction vessel.

  • Washing: Thoroughly wash the resin with DMF (typically 5-7 times) to remove the residual deprotecting agent and the dibenzofulvene adduct.[1]

Protocol for Determining Deprotection Half-Life

This protocol can be used to quantitatively assess the rate of Fmoc removal.[2]

  • Sample Preparation: Place 1 mg of Fmoc-amino acid-loaded resin in a glass cuvette.

  • Reagent Addition: Add 1 ml of the deprotection solution (e.g., 25% 4-methylpiperidine or 3-methylpiperidine in DMF).

  • UV Monitoring: Shake the cuvette intermittently and measure the UV absorbance of the solution at 301 nm at 2-minute intervals. The increase in absorbance corresponds to the formation of the dibenzofulvene adduct.

Experimental Workflow

The Fmoc deprotection step is a critical part of the iterative cycle of solid-phase peptide synthesis. The general workflow is illustrated below.

SPPS_Workflow cluster_cycle SPPS Cycle A Start with Resin-Bound Protected Amino Acid B Fmoc Deprotection (4-MP or 3-MP in DMF) A->B C Washing (DMF) B->C D Amino Acid Coupling C->D E Washing (DMF) D->E E->B Repeat for next amino acid F Final Deprotection and Cleavage from Resin E->F

Figure 2: General workflow for the Fmoc deprotection step in SPPS.

Conclusion

Both 4-methylpiperidine and 3-methylpiperidine are effective and viable alternatives to piperidine for Fmoc deprotection in solid-phase peptide synthesis.[1] The available data suggests that both reagents have a deprotection efficiency identical to piperidine.[2] However, some evidence points to 4-methylpiperidine having a slightly faster reaction rate.[3] A significant body of research supports the use of 4-methylpiperidine, with studies demonstrating comparable peptide yields and purities to those achieved with piperidine.[3][4][5] Due to the limited availability of direct comparative and quantitative performance data for 3-methylpiperidine, 4-methylpiperidine currently stands as the more thoroughly documented and validated of the two alternatives for researchers seeking to move away from piperidine.[1] The choice between these reagents may ultimately depend on factors such as commercial availability, cost, and specific laboratory protocols.

References

Spectroscopic analysis and characterization of 4-Ethyl-4-methylpiperidine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethyl-4-methylpiperidine, a saturated heterocyclic compound. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents a combination of predicted data from reliable sources and comparative data from structurally similar piperidine derivatives. This approach offers valuable insights for the identification and characterization of this compound and its analogues in research and development settings.

Predicted Spectroscopic Data

Table 1: Predicted Mass Spectrometry Data for this compound
Adduct IonPredicted m/z
[M+H]⁺128.1434
[M+Na]⁺150.1253

Data sourced from computational predictions.

Comparative Spectroscopic Data from Piperidine Derivatives

Analysis of structurally related piperidine derivatives provides a practical framework for interpreting the potential spectroscopic features of this compound. The electronic environment of the piperidine ring and its substituents significantly influences the spectral output.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) of protons are indicative of their local electronic environment. For piperidine derivatives, the protons on the ring typically appear in the range of 1.0-3.5 ppm.

Table 2: ¹H NMR Data for Selected Piperidine Derivatives

CompoundProtonChemical Shift (δ, ppm)
4-MethylpiperidineRing Protons1.05-2.95
Methyl Protons0.92
N-Ethyl-4-methylpiperidineRing Protons1.20-3.00
N-Ethyl (CH₂)2.40 (q)
N-Ethyl (CH₃)1.05 (t)
4-Methyl Protons0.90

Note: The exact chemical shifts for this compound would be expected to show a singlet for the 4-methyl group and a quartet and triplet for the 4-ethyl group, with the piperidine ring protons appearing as complex multiplets.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in piperidine derivatives are also influenced by their substitution pattern.

Table 3: ¹³C NMR Data for Selected Piperidine Derivatives

CompoundCarbonChemical Shift (δ, ppm)
4-MethylpiperidineC2, C6~47
C3, C5~35
C4~31
Methyl~22

For this compound, a quaternary carbon signal would be expected for the C4 position, along with signals for the ethyl and methyl carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule based on their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for Piperidine Derivatives

Functional GroupVibrational ModeWavenumber (cm⁻¹)
N-H (secondary amine)Stretching3300-3500 (weak-medium)
C-H (alkane)Stretching2850-2960 (strong)
C-NStretching1000-1250 (medium)

In the case of this compound, a secondary amine, a characteristic N-H stretch would be expected.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument parameters should be optimized for the specific sample and desired resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar compounds or Electron Ionization (EI) for volatile compounds.

  • Mass Analysis: Acquire the mass spectrum using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions to determine the molecular weight and structural features of the compound.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids. Attenuated Total Reflectance (ATR) is a common alternative that requires minimal sample preparation.

  • Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry (ESI, EI) Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Comparison Comparison with Reference Data Structure->Comparison Characterization Compound Characterization Comparison->Characterization

Caption: Workflow for the spectroscopic analysis and characterization of a chemical compound.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive characterization, it is imperative to acquire and analyze experimental data for the specific compound of interest.

Evaluating the Catalytic Activity of Ethyl-piperidin-4-ylmethyl-amine and Other Amine Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the catalytic activity of Ethyl-piperidin-4-ylmethyl-amine is not presently available in published scientific literature. This guide provides a comparative analysis of other primary amine catalysts in key organic reactions where Ethyl-piperidin-4-ylmethyl-amine, as a primary amine, would be expected to show catalytic activity. The presented data serves as a valuable reference for catalyst selection and experimental design in similar contexts.

Introduction

Primary amines are a versatile class of organocatalysts, widely employed in various carbon-carbon bond-forming reactions. Their mechanism of action typically involves the formation of nucleophilic enamine intermediates or electrophilic iminium ion intermediates. This guide focuses on two fundamental reactions where primary amines demonstrate significant catalytic efficacy: the Aldol condensation and the Michael addition. By examining the performance of various primary amine catalysts in these reactions, we can infer the potential catalytic behavior of structurally related amines like Ethyl-piperidin-4-ylmethyl-amine.

Catalytic Performance in Aldol Condensation

The Aldol condensation is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds, which can subsequently dehydrate to α,β-unsaturated carbonyls. Primary amines catalyze this reaction by forming an enamine intermediate with a ketone or aldehyde donor, which then attacks a carbonyl acceptor.

Data Presentation: Primary Amine Catalysts in Aldol Condensation

The following table summarizes the performance of potassium glycinate, a simple primary amine catalyst, in the Aldol condensation between various aromatic aldehydes and ketones.

EntryAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)[1][2]
1BenzaldehydeAcetone20Water/Acetone (1:0.33)1958
24-MethoxybenzaldehydeAcetone20Water/Acetone (1:0.33)2055
34-ChlorobenzaldehydeAcetone20Water/Acetone (1:0.33)2052
44-NitrobenzaldehydeAcetone20Water/Acetone (1:0.33)1845
52-FuraldehydeAcetone20Water/Acetone (1:0.33)2242
6BenzaldehydeCyclohexanone20Water/Cyclohexanone (1:0.33)2061
74-MethoxybenzaldehydeCyclohexanone20Water/Cyclohexanone (1:0.33)2258
84-NitrobenzaldehydeCyclohexanone20Water/Cyclohexanone (1:0.33)1848
Experimental Protocol: General Procedure for Primary Amine-Catalyzed Aldol Condensation

The following is a general experimental protocol for the Aldol condensation catalyzed by a primary amine, based on the study of potassium glycinate.[1][2]

Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (as solvent or co-solvent)

  • Primary amine catalyst (e.g., Potassium Glycinate, 20 mol%)

  • Water (if applicable as a co-solvent)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Ethyl acetate and brine for workup

Procedure:

  • A mixture of the aldehyde (1.0 mmol) and the primary amine catalyst (0.2 mmol) in a solvent mixture of water and the ketone (e.g., 2 mL, with a water to ketone ratio of 1:0.33) is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 18-24 hours), the mixture is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired α,β-unsaturated ketone.

  • The structure and yield of the product are determined by ¹H NMR spectroscopy.

Catalytic Cycle for Primary Amine-Catalyzed Aldol Condensation

Aldol_Condensation cluster_0 Catalytic Cycle cluster_1 Overall Reaction Start R-NH2 (Catalyst) Imine Imine Intermediate Start->Imine + Ketone - H2O Enamine Enamine Intermediate Imine->Enamine Tautomerization Adduct Aldol Adduct Intermediate Enamine->Adduct + Aldehyde Product α,β-Unsaturated Ketone (Product) Adduct->Product - R-NH2 - H2O Reactants Ketone + Aldehyde FinalProduct α,β-Unsaturated Ketone Reactants->FinalProduct R-NH2 (cat.)

Caption: Catalytic cycle of a primary amine-catalyzed Aldol condensation.

Catalytic Performance in Michael Addition

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Primary amines can catalyze this reaction by activating the carbonyl compound through the formation of an iminium ion, or by activating the nucleophile through enamine formation.

Data Presentation: Primary Amine Catalysts in Asymmetric Michael Addition

The following table presents a comparison of different cinchona alkaloid-derived primary amine catalysts in the asymmetric Michael addition of 3-methyl-1-phenyl-2-pyrazolin-5-one to benzylideneacetone.[3]

EntryCatalystAdditive (mol%)SolventTime (h)Yield (%)ee (%)[3]
19-Amino-9-deoxy-epicinchonidine (I)NoneToluene247574
29-Amino-9-deoxy-epicinchonine (II)NoneToluene246266
3Catalyst IAcetic Acid (30)CHCl₃247880
4Catalyst IBenzoic Acid (30)CHCl₃248085
5Catalyst I(±)-Mandelic Acid (A5) (30)CHCl₃148094
6Catalyst II(±)-Mandelic Acid (A5) (30)CHCl₃147892
Experimental Protocol: General Procedure for Primary Amine-Catalyzed Asymmetric Michael Addition

The following is a general experimental protocol for the asymmetric Michael addition catalyzed by a cinchona alkaloid-derived primary amine.[3]

Materials:

  • α,β-Unsaturated ketone (e.g., Benzylideneacetone, 0.3 mmol)

  • Pyrazolin-5-one derivative (0.2 mmol)

  • Chiral primary amine catalyst (15 mol%)

  • Brønsted acid additive (e.g., (±)-Mandelic Acid, 30 mol%)

  • Chloroform (CHCl₃, 1.0 mL)

  • Acetic anhydride and DABCO for derivatization

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.3 mmol) in chloroform (1.0 mL) are added the pyrazolin-5-one (0.2 mmol), the chiral primary amine catalyst (0.03 mmol), and the Brønsted acid additive (0.06 mmol).

  • The reaction mixture is stirred at room temperature for the specified time (4-14 hours).

  • After the completion of the Michael addition (monitored by TLC), acetic anhydride (0.52 mmol) and DABCO (0.1 mmol) are added, and the mixture is stirred for an additional 2 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired Michael adduct.

  • The enantiomeric excess (ee) is determined by HPLC analysis on a chiral stationary phase.

Catalytic Cycle for Primary Amine-Catalyzed Michael Addition (Iminium Ion Activation)

Michael_Addition cluster_0 Catalytic Cycle cluster_1 Overall Reaction Start R-NH2 (Catalyst) Iminium Iminium Ion Intermediate Start->Iminium + α,β-Unsaturated Carbonyl - H2O Adduct Michael Adduct Intermediate Iminium->Adduct + Nucleophile Product Michael Adduct (Product) Adduct->Product + H2O - R-NH2 Reactants Nucleophile + α,β-Unsaturated Carbonyl FinalProduct Michael Adduct Reactants->FinalProduct R-NH2 (cat.)

Caption: Catalytic cycle of a primary amine-catalyzed Michael addition via iminium ion activation.

References

Safety Operating Guide

Personal protective equipment for handling 4-Ethyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical, immediate safety and logistical information for handling 4-Ethyl-4-methylpiperidine (CAS No. 4045-31-2). Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a flammable, corrosive, and toxic substance that requires stringent handling procedures.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times. A face shield should be worn over goggles when there is a risk of splashing.[1][2]
Skin Protection Chemical-Resistant GlovesButyl rubber or nitrile rubber gloves are recommended. A breakthrough time of >480 minutes is advised for prolonged contact.[3] Double-gloving is recommended. Always inspect gloves for integrity before use.[3]
Lab Coat or Chemical SuitA flame-retardant lab coat or a chemical-resistant suit is required. Ensure full coverage of personal clothing.
FootwearClosed-toe, chemical-resistant shoes must be worn.
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood.[2] If the concentration of airborne substance is unknown or exceeds exposure limits, a NIOSH-approved supplied-air respirator is required.[2][4]

Operational Plan: Safe Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and has been recently inspected.

  • Verify that an eyewash station and safety shower are readily accessible and have been tested within the last month.[1][2]

  • Keep the container of this compound tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

  • Incompatible materials to avoid include strong oxidizing agents, acids, and acid chlorides.[2]

2. Handling the Compound:

  • Wear all required PPE as specified in the table above before handling the compound.

  • Ground all equipment to prevent static discharge, as vapors may form explosive mixtures with air.[2]

  • Use only non-sparking tools.[2]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the laboratory.

3. Post-Handling and Decontamination:

  • After handling, wash hands thoroughly with soap and water.

  • Decontaminate all surfaces that may have come into contact with the chemical.

  • Remove and properly dispose of contaminated PPE.

Disposal Plan

1. Waste Collection:

  • All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be considered hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

  • Do not mix with other waste streams.

2. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

3. Final Disposal:

  • Dispose of all hazardous waste through a licensed hazardous waste management company in strict accordance with all local, state, and federal regulations.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow the established emergency protocol immediately.

Spill_Response cluster_Initial_Actions Immediate Response cluster_Assessment Assess the Spill cluster_Small_Spill_Response Small Spill Cleanup (Trained Personnel Only) cluster_Large_Spill_Response Large Spill Response cluster_Final_Steps Post-Spill Actions Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Ignition Remove Ignition Sources Alert->Ignition Assess Assess Spill Size & Risk Ignition->Assess Small_Spill Small Spill? Assess->Small_Spill Yes Large_Spill Large Spill? Assess->Large_Spill No PPE Don Appropriate PPE Small_Spill->PPE Contact_EHS Contact Emergency Services / EHS Large_Spill->Contact_EHS Contain Contain with Absorbent Material PPE->Contain Collect Collect & Place in Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Report Report Incident Decontaminate->Report Secure Secure Area & Prevent Entry Contact_EHS->Secure Ventilate Ensure Ventilation (If Safe) Secure->Ventilate Ventilate->Report Review Review & Update Procedures Report->Review

Caption: Workflow for responding to a chemical spill of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-4-methylpiperidine
Reactant of Route 2
4-Ethyl-4-methylpiperidine

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